Oxine benzoate
描述
The exact mass of the compound Benzoic acid, compd. with 8-quinolinol (1:1) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
benzoic acid;quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.C7H6O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-7(9)6-4-2-1-3-5-6/h1-6,11H;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMABFPLCIQGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058465 | |
| Record name | 8-Hydroxyquinoline benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7091-57-8 | |
| Record name | 8-Quinolinol, benzoate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxyquinoline benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxine benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Hydroxyquinoline benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, compound with quinolin-8-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYQUINOLINE BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK0R0S2J33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical properties of Oxine benzoate?
An In-Depth Technical Guide to the Chemical Properties of Oxine Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of this compound, also known as 8-Quinolinol benzoate or 8-hydroxyquinoline benzoate. This document collates available data on its physicochemical, spectroscopic, and stability properties, and details its proposed mechanism of action as an antifungal agent. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements available information with data from closely related compounds, such as 8-hydroxyquinoline and its derivatives, to provide a thorough understanding of its chemical profile.
Physicochemical Properties
This compound is the salt formed from the reaction of 8-hydroxyquinoline, a heterocyclic phenol, and benzoic acid, an aromatic carboxylic acid.[1] Its chemical structure combines the properties of both parent molecules, influencing its physical and chemical behavior.
General and Computed Properties
A summary of the general and computationally predicted physicochemical properties of this compound is presented in Table 1. These values are useful for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [2] |
| Molecular Weight | 267.28 g/mol | [3] |
| CAS Number | 7091-57-8 | [2] |
| IUPAC Name | benzoic acid;quinolin-8-ol | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | [2] |
| Vapor Pressure | 0.00508 mmHg at 25°C | [4] |
| Boiling Point | 267°C at 760 mmHg | [4] |
| Flash Point | 143.1°C | [4] |
| LogP | 3.325 | [4] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
Solubility
Qualitative descriptions indicate that this compound is soluble in alcohol, ether, and carbon disulfide.[5] The parent compound, 8-hydroxyquinoline, is soluble in organic solvents like ethanol and methanol but has limited solubility in water, a characteristic attributed to its hydrophobic aromatic structure.[6] The solubility of 8-hydroxyquinoline is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the hydroxyl group.[6] It is expected that this compound would exhibit a similar solubility profile.
Melting Point
A standard method for determining the melting point of a crystalline solid like this compound is the capillary method.[7]
-
Sample Preparation: A small amount of the dry, crystalline this compound is placed in a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample to a height of about 3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more accurate measurement.
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[7]
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of a compound. While specific spectra for this compound are not widely published, the expected spectral features can be inferred from its constituent parts, 8-hydroxyquinoline and benzoic acid, and from closely related compounds.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a compound provides information about its electronic transitions. The parent 8-hydroxyquinoline exhibits absorption bands that are influenced by the solvent.[8] For instance, in methanol, 8-hydroxyquinoline shows absorption maxima.[9] Benzoic acid has a characteristic UV absorption band around 221 nm.[10] The UV-Vis spectrum of this compound is expected to be a composite of these, likely showing multiple bands corresponding to the π-π* transitions within the quinoline and benzene ring systems.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol or methanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Measurement: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.
-
Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are determined.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic peaks from both the 8-hydroxyquinoline and benzoate moieties. For a related compound, 8-hydroxy quinoline nitrobenzoate, characteristic peaks include O-H stretching (~3385 cm⁻¹), aromatic C-H stretching (~3076 cm⁻¹), C=O stretching from the carboxyl group (~1716 cm⁻¹), and C=N ring stretching (~1601 cm⁻¹).[11]
-
Sample Preparation: A small amount of dry this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.
-
Measurement: The FTIR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded for background correction.
-
Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
-
¹H NMR: The ¹H NMR spectrum of this compound would show signals for the aromatic protons of both the quinoline and benzoate rings. The chemical shifts of the quinoline protons would be influenced by the benzoate group.
-
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the benzoate group.
-
Sample Preparation: A small amount of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Measurement: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of signals.
-
Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the structure of the molecule.
Stability
The stability of a compound under various conditions is a critical parameter, particularly for drug development.
Hydrolytic Stability
The hydrolytic stability of esters is pH-dependent. While specific data for this compound is not available, studies on other benzoic acid esters show that their stability is influenced by both electronic and steric factors.[14] The hydrolysis of esters can be investigated following standard guidelines such as OECD Test Guideline 111.[15]
-
Sample Preparation: Solutions of this compound are prepared in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).
-
Incubation: The solutions are incubated at a constant temperature (e.g., 50°C for a preliminary test) in the dark.
-
Analysis: Aliquots are taken at various time points and analyzed by a suitable analytical method, such as HPLC, to determine the concentration of the remaining this compound and the formation of any degradation products.
-
Data Evaluation: The rate of hydrolysis and the half-life of the compound at each pH are calculated.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique for evaluating the thermal stability of a compound.[16] It measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA sample pan.
-
Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min). The mass of the sample is continuously monitored as the temperature increases.
-
Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs.
Photostability
The photostability of a compound is its ability to withstand exposure to light without undergoing degradation. Photostability testing is crucial for drug substances and products and is typically carried out according to ICH guidelines (Q1B).[17][18]
-
Sample Preparation: Samples of this compound, both as a solid and in solution, are exposed to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter).
-
Control Samples: Dark control samples are stored under the same conditions but protected from light to separate light-induced changes from thermal effects.
-
Analysis: After exposure, the samples are analyzed for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a suitable analytical method like HPLC.
Mechanism of Antifungal Action
8-hydroxyquinoline and its derivatives are known for their broad-spectrum antifungal activity.[19] The primary mechanism of action involves the disruption of the fungal cell wall and plasma membrane.[20]
Fungal Cell Wall and Membrane Disruption
Studies on various fungal species, including Candida and dermatophytes, have shown that 8-hydroxyquinoline derivatives cause significant damage to the fungal cell envelope.[20]
-
Cell Wall Damage: Sorbitol protection assays have demonstrated that these compounds target the fungal cell wall. In the presence of an osmotic stabilizer like sorbitol, the minimum inhibitory concentration (MIC) of the compounds increases, indicating that they compromise the structural integrity of the cell wall.[20]
-
Membrane Permeabilization: These compounds also disrupt the fungal plasma membrane, leading to the leakage of intracellular components. This is evidenced by an increase in the absorbance of 260 nm-absorbing materials (indicative of nucleic acids) in the culture medium following treatment.[20]
-
Morphological Changes: Scanning electron microscopy (SEM) studies have revealed significant morphological alterations in fungal cells treated with 8-hydroxyquinoline derivatives, including cell shrinkage, surface roughness, and the inhibition of hyphal formation in dimorphic fungi like Candida albicans.[1]
The proposed sequence of events in the antifungal action of this compound is illustrated in the following diagram:
Caption: Proposed mechanism of antifungal action of this compound.
Experimental Workflow for Characterization
A logical workflow for the comprehensive chemical characterization of this compound is outlined below. This workflow ensures a systematic approach, starting from basic identification and purity assessment to detailed structural and stability analysis.
References
- 1. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class [mdpi.com]
- 2. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 5. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design | Semantic Scholar [semanticscholar.org]
- 8. oecd.org [oecd.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 12. etamu.edu [etamu.edu]
- 13. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ikev.org [ikev.org]
- 15. researchgate.net [researchgate.net]
- 16. biobostonconsulting.com [biobostonconsulting.com]
- 17. siesascs.edu.in [siesascs.edu.in]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. rsc.org [rsc.org]
An In-depth Technical Guide to the Fungicidal Mechanism of Action of Oxyquinoline Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxyquinoline benzoate, a compound that combines the potent metal-chelating properties of 8-hydroxyquinoline (oxine) with the pH-modulating and metabolic inhibitory effects of benzoic acid, represents a multifaceted fungicide. This technical guide delineates the core mechanisms through which oxyquinoline benzoate exerts its antifungal activity. The primary mode of action for the 8-hydroxyquinoline moiety is the chelation of essential metal ions, which act as cofactors for numerous fungal enzymes, thereby disrupting critical metabolic pathways. Concurrently, the benzoate component penetrates the fungal cell in its undissociated form, leading to intracellular acidification. This lowered pH inhibits key glycolytic enzymes, such as phosphofructokinase, resulting in diminished ATP production and cessation of growth. This dual-pronged attack on fungal viability, targeting both metallic enzyme function and energy metabolism, makes oxyquinoline benzoate an effective fungicidal agent. This guide provides a comprehensive overview of these mechanisms, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Dual-Threat Approach
The fungicidal activity of oxyquinoline benzoate is not predicated on a single mode of action but rather on the synergistic or additive effects of its two constituent components: 8-hydroxyquinoline (oxine) and benzoate.
8-Hydroxyquinoline: Disruption of Metalloenzyme Function via Chelation
The 8-hydroxyquinoline (8-HQ) core is a powerful lipophilic metal chelator.[1][2][3] Metal ions such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺) are indispensable cofactors for a multitude of fungal enzymes that are critical for cellular respiration, DNA replication, and detoxification of reactive oxygen species.[4][5]
The mechanism proceeds as follows:
-
Cellular Penetration: As a lipophilic molecule, 8-HQ readily crosses the fungal cell membrane.
-
Metal Chelation: Once inside the cell, 8-HQ binds to intracellular metal ions, forming stable complexes.[2]
-
Enzyme Inhibition: This sequestration of essential metal cofactors effectively inactivates numerous metalloenzymes.[4][6] The charged 8-HQ-metal complex can also bind to and block metal-binding sites on enzymes.[2] This leads to a cascade of metabolic failures, ultimately resulting in fungal cell death.
Benzoate: Intracellular Acidification and Glycolysis Inhibition
The benzoate component of the molecule provides a distinct, yet complementary, antifungal mechanism. This action is particularly effective in acidic to neutral environments where a portion of the benzoic acid is in its undissociated, lipid-soluble form.
The mechanism is understood to be:
-
Entry into the Cell: Undissociated benzoic acid diffuses across the fungal cell membrane.[7][8]
-
Intracellular pH Reduction: Once inside the more neutral pH of the cytoplasm, the benzoic acid dissociates, releasing a proton (H⁺) and lowering the intracellular pH.[7][8]
-
Enzyme Inhibition: This acidification creates an environment that is suboptimal for many cellular processes. Notably, it has been demonstrated to inhibit phosphofructokinase, a key regulatory enzyme in the glycolytic pathway.[7][8]
-
ATP Depletion: The inhibition of glycolysis leads to a reduction in ATP synthesis, starving the fungus of the energy required for growth and maintenance.[7][8]
The following diagram illustrates the dual mechanisms of action of oxyquinoline benzoate.
Potential for Cell Wall and Membrane Disruption
In addition to the primary mechanisms, studies on 8-hydroxyquinoline derivatives suggest that they may also contribute to the disruption of the fungal cell wall and membrane integrity.[9] This can lead to increased cellular permeability and leakage of essential intracellular components, further contributing to the fungicidal effect. While direct binding to ergosterol has been shown to be unlikely, the overall stress placed on the cell's metabolic systems can have secondary effects on the maintenance and integrity of these crucial cellular barriers.[9]
Quantitative Data on Antifungal Efficacy
The efficacy of 8-hydroxyquinoline and its derivatives has been quantified against a range of fungal species. The following tables summarize Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC₅₀) values from various studies. It is important to note that much of the available data is for 8-hydroxyquinoline or its derivatives other than the benzoate salt.
Table 1: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Various Fungi
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Clioquinol | Candida albicans | 0.250 | [9] |
| 8-hydroxy-5-quinolinesulfonic acid | Candida albicans | 64 | [9] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida albicans | 32 | [9] |
| 8-Hydroxyquinoline (PH265) | Candida auris | 1 | [10] |
| 8-Hydroxyquinoline (PH276) | Candida auris | 8 | [10] |
| 8-Hydroxyquinoline (PH265) | Cryptococcus neoformans | 0.5 - 1 | [10] |
| 8-Hydroxyquinoline (PH276) | Cryptococcus neoformans | 0.5 - 4 | [10] |
| 8-Hydroxyquinoline derivative (PH151) | Candida spp. | 1.0 - 16.0 | [11] |
| Sodium Benzoate | Aspergillus niger | 1000 | [1] |
| Sodium Benzoate | Penicillium spp. | 1000 | [1] |
Table 2: EC₅₀ Values of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 8-HQ-Metal Complex (1e) | Sclerotinia sclerotiorum | 0.0940 | [12] |
| 8-HQ-Metal Complex (1e) | Botrytis cinerea | 0.125 | [12] |
| 8-HQ-Metal Complex (1e) | Fusarium graminearum | 2.95 | [12] |
| 8-HQ-Metal Complex (1e) | Magnaporthe oryzae | 5.96 | [12] |
Experimental Protocols
The investigation into the mechanism of action of fungicides like oxyquinoline benzoate employs a variety of established experimental protocols. Below are detailed methodologies for key assays.
Sorbitol Protection Assay (for Cell Wall Damage)
This assay determines if a compound's antifungal activity is due to targeting the fungal cell wall. Sorbitol, an osmotic protectant, can rescue cells with a compromised cell wall from lysis.[13][14][15]
Protocol:
-
Prepare Fungal Inoculum: Culture the fungal strain in an appropriate liquid medium (e.g., RPMI-1640) to the mid-logarithmic phase. Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Prepare Assay Plates: In a 96-well microtiter plate, prepare two sets of serial dilutions of oxyquinoline benzoate.
-
Set A: Dilute the compound in standard culture medium.
-
Set B: Dilute the compound in culture medium supplemented with 0.8 M sorbitol.
-
-
Inoculation: Add the fungal inoculum to all wells. Include control wells with no compound (with and without sorbitol) and a blank control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth compared to the compound-free control.
-
Interpretation: A significant increase (typically ≥4-fold) in the MIC value in the presence of sorbitol indicates that the compound targets the cell wall.
The workflow for the Sorbitol Protection Assay is visualized below.
Cellular Leakage Assay (for Membrane Damage)
This assay measures the leakage of intracellular components (like nucleotides, which absorb light at 260 nm) as an indicator of compromised cell membrane integrity.
Protocol:
-
Prepare Fungal Culture: Grow the fungus to the mid-logarithmic phase, then harvest the cells by centrifugation. Wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend Cells: Resuspend the fungal cells in the buffer to a standardized density.
-
Treatment: Add oxyquinoline benzoate at its MIC to the cell suspension. Use an untreated cell suspension as a negative control and a known membrane-disrupting agent (e.g., SDS) as a positive control.
-
Incubation and Sampling: Incubate the suspensions at an appropriate temperature. At various time points (e.g., 0, 2, 4, 6, 24 hours), take aliquots from each suspension.
-
Separate Supernatant: Centrifuge the aliquots to pellet the fungal cells.
-
Measure Absorbance: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.
-
Interpretation: A significant increase in the absorbance at 260 nm in the treated samples compared to the negative control indicates leakage of intracellular materials and thus, membrane damage.
Conclusion
The mechanism of action of oxyquinoline benzoate as a fungicide is robust and multifaceted, primarily driven by the distinct yet complementary activities of its constituent parts. 8-hydroxyquinoline acts as a potent chelator of essential metal ions, leading to the widespread inhibition of fungal metalloenzymes and the collapse of vital metabolic processes. Simultaneously, the benzoate moiety penetrates the fungal cell and causes intracellular acidification, which in turn inhibits key enzymes in the energy-producing glycolytic pathway. This dual assault on both enzymatic function and energy metabolism, potentially augmented by secondary effects on the cell wall and membrane, makes oxyquinoline benzoate a highly effective fungicidal agent. For drug development professionals, this compound serves as an excellent model for multi-target antifungal design, a strategy that can enhance efficacy and potentially reduce the development of resistance. Further research focusing on the specific metalloenzymes most sensitive to 8-hydroxyquinoline chelation and the potential for synergistic interactions between the two active components would provide even deeper insights into its fungicidal prowess.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones [mdpi.com]
- 4. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antifungal Evaluation of 8-Hydroxyquinoline Metal Complexes against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyquinoline benzoate, the benzoate salt of the versatile chelating agent 8-hydroxyquinoline (8-HQ), has been a subject of scientific inquiry, primarily for its potent biological activities. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological effects, including antimicrobial, anticancer, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the primary research applications of 8-hydroxyquinoline benzoate, with a focus on its antimicrobial effects, and explores potential applications in cancer and neuroprotection based on the activities of the parent compound and its other derivatives.
The biological activities of 8-hydroxyquinoline and its derivatives are often attributed to their ability to chelate metal ions, which are crucial for various cellular processes.[3][4] By forming stable complexes with metal ions like iron, copper, and zinc, these compounds can disrupt essential enzymatic functions in pathogens and cancer cells, and modulate metal-induced neurotoxicity.[3][4]
Antimicrobial and Antiplaque Activity
The most well-documented primary research application of 8-hydroxyquinoline benzoate is its efficacy as an antimicrobial and antiplaque agent. Early in-vitro studies have demonstrated its inhibitory effects against a range of oral microorganisms.
Quantitative Data
The antimicrobial potency of 8-hydroxyquinolyl benzoate has been quantified by determining its minimum inhibitory concentration (MIC) against various microbial genera.
| Microbial Genera | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus | 0.98 - 62 |
| Staphylococcus | 0.98 - 62 |
| Actinomyces | 0.98 - 62 |
| Lactobacillus | 0.98 - 62 |
| Veillonella | 0.98 - 62 |
| Candida | 0.98 - 62 |
| Data from Mirth, D. B., et al. (1978).[5] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
A broth dilution method is typically employed to determine the MIC of 8-hydroxyquinoline benzoate against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 10^5 to 10^6 CFU/mL).
-
Serial Dilution: 8-hydroxyquinoline benzoate is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated under optimal conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Antiplaque Assay:
The ability of 8-hydroxyquinoline benzoate to reduce plaque formation can be assessed using extracted human teeth.
-
Tooth Preparation: Extracted human teeth are cleaned and sterilized.
-
Treatment: The teeth are treated with a 1% solution of 8-hydroxyquinolyl benzoate for a specified duration.
-
Rinsing: The treated teeth are thoroughly rinsed with distilled water to remove any unbound compound.
-
In Vitro Plaque Formation: The teeth are then incubated in a culture of plaque-forming bacteria (e.g., Streptococcus mutans) for 48 hours.
-
Evaluation: The extent of plaque formation on the treated teeth is compared to that on untreated control teeth.[5]
Mechanism of Antimicrobial Action (Hypothesized)
The antimicrobial mechanism of 8-hydroxyquinoline derivatives is primarily linked to their metal chelating properties. By sequestering essential metal ions, they can inhibit metalloenzymes crucial for microbial survival and growth.
Caption: Metal Chelation Mechanism.
Anticancer Potential (Inferred from 8-Hydroxyquinoline Derivatives)
While specific studies on the anticancer activity of 8-hydroxyquinoline benzoate are limited, extensive research on other 8-HQ derivatives suggests its potential as an anticancer agent. A historical report noted that the federal registration for the use of 8-hydroxyquinoline benzoate in food was withdrawn in 1969 due to findings of carcinogenicity in laboratory animals after repeated doses.[6][7] However, numerous modern studies highlight the antiproliferative effects of various 8-HQ derivatives against different cancer cell lines.[1][6]
Quantitative Data from 8-Hydroxyquinoline Derivatives
The following table summarizes the cytotoxic activity of various 8-hydroxyquinoline derivatives against several human cancer cell lines, providing an indication of the potential efficacy of the 8-HQ scaffold.
| 8-HQ Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 |
| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5 - 25 |
| o-chloro substitution on phenyl ring of a 1,3,4-oxadiazole-triazole derivative | A-549 | 5.6 |
| Phenyl, 3,5-dimethylphenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl derivatives | Selected Cancer Cell Lines | 26.30 - 63.75 |
| Data from Chan, S. H., et al. (2013)[6] and Saadeh, H. A., et al. (2020).[1] |
Experimental Protocols
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 8-hydroxyquinoline benzoate) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Potential Anticancer Mechanisms of 8-Hydroxyquinoline Derivatives
The anticancer effects of 8-HQ derivatives are multifaceted and can involve the induction of apoptosis through various signaling pathways.
Caption: Apoptosis Induction Pathway.
Neuroprotective Potential (Inferred from 8-Hydroxyquinoline Derivatives)
The neuroprotective effects of 8-hydroxyquinoline and its derivatives, such as clioquinol, have been investigated in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][8] These compounds are thought to exert their effects by chelating excess metal ions that contribute to oxidative stress and protein aggregation, as well as by modulating key signaling pathways involved in neuronal survival.
Experimental Protocols
In Vitro Neuroprotection Assay (SH-SY5Y Cell Line):
The human neuroblastoma SH-SY5Y cell line is a common model for studying neurotoxicity and neuroprotection.
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media.
-
Induction of Neurotoxicity: Neurotoxicity is induced using agents like 6-hydroxydopamine (6-OHDA) or MPP+, which mimic the pathology of Parkinson's disease.
-
Compound Treatment: Cells are pre-treated with or co-treated with various concentrations of the test compound (e.g., an 8-hydroxyquinoline derivative).
-
Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay.
-
Analysis of Apoptotic Markers: The expression of apoptotic markers such as caspases can be analyzed by western blotting or other immunoassays.
Neuroprotective Signaling Pathways of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline derivatives may confer neuroprotection by modulating signaling cascades that promote cell survival and inhibit apoptosis.
Caption: PI3K/Akt Survival Pathway.
Conclusion and Future Directions
8-Hydroxyquinoline benzoate has demonstrated clear antimicrobial and antiplaque properties in early research. While its specific roles in anticancer and neuroprotective applications remain underexplored, the extensive body of work on the 8-hydroxyquinoline scaffold provides a strong rationale for further investigation. Future research should focus on elucidating the specific mechanisms of action of the benzoate salt, conducting comprehensive in vitro and in vivo studies to evaluate its efficacy and safety in cancer and neurodegenerative disease models, and exploring potential synergistic effects with other therapeutic agents. The development of novel delivery systems could also enhance its therapeutic potential by improving bioavailability and reducing potential toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Antifungal activity and toxicological parameters of 8-hydroxyquinoline-5-sulfonamides using alternative animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of Oxine Benzoate and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxine, also known as 8-hydroxyquinoline, and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and materials science. Their inherent biological activities, including antimicrobial, antifungal, and anticancer properties, coupled with their unique spectroscopic characteristics, make them valuable scaffolds in drug discovery and for the development of fluorescent chemosensors. The esterification of oxine with benzoic acid and its derivatives gives rise to oxine benzoates, a subclass with modulated physicochemical and biological profiles. This technical guide provides a comprehensive overview of the spectroscopic properties of oxine benzoate and its derivatives, detailing experimental protocols and summarizing key data to facilitate research and development in this area.
Core Spectroscopic Properties
The spectroscopic signature of this compound and its derivatives is primarily dictated by the electronic interplay between the 8-hydroxyquinoline and benzoate moieties. Modifications to either of these ring systems can significantly influence the absorption, emission, and vibrational characteristics of the molecule.
UV-Vis Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectra of this compound and its derivatives are characterized by multiple absorption bands in the range of 200-450 nm. These absorptions correspond to π → π* and n → π* electronic transitions within the aromatic systems. For instance, a derivative, 8-Hydroxy Quinoline Nitrobenzoate, exhibits a lower cut-off wavelength of 453 nm.[1] The solvent environment can influence the position and intensity of these bands.
Table 1: UV-Vis Absorption Data for Oxine Derivatives
| Compound | λmax (nm) | Solvent | Reference |
| 8-Hydroxyquinoline | 242, 318 | Dioxane, Methanol | [2] |
| 8-Hydroxy Quinoline Nitrobenzoate | < 453 | Not Specified | [1] |
| (8-hydroxyquinolin-5-yl)methyl benzoate | 317 | Not Specified | [3] |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate | 316 | Not Specified | [3] |
| (8-hydroxyquinolin-5-yl)methyl 4-(trifluoromethyl)benzoate | 318 | Not Specified | [3] |
Fluorescence Spectroscopy
8-Hydroxyquinoline itself is weakly fluorescent due to excited-state intramolecular proton transfer (ESIPT). However, its derivatives, including oxine benzoates, can exhibit significant fluorescence. This property is particularly valuable in the development of fluorescent chemosensors for metal ions. The chelation of a metal ion with the oxine moiety restricts the ESIPT process and enhances fluorescence emission. The emission wavelength and quantum yield are sensitive to the substituents on both the quinoline and benzoate rings, as well as the solvent polarity. For example, 8-hydroxyquinoline benzoates show a prominent fluorescence enhancement in the presence of transition metal ions like Hg²⁺ and Cu²⁺.[4]
Table 2: Fluorescence Emission Data for Oxine Derivatives
| Compound | Excitation λ (nm) | Emission λ (nm) | Solvent | Observations | Reference |
| 8-Hydroxyquinoline | 290 | ~340 (monomer), ~420 (dimer) | Various | Dual fluorescence | |
| 8-Hydroxyquinoline Benzoate Derivatives | 300 | ~460 | Acetonitrile | Fluorescence enhancement with Hg²⁺ | [4] |
| (8-hydroxyquinolin-5-yl)methyl benzoate complex with Zn²⁺ | 317 | Not Specified | Not Specified | Fluorescence quenching | [3] |
| (8-hydroxyquinolin-5-yl)methyl 4-methoxybenzoate complex with Zn²⁺ | 316 | Not Specified | Not Specified | Fluorescence quenching | [3] |
| (8-hydroxyquinolin-5-yl)methyl 4-(trifluoromethyl)benzoate complex with Zn²⁺ | 318 | Not Specified | Not Specified | Fluorescence quenching | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound and its derivatives. The chemical shifts of the aromatic protons and carbons provide insights into the electronic environment of the quinoline and benzoate rings.
For a derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the proton NMR spectrum shows characteristic doublets for the H-3 and H-4 protons of the 2(1H)-pyridone ring at 6.55 and 7.98 ppm, respectively. The benzene ring protons appear as doublets of doublets between 7.23 and 7.63 ppm. The protons of the chlorobenzoate moiety are observed at 7.68 ppm (meta) and 8.16 ppm (ortho).[5]
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for an this compound Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Reference |
| H-3 (pyridone) | 6.55 | d | [5] |
| H-4 (pyridone) | 7.98 | d | [5] |
| H-5, H-6, H-7 | 7.23 - 7.63 | dd | [5] |
| Hm (benzoate) | 7.68 | d | [5] |
| Ho (benzoate) | 8.16 | d | [5] |
| NH | 11.87 | br s | [5] |
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for an this compound Derivative
| Carbon | Chemical Shift (ppm) | Reference |
| C-2 (pyridone) | 162.0 | [5] |
| C=O (ester) | 164.1 | [5] |
| Aromatic Carbons | 120.8 - 140.2 | [5] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. The key vibrational bands include the C=O stretching of the ester group, C-O stretching, and the aromatic C=C and C-H stretching vibrations.
For 8-Hydroxy Quinoline Nitrobenzoate, a strong carbonyl (C=O) stretching vibration is observed at 1716 cm⁻¹.[1] The aromatic C-H stretching appears around 3076 cm⁻¹.[1] The C=N ring stretching vibration of the quinoline moiety is assigned to a peak at 1601 cm⁻¹.[1]
Table 5: Key IR Absorption Bands for an this compound Derivative
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 3385 | [1] |
| Aromatic C-H Stretch | 3076 | [1] |
| C=O Stretch (Ester) | 1716 | [1] |
| C=N Stretch (Quinoline) | 1601 | [1] |
| COO⁻ Antisymmetric Stretch | 1534 | [1] |
| COO⁻ Symmetric Stretch | 1375 | [1] |
| C-O Deformation | 875 | [1] |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the Steglich esterification of a hydroxyl-functionalized 8-hydroxyquinoline with a substituted benzoic acid.
Materials:
-
5-hydroxymethyl-8-hydroxyquinoline
-
Benzoic acid (or a substituted derivative)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 5-hydroxymethyl-8-hydroxyquinoline (1 equivalent), the desired benzoic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR, IR, and mass spectrometry.[3]
Spectroscopic Analysis Protocols
UV-Vis Spectroscopy:
-
Prepare a stock solution of the this compound derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or chloroform) at a concentration of approximately 1 mM.[6]
-
From the stock solution, prepare a series of dilutions in the desired concentration range (e.g., 1-20 µM).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the UV-Vis spectrum from 200 to 600 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
Fluorescence Spectroscopy:
-
Prepare dilute solutions (e.g., 1-10 µM) of the sample in a fluorescence-grade solvent.
-
Use a quartz cuvette.
-
Set the excitation wavelength, typically at or near the λmax determined from the UV-Vis spectrum.
-
Record the emission spectrum over a suitable wavelength range, ensuring to scan well beyond the excitation wavelength.
-
For metal ion sensing experiments, titrate the sample solution with a stock solution of the metal ion and record the fluorescence spectrum after each addition.[4]
NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy:
-
For solid samples, the KBr pellet method is commonly used. Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[7]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR)-FTIR can be used. Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact.[7]
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Mechanism of Action as a Fluorescent Chemosensor
Caption: Chelation of a metal ion by this compound enhances its fluorescence.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in various scientific fields. A thorough understanding of their spectroscopic properties is paramount for their application in drug development and as chemosensors. This guide has provided a detailed overview of the UV-Vis, fluorescence, NMR, and IR characteristics of these compounds, along with standardized experimental protocols for their synthesis and analysis. The tabulated data and workflow diagrams are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in this exciting area of chemical science.
References
The Art of Chelation: An In-Depth Technical Guide to the Properties of 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyquinoline (8-HQ) is a versatile heterocyclic compound renowned for its potent metal-chelating properties. This technical guide provides a comprehensive overview of the fundamental principles governing its chelating activity, quantitative binding data, detailed experimental protocols for characterization, and the biological implications of its metal-binding capabilities. Through a combination of tabulated data, step-by-step methodologies, and visual diagrams of relevant pathways, this document serves as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, analytical science, and drug development.
Core Principles of 8-Hydroxyquinoline Chelation
8-Hydroxyquinoline is a monoprotic, bidentate chelating agent, meaning it can donate two electron pairs to a single metal ion to form a stable ring structure.[1] The key to its chelating ability lies in the proximity of the hydroxyl group (-OH) at the 8-position and the nitrogen atom within the quinoline ring.[2] Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the pyridine nitrogen act as two donor atoms, readily forming coordinate bonds with a wide array of divalent and trivalent metal ions.[2][3] This process results in the formation of stable, often colored, and frequently fluorescent metal complexes.[4] The stoichiometry of these complexes is typically 1:2 (metal:ligand), although other ratios can occur depending on the metal ion's coordination number.[3]
The chelation process significantly alters the physicochemical properties of both the 8-HQ molecule and the metal ion. For instance, the formation of a rigid complex structure often leads to a dramatic enhancement of fluorescence, a phenomenon that is exploited in the development of fluorescent chemosensors for metal ion detection.[5] Furthermore, the lipophilicity of the resulting metal complex is often increased, facilitating its transport across biological membranes, a critical aspect of its therapeutic applications.
Quantitative Data on Metal Ion Chelation
The stability of the metal complexes formed by 8-hydroxyquinoline is a crucial parameter in understanding its efficacy in various applications. The stability constant (log K) provides a quantitative measure of the strength of the interaction between 8-HQ and a metal ion. The following tables summarize the stability constants for 8-hydroxyquinoline and one of its prominent derivatives, Clioquinol, with various metal ions.
Table 1: Stability Constants (log K) of 8-Hydroxyquinoline with Various Metal Ions
| Metal Ion | log K1 | log K2 | Overall log β2 | Conditions |
| Cu²⁺ | 13.3 | 12.3 | 25.6 | 50% v/v aqueous dioxan, 20°C |
| Zn²⁺ | 9.8 | 8.7 | 18.5 | 50% v/v aqueous dioxan, 20°C |
| Ni²⁺ | 11.5 | 10.1 | 21.6 | 50% v/v aqueous dioxan, 20°C |
| Co²⁺ | 10.7 | 9.5 | 20.2 | 50% v/v aqueous dioxan, 20°C |
| Fe³⁺ | 12.3 | 11.5 | 23.8 | 50% v/v aqueous dioxan, 20°C |
| Al³⁺ | 10.0 | 9.0 | 19.0 | 50% v/v aqueous dioxan, 20°C |
| Mg²⁺ | 6.7 | - | - | 50% v/v aqueous dioxan, 20°C |
Data compiled from various sources, including Irving and Rossotti (1954).
Table 2: Stability Constants (log K) of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) with Select Metal Ions
| Metal Ion | log K1 | log K2 | Overall log β2 | Conditions |
| Cu²⁺ | 9.9 | 8.9 | 18.8 | 50% v/v aqueous dioxan |
| Zn²⁺ | 8.5 | 7.6 | 16.1 | 50% v/v aqueous dioxan |
| Fe³⁺ | 9.7 | - | - | 50% v/v aqueous dioxan |
Note: Data for Clioquinol is less abundant in the literature compared to the parent 8-hydroxyquinoline.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the chelating properties of 8-hydroxyquinoline.
UV-Vis Spectrophotometry for Stoichiometry and Stability Constant Determination
UV-Vis spectroscopy is a fundamental technique to study the formation of metal complexes and to determine their stoichiometry using Job's plot of continuous variation.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of 8-hydroxyquinoline (e.g., 1 mM in a suitable solvent like ethanol or DMSO)
-
Stock solution of the metal salt (e.g., 1 mM in water or a compatible buffer)
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH
Protocol (Job's Plot):
-
Prepare a series of solutions with a constant total molar concentration of 8-HQ and the metal ion, but with varying mole fractions of each component. For example, prepare solutions where the mole fraction of the metal ion ranges from 0 to 1 in increments of 0.1.
-
For each solution, mix the appropriate volumes of the 8-HQ and metal ion stock solutions and dilute to the final volume with the buffer.
-
Incubate the solutions for a sufficient time to allow for complex formation to reach equilibrium.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This λmax is typically determined by scanning the spectrum of a solution containing a mixture of 8-HQ and the metal ion.
-
Plot the absorbance as a function of the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio, the peak will be at a mole fraction of approximately 0.33 for the metal.
Fluorescence Spectroscopy for Binding Affinity
Fluorescence spectroscopy is a highly sensitive method to study the binding of metal ions to 8-hydroxyquinoline, often observing an enhancement of fluorescence upon complexation.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Stock solution of 8-hydroxyquinoline
-
Stock solution of the metal salt
-
Buffer solution
Protocol (Fluorescence Titration):
-
Prepare a solution of 8-hydroxyquinoline at a fixed concentration in the buffer.
-
Record the fluorescence emission spectrum of the 8-HQ solution by exciting at its absorption maximum.
-
Incrementally add small aliquots of the metal ion stock solution to the 8-HQ solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at the emission maximum of the complex as a function of the metal ion concentration.
-
The binding constant (Kd) can be determined by fitting the resulting binding curve to an appropriate binding model (e.g., one-site binding).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
Solution of 8-hydroxyquinoline in a degassed buffer
-
Solution of the metal salt in the same degassed buffer
Protocol:
-
Thoroughly degas both the 8-HQ and metal salt solutions to prevent bubble formation during the experiment.
-
Fill the sample cell of the calorimeter with the 8-HQ solution (e.g., 10-50 µM).
-
Fill the injection syringe with the metal salt solution (e.g., 100-500 µM).
-
Perform a series of small, sequential injections of the metal salt solution into the 8-HQ solution while monitoring the heat released or absorbed.
-
The raw data will show a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to 8-HQ.
-
Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity of 8-hydroxyquinoline and its metal complexes.
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., cancer cell line or neuronal cell line)
-
Cell culture medium
-
8-Hydroxyquinoline or its metal complex dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 8-HQ compound or its metal complex for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Visualizing Mechanisms and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the chelating properties and biological activities of 8-hydroxyquinoline.
Chelation Mechanism of 8-Hydroxyquinoline
Experimental Workflow for UV-Vis Spectrophotometry (Job's Plot)
Apoptosis Signaling Pathway Induced by 8-Hydroxyquinoline-Metal Complexes
Biological Significance and Therapeutic Applications
The ability of 8-hydroxyquinoline and its derivatives to chelate essential metal ions is central to their diverse biological activities.[6] By sequestering metal ions that are crucial for the function of various enzymes and proteins, 8-HQ can modulate numerous cellular processes.[6]
-
Anticancer Activity: Many cancer cells have an altered metal ion homeostasis. 8-HQ and its metal complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of caspase cascades.[7][8]
-
Neuroprotective Effects: In neurodegenerative diseases such as Alzheimer's and Parkinson's, dysregulation of metal ions like copper, zinc, and iron is implicated in protein aggregation and oxidative stress. 8-HQ derivatives, such as Clioquinol, can chelate these excess metal ions, thereby reducing their neurotoxic effects.[2]
-
Antimicrobial and Antiviral Activity: The chelation of metal ions essential for microbial growth and enzymatic activity underlies the antimicrobial properties of 8-hydroxyquinoline.[3] Similarly, it can interfere with viral replication by targeting metal-dependent viral enzymes.[6]
-
Anti-inflammatory Effects: 8-Hydroxyquinoline can modulate inflammatory pathways, in part by affecting the activity of metal-dependent enzymes involved in the inflammatory response.
Conclusion
8-Hydroxyquinoline remains a molecule of significant interest in both fundamental and applied sciences. Its well-defined chelating properties, coupled with a broad spectrum of biological activities, make it a valuable scaffold for the development of novel therapeutics, chemosensors, and analytical reagents. This technical guide has provided a foundational understanding of its chelation chemistry, supported by quantitative data and practical experimental protocols. The continued exploration of 8-hydroxyquinoline and its derivatives holds great promise for advancements in medicine and technology.
References
- 1. NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.cnu.edu.tw [ir.cnu.edu.tw]
Oxine Benzoate: A Comprehensive Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxine benzoate, the benzoate salt of 8-hydroxyquinoline, is a compound that has been utilized for its antiseptic and fungicidal properties. However, significant toxicological concerns, particularly regarding its carcinogenicity, have curtailed its use in applications involving direct human contact or consumption. This technical guide provides an in-depth overview of the toxicological profile and safety data for this compound, drawing from available scientific literature and regulatory information. The information is presented to aid researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 8-Quinolinol benzoate |
| CAS Number | 7091-57-8 |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
Toxicological Data Summary
The toxicological data for this compound itself is limited in publicly accessible literature. Much of the available information is extrapolated from studies on its components, 8-hydroxyquinoline and benzoic acid, or from studies on the benzoate salt directly. A significant historical finding is the withdrawal of the federal registration for the use of 8-hydroxyquinoline benzoate in food production in 1969 due to evidence of carcinogenicity in laboratory animals.[1]
| Endpoint | Species | Route | Result | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | 1200 mg/kg (for 8-hydroxyquinoline) | Santa Cruz Biotechnology |
| Carcinogenicity | Laboratory Animals | Oral/Intravaginal | Evidence of carcinogenicity | [1] |
Detailed Toxicological Assessment
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.
-
Oral: The oral LD50 for 8-hydroxyquinoline in rats is reported to be 1200 mg/kg, indicating moderate acute toxicity if ingested.[1] Symptoms of acute toxicity may include anorexia and malaise.
-
Dermal: Pyridine derivatives, including quinolines, can cause local skin irritation, and absorption through the skin may lead to systemic effects similar to those seen with inhalation.[1]
-
Inhalation: Inhalation of dusts may cause respiratory tract irritation.[1]
-
Eye Irritation: The material is considered to be a potential eye irritant, with prolonged contact possibly causing inflammation.[1]
Subchronic and Chronic Toxicity
Repeated or long-term exposure to 8-hydroxyquinoline derivatives may lead to cumulative health effects.[1] Long-term exposure to high concentrations of dust could potentially affect lung function.[1]
Carcinogenicity
The most significant toxicological finding for this compound is its potential carcinogenicity. In 1969, the federal registration for the use of 8-hydroxyquinoline benzoate in food production was withdrawn because repeated doses of the compound were found to cause cancer in laboratory animals.[1] Studies on 8-hydroxyquinoline, a related compound, also found that intravaginal administration led to tumors in the bladder, brain, and uteri of rats and mice.
Genotoxicity
There is concern that 8-hydroxyquinoline and its derivatives may cause mutations, though a complete assessment of the genotoxic potential of this compound is not available in the reviewed literature.[1]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound are not well-documented in the available resources.
Skin Sensitization
Repeated exposure to 8-hydroxyquinoline can lead to contact dermatitis, which is characterized by redness, swelling, and blistering.[1]
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, toxicological testing generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe the general methodologies for key toxicological endpoints.
Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425)
This study provides information on the health hazards likely to arise from a single oral exposure to a substance. Typically, rodents (rats are the preferred species) are administered the test substance in a single dose. The animals are then observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) is then calculated.
Subchronic Oral Toxicity (Following OECD Guideline 408)
In a 90-day subchronic oral toxicity study, the test substance is administered daily to rodents at three or more dose levels for 90 days. Throughout the study, animals are observed for signs of toxicity. At the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are conducted to determine the no-observed-adverse-effect level (NOAEL).
Chronic Toxicity/Carcinogenicity (Following OECD Guideline 452 or 453)
These long-term studies (typically 18-24 months in rodents) are designed to identify potential carcinogens and other chronic health effects. The test substance is administered daily in the diet or by gavage. Animals are monitored for their entire lifespan for the development of tumors and other pathological changes.
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
This in vitro test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result, indicated by a significant increase in the number of revertant colonies, suggests that the substance is mutagenic.
In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. Cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.
Skin Sensitization: Local Lymph Node Assay (LLNA) (Following OECD Guideline 429)
The LLNA is a murine model used to assess the skin sensitization potential of a substance. The test substance is applied to the dorsum of the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured. A significant increase in lymphocyte proliferation indicates that the substance is a skin sensitizer.
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
This test evaluates the potential of a substance to cause irritation or corrosion to the eye. A single dose of the test substance is applied to one eye of an albino rabbit, with the other eye serving as a control. The eyes are then examined for up to 21 days for signs of corneal opacity, iritis, and conjunctival redness and chemosis.
Visualizations
Experimental Workflows
Conclusion
The available toxicological data, although not exhaustive for this compound itself, strongly indicate significant safety concerns, primarily related to its carcinogenicity. The withdrawal of its use in food production underscores the potential risks associated with this compound. For researchers, scientists, and drug development professionals, it is crucial to handle this compound with appropriate safety precautions and to consider its toxicological profile when evaluating its potential applications. Further research to fully characterize the toxicological endpoints of this compound, including the mechanisms of its carcinogenicity, would be beneficial for a more complete risk assessment.
References
Methodological & Application
Application Notes: Oxine Benzoate as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxine benzoate, an ester derivative of 8-hydroxyquinoline (8-HQ), has emerged as a highly effective fluorescent chemosensor for the detection of various metal ions.[1] 8-hydroxyquinoline and its derivatives are well-established metal-chelating agents known for their applications in analytical chemistry and as bioactive molecules.[2][3] Unbound 8-hydroxyquinoline is weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen atom.[3][4] Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4][5] this compound and its analogs leverage this mechanism to act as sensitive "turn-on" fluorescent probes for a variety of metal ions, including transition metals like Hg²⁺, Cu²⁺, and Zn²⁺.[1][6]
Principle of Detection
The primary mechanism behind the function of this compound as a fluorescent probe is the suppression of non-radiative decay pathways upon metal ion binding. In its free form, the lone pair of electrons on the carbonyl oxygen of the benzoate group is in close proximity to the 8-hydroxyquinoline fluorophore. This arrangement promotes a radiationless transition from the nπ* state, rendering the molecule weakly fluorescent.
Upon introduction of a metal ion, a stable complex is formed through coordination with the quinoline nitrogen and the carbonyl oxygen. This chelation rigidifies the molecular structure and blocks the radiationless decay pathway. The result is a pronounced enhancement of the fluorescence emission, allowing for the sensitive detection of the target metal ion.[1]
Signaling Pathway
The signaling pathway of this compound upon metal ion detection can be visualized as a transition from a non-fluorescent "off" state to a highly fluorescent "on" state.
Caption: Signaling pathway of this compound as a fluorescent probe.
Quantitative Data Summary
The following table summarizes the photophysical and binding properties of this compound and its derivatives upon interaction with various metal ions in an acetonitrile solution.
| Metal Ion | Probe Derivative | Fluorescence Enhancement Factor | Binding Constant (K) (M⁻¹) | Quantum Yield (Φ) of Complex | Lifetime (τ) of Complex (ns) | Emission Max (λem) of Complex (nm) |
| Hg²⁺ | 8-hydroxyquinoline benzoate | >10³ | 2.04 x 10⁷ | 0.60 | 29.38 | 462 |
| Cu²⁺ | 8-hydroxyquinoline benzoate | 243 | 4.96 x 10⁶ | 0.14 | - | 462 |
| Pb²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |
| Zn²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |
| Cd²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |
| Ni²⁺ | 8-hydroxyquinoline benzoate | - | - | - | - | - |
Data sourced from Organic Letters, 2005, Vol. 7, No. 19.[1] The table presents data for a representative 8-hydroxyquinoline benzoate (specifically, derivative 3b in the source). Lifetimes that were too short to be measured are indicated with a dash.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound in a high-purity solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO).
-
Ensure complete dissolution, using sonication if necessary.
-
Store the stock solution in a dark, airtight container at 4°C.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare individual stock solutions for each metal ion to be tested (e.g., HgCl₂, CuCl₂, ZnCl₂).
-
Use high-purity salts and dissolve them in the same solvent system as the probe's stock solution to maintain solvent consistency.
-
Store these solutions in clearly labeled containers.
-
-
Buffer Solution:
-
For measurements in aqueous environments, a buffer system is recommended. A common choice is a Tris buffer (20 mM, pH = 7.4) or HEPES buffer.[7]
-
The final assay may be performed in a mixed solvent system (e.g., ACN/water or DMSO/water) to ensure the solubility of the probe.
-
Protocol 2: Fluorescence Titration for Metal Ion Detection
This protocol outlines the general procedure for determining the fluorescence response of this compound to a specific metal ion.
-
Prepare the Working Solution of the Probe:
-
Dilute the 1 mM this compound stock solution to a final concentration of 10-20 µM in the chosen solvent or buffer system.
-
-
Instrument Setup:
-
Use a spectrofluorometer with quartz cuvettes.
-
Set the excitation wavelength to the absorption maximum of the this compound-metal complex (e.g., ~313 nm for the Hg²⁺ complex).[1]
-
Set the emission wavelength range to scan across the expected emission peak (e.g., 400-600 nm).
-
-
Measurement:
-
Place 2-3 mL of the probe's working solution into a cuvette and record its initial fluorescence spectrum. This will serve as the baseline (F₀).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to incubate for a short period (e.g., 2-5 minutes) to ensure complete complex formation.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the peak emission wavelength against the concentration of the metal ion.
-
The binding constant (K) can be determined by a non-linear fitting of the titration data, assuming a 1:1 binding stoichiometry.[1]
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the initial linear portion of the titration curve.[7]
-
Experimental Workflow
The overall workflow for using this compound as a fluorescent probe for metal ion detection is as follows:
Caption: General experimental workflow for metal ion detection.
Selectivity Studies
To assess the selectivity of this compound for a particular metal ion, the fluorescence titration protocol can be modified. Instead of titrating with a single metal ion, a fixed concentration of various other metal ions should be added to the probe solution. A significant fluorescence enhancement should only be observed in the presence of the target metal ion, demonstrating the probe's selectivity.
Conclusion
This compound and its derivatives are powerful tools for the fluorescent detection of metal ions. Their "turn-on" signaling mechanism, based on chelation-enhanced fluorescence, provides high sensitivity and selectivity for ions such as Hg²⁺ and Cu²⁺. The straightforward experimental protocols and clear photophysical response make these probes valuable for applications in environmental monitoring, biological research, and drug development.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 7. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for using 8-hydroxyquinoline benzoate in cell imaging.
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in biomedical research due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. A key feature of 8-HQ derivatives is their ability to act as fluorescent chemosensors for metal ions. In its unbound state, 8-hydroxyquinoline benzoate is weakly fluorescent. However, upon chelation with intracellular metal ions, such as zinc (Zn²⁺) and magnesium (Mg²⁺), its fluorescence is significantly enhanced. This "turn-on" fluorescent response makes 8-hydroxyquinoline benzoate a valuable tool for imaging and quantifying intracellular labile metal ion pools, which play crucial roles in various cellular processes and signaling pathways.
Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of 8-hydroxyquinoline benzoate is governed by a process known as chelation-enhanced fluorescence (CHEF). In the unbound state, the lone pair of electrons on the nitrogen atom of the quinoline ring can participate in non-radiative decay processes, quenching the fluorescence. Upon binding to a metal ion, this lone pair becomes involved in the coordination bond, restricting these non-radiative pathways. This rigidity of the complex leads to a significant increase in the fluorescence quantum yield, allowing for the visualization of metal-rich cellular compartments.
Quantitative Data Summary
The following tables summarize the available quantitative data for 8-hydroxyquinoline derivatives, providing a reference for experimental design.
Table 1: Cytotoxicity of 8-Hydroxyquinoline and its Derivatives in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| 8-Hydroxyquinoline | HCT 116 | 9.33 ± 0.22 | Not Specified |
| 8-Hydroxyquinoline | SH-SY5Y | >10 (No significant cytotoxicity at 1µM)[1] | 24[1] |
| 8-Hydroxyquinoline Derivative (1,4-Naphthoquinone hybrid 5) | A549 (Lung) | 1.89 ± 0.08[2] | Not Specified |
| 8-Hydroxyquinoline Derivative (1,4-Naphthoquinone hybrid 5) | MCF-7 (Breast) | 4.11 ± 0.15[2] | Not Specified |
| 8-Hydroxyquinoline Derivative (1,4-Naphthoquinone hybrid 6) | A549 (Lung) | 0.98 ± 0.05[2] | Not Specified |
| 8-Hydroxyquinoline Derivative (1,4-Naphthoquinone hybrid 6) | MCF-7 (Breast) | 2.13 ± 0.11[2] | Not Specified |
| V(IV)O Complex with 8-HQ Derivative (L1) | A375 (Melanoma) | <10 | 48[3] |
| Ni(II) Complex with 8-HQ Derivative (L1) | HCT-116 (Colon) | <10 | 48[3] |
Note: The cytotoxicity of 8-hydroxyquinoline benzoate specifically may vary. It is crucial to perform a dose-response experiment for the specific cell line being used.
Table 2: Spectroscopic Properties of 8-Hydroxyquinoline Derivatives
| Compound/Complex | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent/Medium |
| 8-Hydroxyquinoline | ~290-375 | ~330-500 (Solvent dependent) | Various Solvents |
| 8-Hydroxyquinoline Benzoate-Zn²⁺ Complex | ~317-318[4] | ~393-400[4] | Not Specified |
| 8-Hydroxyquinoline-5-sulfonic acid-Cd²⁺ Complex | ~362 | >470 | Aqueous |
| 8-Hydroxyquinoline Derivative-Mg²⁺ Complex | ~363 | ~400-700 | DPBS |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Intracellular Labile Metal Ions
This protocol provides a general guideline for using 8-hydroxyquinoline benzoate to visualize intracellular metal ions in adherent mammalian cells. Optimization of probe concentration and incubation time is recommended for each cell type.
Materials:
-
8-Hydroxyquinoline benzoate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Adherent cells cultured on sterile glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for ~360 nm excitation and ~460 nm emission)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.
-
-
Reagent Preparation:
-
Stock Solution (10 mM): Prepare a 10 mM stock solution of 8-hydroxyquinoline benzoate in anhydrous DMSO. Store at -20°C, protected from light.
-
Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in serum-free cell culture medium or HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally by performing a dose-response curve to maximize signal and minimize cytotoxicity.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with warm PBS or HBSS.
-
Add the 8-hydroxyquinoline benzoate working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with warm PBS or HBSS to remove the unbound probe.
-
-
Imaging:
-
Add fresh warm HBSS or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence or confocal microscope.
-
Use an excitation wavelength of approximately 360 nm and collect the emission signal around 460 nm. Adjust the acquisition settings to minimize phototoxicity and photobleaching.
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
It is essential to determine the cytotoxic potential of 8-hydroxyquinoline benzoate on the cell line of interest to establish a suitable working concentration for imaging studies.
Materials:
-
Cultured cells
-
8-Hydroxyquinoline benzoate
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 8-hydroxyquinoline benzoate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging using 8-hydroxyquinoline benzoate.
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF) for 8-hydroxyquinoline benzoate.
References
- 1. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 8-Hydroxyquinoline-Derived V(IV)O, Ni(II), and Fe(III) Complexes: Synthesis, Characterization, and In Vitro Cytotoxicity Against Tumor Cells | MDPI [mdpi.com]
- 4. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
Application of Oxine benzoate in agricultural fungicide studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxine benzoate, the salt of 8-hydroxyquinoline and benzoic acid, is a fungicidal compound with applications in agriculture for controlling a range of plant pathogenic fungi. As a derivative of 8-hydroxyquinoline (oxine), its mechanism of action is primarily attributed to the chelation of essential metal ions required for fungal enzymatic activities, thereby disrupting cellular metabolism and inhibiting growth. This document provides detailed application notes, experimental protocols, and quantitative data on the efficacy of this compound and its derivatives, intended for use by researchers, scientists, and professionals in drug development.
Quantitative Data on Fungicidal Efficacy
The following tables summarize the in vitro and in vivo efficacy of 8-hydroxyquinoline derivatives against various phytopathogenic fungi. This data is crucial for comparative analysis and for planning further research and development.
Table 1: In Vitro Antifungal Activity of 8-Hydroxyquinoline Derivatives (EC50 in µg/mL)
| Compound/Derivative | Botrytis cinerea | Sclerotinia sclerotiorum | Fusarium graminearum | Fusarium oxysporum | Magnaporthe oryzae | Reference |
| Derivative 2 | 0.31 | 0.23 | 1.79 | 0.85 | 1.73 | [1] |
| Derivative 5c | - | - | - | - | - | [1] |
| Metal Complex 1e | 0.125 | 0.094 | 2.95 | - | 5.96 | [2] |
Note: '-' indicates data not available.
Table 2: In Vivo Antifungal Activity of an 8-Hydroxyquinoline Derivative against Sclerotinia sclerotiorum
| Treatment | Concentration (µg/mL) | Protective Efficacy (%) | Curative Efficacy (%) | Reference |
| Derivative 5c | 40 | - | 84.18 | [1] |
| Derivative 5c | 80 | - | 95.44 | [1] |
| Azoxystrobin (Control) | 40 | - | 77.32 | [1] |
| Azoxystrobin (Control) | 80 | - | 83.59 | [1] |
Note: '-' indicates data not available.
Table 3: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline and in Combination with Mancozeb
| Fungicide | Fusarium graminearum (µg/mL) | Fusarium meridionale (µg/mL) | Reference |
| 8-Hydroxyquinoline | 0.25 - 8 | 0.25 - 8 | [3] |
| Mancozeb | 0.25 - 8 | 0.25 - 8 | [3] |
| Mancozeb + 8-Hydroxyquinoline | Synergistic Effect Observed | Synergistic Effect Observed | [3] |
Mechanism of Action: Chelation of Metal Ions
The primary mode of action of 8-hydroxyquinoline and its derivatives, including this compound, is the chelation of metal ions that are essential for the survival and enzymatic functions of fungi.[4] This sequestration of vital metal cofactors disrupts numerous metabolic pathways, leading to fungal cell death.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (EC50 Determination)
This protocol is adapted from methodologies described in studies on 8-hydroxyquinoline derivatives.[1][2]
Objective: To determine the half-maximal effective concentration (EC50) of this compound against a specific fungal pathogen.
Materials:
-
This compound
-
Target fungal pathogen culture
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Incubator
-
Micropipettes and sterile tips
-
Hemocytometer or spectrophotometer for spore counting
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution with sterile distilled water to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Amended Media Preparation: Add the appropriate volume of each this compound dilution to molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile petri dishes. Include a control plate with DMSO and water only.
-
Inoculation:
-
Mycelial Growth Assay: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Spore Germination Assay: Prepare a spore suspension of the fungus (e.g., 1 x 10^5 spores/mL) and spread it evenly over the surface of the amended PDA plates.
-
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection:
-
Mycelial Growth Assay: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Spore Germination Assay: After a suitable incubation period (e.g., 24-48 hours), count the number of germinated and non-germinated spores under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Use a statistical software to perform a probit analysis or non-linear regression to determine the EC50 value.
Protocol 2: Control of Damping-Off in Seedlings
This protocol is based on the application instructions for a commercial fungicide containing this compound.[5]
Objective: To prevent and control damping-off disease in seedlings and cuttings caused by soil-borne fungi.
Materials:
-
Commercial fungicide containing 3.2% this compound (e.g., No-Damp)
-
Water
-
Watering can or sprayer
-
Seedling trays or pots with propagating soil
-
Seeds or cuttings
Procedure:
A. Preventative Control:
-
Dilution: Dilute the this compound fungicide according to the manufacturer's instructions (e.g., 10 mL in 1 litre of water).[5]
-
Soil Application: Before sowing seeds or placing cuttings, thoroughly water the propagating soil with the diluted fungicide solution.[5]
-
Sowing/Planting: Proceed with sowing seeds or planting cuttings in the treated soil.
B. Curative Control:
-
Dilution: Prepare the fungicide solution as described for preventative control. For severe infections, the concentration may be doubled as per the product label.[5]
-
Application: Water the diseased seedlings and the surrounding soil with the diluted solution, ensuring thorough coverage of the root zone.[5]
-
Repeat Application: If the disease persists, repeat the application according to the product's recommended intervals, while adhering to resistance management strategies.[5]
Resistance Management: To delay fungicide resistance, it is recommended to rotate the use of this compound (a Group M2 fungicide) with fungicides from different groups that control the same pathogens.[5]
References
Synthesis of 8-Hydroxyquinoline Derivatives for Chemosensor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 8-hydroxyquinoline (8-HQ) derivatives tailored for the development of fluorescent chemosensors. 8-Hydroxyquinoline and its analogues are versatile scaffolds in the design of chemosensors due to their inherent fluorescence and ability to chelate metal ions, which significantly alters their photophysical properties.[1][2] This alteration, often a fluorescence enhancement or a noticeable color change, forms the basis of their sensing capabilities.[3][4]
The protocols outlined below cover common synthetic routes to functionalize the 8-HQ core, enabling the selective detection of various analytes, particularly metal ions.
General Synthetic Strategies
Several classical and modern synthetic methods can be employed to prepare 8-hydroxyquinoline and its derivatives. The choice of method often depends on the desired substitution pattern on the quinoline ring.
Skraup and Friedlander Syntheses
The Skraup and Friedlander syntheses are fundamental methods for constructing the quinoline ring system.
-
Skraup Synthesis: This method involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent and sulfuric acid. For 8-hydroxyquinoline, o-aminophenol is reacted with glycerol, with o-nitrophenol often added to moderate the reaction, followed by cyclization.[5]
-
Friedlander Synthesis: This approach involves the condensation of an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing a reactive methylene group (e.g., an aldehyde or ketone).
Derivatization of the 8-Hydroxyquinoline Core
Functionalization of the 8-HQ scaffold is crucial for tuning the selectivity and sensitivity of the resulting chemosensor. Common derivatization strategies include Schiff base formation, esterification, and carbon-carbon bond-forming reactions.
-
Schiff Base Formation: Aldehyde derivatives of 8-HQ, such as 8-hydroxyquinoline-2-carbaldehyde, readily react with primary amines to form Schiff bases. This is a versatile method for introducing a wide range of functional groups that can act as analyte recognition sites.[3][6]
-
Esterification: The hydroxyl group at the 8-position can be esterified to introduce different functionalities. For instance, Steglich esterification can be employed using various carboxylic acids.[7]
-
Click Chemistry: The introduction of azide or alkyne functionalities onto the 8-HQ ring allows for the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to attach complex moieties.[8]
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinoline via Skraup Reaction
This protocol describes the synthesis of the core 8-hydroxyquinoline scaffold from o-aminophenol.
Materials:
-
o-Aminophenol
-
Glycerol
-
Concentrated Sulfuric Acid
-
o-Nitrophenol
-
Sodium Hydroxide solution (30%)
-
Hydrochloric Acid
Procedure:
-
In a fume hood, carefully add glycerol to a reaction vessel.
-
Slowly add concentrated sulfuric acid while stirring.
-
Sequentially add o-aminophenol and o-nitrophenol to the mixture.
-
Heat the reaction mixture to approximately 125 °C. The reaction is exothermic and the temperature will naturally rise. Maintain the temperature around 135-140 °C.[5]
-
After the reaction is complete (typically monitored by TLC), cool the mixture to below 100 °C.
-
Carefully pour the reaction mixture into a larger volume of water.
-
Heat the aqueous solution to 75-80 °C and neutralize with a 30% sodium hydroxide solution to a pH of 7-7.2 to precipitate the product.[5]
-
The crude 8-hydroxyquinoline can be purified by sublimation under reduced pressure.[5]
Protocol 2: Synthesis of an 8-Hydroxyquinoline-based Schiff Base Chemosensor
This protocol details the synthesis of a Schiff base derivative from 8-hydroxyquinoline-2-carbaldehyde for potential use as a metal ion sensor.
Materials:
-
8-Hydroxyquinoline-2-carbaldehyde
-
A primary amine (e.g., 4-(1,2,2-triphenylvinyl)benzenamine)[3]
-
Anhydrous Toluene
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Dissolve 8-hydroxyquinoline-2-carbaldehyde (0.20 mmol) in 1 mL of anhydrous toluene in a round-bottom flask.[3]
-
In a separate vial, dissolve the desired primary amine (0.20 mmol) in 1 mL of anhydrous toluene.[3]
-
Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde.[3]
-
Stir the mixture and heat it to 105 °C for 4 hours under an inert atmosphere.[3]
-
After cooling to room temperature, allow the solvent to evaporate slowly over 1-2 days to obtain crystals of the Schiff base product.[3]
Protocol 3: Synthesis of an 8-Hydroxyquinoline Ester Derivative
This protocol describes the synthesis of an ester derivative of 8-hydroxyquinoline via Steglich esterification.
Materials:
-
5-Hydroxymethyl-8-hydroxyquinoline (5-HMHQ)
-
A carboxylic acid (e.g., benzoic acid)
-
N,N′-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve 5-HMHQ, the chosen carboxylic acid, and a catalytic amount of DMAP in dichloromethane at room temperature.[7]
-
Add a solution of DCC in dichloromethane dropwise to the mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate. Filter off the DCU.
-
The filtrate can be washed with dilute acid to remove any remaining DCU and purified by column chromatography.[7]
Application: Metal Ion Detection
8-Hydroxyquinoline derivatives are widely used as fluorescent chemosensors for the detection of various metal ions. The chelation of a metal ion by the 8-HQ derivative often leads to a significant increase in fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1] This is attributed to the increased rigidity of the molecule upon metal binding, which reduces non-radiative decay pathways.[1][4]
General Protocol for Fluorescence-Based Metal Ion Sensing
Materials:
-
Synthesized 8-hydroxyquinoline derivative (chemosensor)
-
A suitable solvent (e.g., DMSO, ethanol/water mixture)[3][6]
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, AlCl₃, MgCl₂)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the chemosensor in a suitable solvent (e.g., 1 mM in DMSO).
-
Prepare stock solutions of the metal ions to be tested.
-
In a cuvette, prepare a dilute solution of the chemosensor (e.g., 20 µM).
-
Record the fluorescence emission spectrum of the chemosensor solution.
-
Incrementally add small aliquots of a metal ion stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Observe the changes in fluorescence intensity or the appearance of new emission bands to determine the sensor's response to the specific metal ion.
Data Presentation
The performance of various 8-hydroxyquinoline-based chemosensors is summarized in the tables below.
| Sensor Type | Target Analyte | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| Diaza-18-crown-6 DCHQ | Mg²⁺ | ~360 | - | Kd = 44 µM | [9][10] |
| 8-Hydroxyquinoline | Al³⁺ | - | - | ~1 x 10⁻⁸ M | [1] |
| 8-HQ-carbaldehyde Schiff-base | Al³⁺ | - | - | <10⁻⁷ M | [1] |
| 8-HQ Ester Derivatives | Zn²⁺ | 316-318 | - | - | [7] |
| 8HQ-SA (Schiff Base) | Zn²⁺ | 405 | 546 | - | [6] |
Visualizations
Synthesis Workflow for a Schiff Base Chemosensor
Caption: Synthesis of an 8-HQ Schiff base chemosensor.
General Signaling Pathway for a "Turn-On" Fluorescent Chemosensor
Caption: Mechanism of a "turn-on" fluorescent sensor.
Logical Workflow for Selective Metal Ion Detection
Caption: Workflow for selective metal ion detection.
References
- 1. scispace.com [scispace.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. ours.ou.ac.lk [ours.ou.ac.lk]
- 5. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 8. Synthesis of Red-Shifted 8-Hydroxyquinoline Derivatives Using Click Chemistry and Their Incorporation into Phosphorylation Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 8-Hydroxyquinoline Benzoate in Antiseptics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 8-hydroxyquinoline benzoate in the preparation of antiseptics. This document details its mechanism of action, antimicrobial spectrum, and includes detailed protocols for formulation and efficacy testing.
Introduction
8-Hydroxyquinoline and its derivatives are well-established antimicrobial agents with a broad spectrum of activity against bacteria and fungi.[1][2] 8-Hydroxyquinoline benzoate, a salt of 8-hydroxyquinoline and benzoic acid, combines the antimicrobial properties of both parent compounds. Its primary mechanism of action is attributed to the chelation of essential metal ions, which disrupts microbial enzyme systems and inhibits growth.[1][2][3] This property makes it a valuable compound for the development of antiseptic formulations.
Mechanism of Action: Metal Ion Chelation
The antimicrobial activity of 8-hydroxyquinoline is primarily due to its ability to act as a powerful chelating agent. It forms stable complexes with divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are essential cofactors for many microbial enzymes involved in critical metabolic pathways. By sequestering these metal ions, 8-hydroxyquinoline benzoate effectively inhibits vital enzymatic activities, leading to a bacteriostatic or bactericidal effect.[1][2][3]
Antimicrobial Spectrum and Efficacy
While specific quantitative data for 8-hydroxyquinoline benzoate is limited in publicly available literature, the extensive data on 8-hydroxyquinoline and its derivatives provide a strong indication of its potential antimicrobial efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for 8-hydroxyquinoline and its derivatives against various bacterial and fungal strains. This data can serve as a valuable reference for anticipating the performance of 8-hydroxyquinoline benzoate.
Antibacterial Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis | 3.6 µM | [4] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MSSA) | 2.2 µM | [5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Staphylococcus aureus (MRSA) | 1.1 µM | [5] |
| 8-Hydroxyquinoline Derivative (5d) | Escherichia coli | 0.125 - 8 | [6] |
| 8-Hydroxyquinoline Derivative (5d) | Pseudomonas aeruginosa | 0.125 - 8 | [6] |
| 8-Hydroxyquinoline Derivative (5d) | Klebsiella pneumoniae | 0.125 - 8 | [6] |
| 8-Hydroxyquinoline-Benzimidazole Hybrid (6g) | E. coli | 3.9 | [7] |
| 8-Hydroxyquinoline-Benzimidazole Hybrid (6g) | P. aeruginosa | 3.9 | [7] |
Antifungal Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline Derivative (PH265) | Candida auris | 1 | [8] |
| 8-Hydroxyquinoline Derivative (PH276) | Candida auris | 8 | [8] |
| 8-Hydroxyquinoline Derivative (PH265) | Candida haemulonii | 1 | [8] |
| 8-Hydroxyquinoline Derivative (PH276) | Candida haemulonii | 8 | [8] |
| 8-Hydroxyquinoline Derivative (PH265) | Cryptococcus neoformans | 0.5 - 1 | [8] |
| 8-Hydroxyquinoline Derivative (PH276) | Cryptococcus neoformans | 0.5 - 4 | [8] |
| Clioquinol | Candida sp. | 0.031 - 2 | [9] |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida sp. | 1 - 512 | [9] |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida sp. | 2 - 1024 | [9] |
Experimental Protocols
Preparation of a Topical Antiseptic Gel (0.5% 8-Hydroxyquinoline Benzoate)
This protocol describes the preparation of a simple gel formulation for topical application.
Materials:
-
8-Hydroxyquinoline Benzoate
-
Ethanol (95%)
-
Isopropyl Myristate
-
Hydroxypropyl Cellulose
-
Purified Water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Weighing balance
Procedure:
-
In a beaker, dissolve 0.5 g of 8-hydroxyquinoline benzoate in 70 mL of ethanol with gentle stirring.
-
Add 10 g of isopropyl myristate to the solution and mix thoroughly.
-
Gently warm the mixture to 50-60°C on a heating plate.
-
Slowly add 3 g of hydroxypropyl cellulose to the warmed solution while continuously stirring to avoid clumping and aeration.
-
Continue stirring until the hydroxypropyl cellulose is completely dissolved and a clear gel is formed.
-
Remove the beaker from the heat and allow it to cool to room temperature with occasional stirring.
-
Add purified water to bring the total volume to 100 mL and mix until a homogenous gel is obtained.
-
Package the gel in an appropriate container.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of 8-hydroxyquinoline benzoate against a specific bacterial strain.
Materials:
-
8-Hydroxyquinoline Benzoate stock solution (prepared in a suitable solvent, e.g., DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial two-fold dilutions of the 8-hydroxyquinoline benzoate stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well containing the antiseptic dilutions.
-
Include a positive control (broth with bacteria, no antiseptic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the antiseptic that completely inhibits visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.
Use-Dilution Test for Surface Disinfection Efficacy
This protocol is used to evaluate the effectiveness of the prepared antiseptic on a hard, non-porous surface.
Materials:
-
Antiseptic solution/gel prepared with 8-hydroxyquinoline benzoate
-
Sterile stainless steel carriers (penicylinders)
-
Bacterial culture of the target organism
-
Sterile broth medium (e.g., Tryptic Soy Broth)
-
Neutralizing broth (containing an agent to inactivate the antiseptic, e.g., lecithin and polysorbate 80)
-
Sterile petri dishes with appropriate agar medium
-
Incubator
Procedure:
-
Immerse sterile stainless steel carriers in a 48-hour broth culture of the test organism.
-
Remove the carriers and dry them in a sterile environment for 20-40 minutes at 37°C.
-
Place each dried, contaminated carrier into a separate tube containing 10 mL of the antiseptic solution being tested.
-
Expose the carriers to the antiseptic for a specified contact time (e.g., 1, 5, or 10 minutes).
-
After the contact time, transfer each carrier to a tube containing 10 mL of neutralizing broth to inactivate the antiseptic.
-
Agitate the tubes to ensure thorough mixing.
-
Transfer the carriers from the neutralizing broth to tubes of sterile culture medium.
-
Incubate the culture medium tubes at 37°C for 48 hours.
-
Observe the tubes for turbidity, which indicates bacterial growth and failure of the antiseptic to disinfect the carrier. The absence of turbidity indicates effective disinfection.
Safety Considerations
Federal registration for the food use of 8-hydroxyquinoline benzoate was withdrawn in 1969 due to findings of carcinogenicity in laboratory animals with repeated doses.[10] Therefore, its use should be restricted to topical antiseptic applications, and appropriate safety assessments should be conducted for any new formulation.
Conclusion
8-Hydroxyquinoline benzoate is a promising compound for the development of novel antiseptics due to its broad-spectrum antimicrobial activity, which is primarily mediated by metal ion chelation. The provided protocols offer a starting point for the formulation and evaluation of its efficacy. Further research is warranted to establish specific MIC and MBC values for 8-hydroxyquinoline benzoate against a wide range of clinically relevant microorganisms to fully realize its therapeutic potential.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ams.usda.gov [ams.usda.gov]
Application Notes and Protocols for the Laboratory Preparation of 8-Hydroxyquinoline Benzoate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 8-hydroxyquinoline benzoate solutions for use in various research and development applications, including antimicrobial screening and drug formulation.
Introduction
8-Hydroxyquinoline benzoate is the salt formed from the organic chelating agent 8-hydroxyquinoline and benzoic acid. It is utilized for its antimicrobial properties in various fields, including pharmaceuticals and cosmetics.[1][2] Proper preparation of solutions is critical for obtaining accurate and reproducible experimental results. These notes provide guidance on solvent selection, solution preparation, and storage to ensure the stability and efficacy of 8-hydroxyquinoline benzoate solutions.
Physicochemical Properties
A summary of the relevant physicochemical properties of 8-hydroxyquinoline, the parent compound of 8-hydroxyquinoline benzoate, is provided below. It is important to note that the benzoate salt may exhibit different solubility characteristics.
| Property | Value | Reference |
| Appearance | White to pale yellow crystalline solid | [3] |
| Molecular Weight (8-hydroxyquinoline) | 145.16 g/mol | [3] |
| Melting Point (8-hydroxyquinoline) | 75 °C | [3] |
| Boiling Point (8-hydroxyquinoline) | 267 °C | [3] |
| Stability | Stable under normal conditions; darkens upon exposure to light | [4][5] |
Solubility Data
| Solvent | Solubility of 8-Hydroxyquinoline | Expected Solubility of 8-Hydroxyquinoline Benzoate | Reference |
| Water | Poorly soluble | Poorly soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be soluble | |
| Ethanol | Soluble | Expected to be soluble | [3] |
| Methanol | Soluble | Expected to be soluble | [3] |
| Acetone | Soluble | Expected to be soluble | [5] |
| Chloroform | Soluble | Expected to be soluble | [5] |
Note: It is recommended to perform a small-scale solubility test before preparing a large volume of solution.
Experimental Protocols
Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of 8-hydroxyquinoline benzoate in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays.
Materials:
-
8-Hydroxyquinoline benzoate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of 8-hydroxyquinoline benzoate powder using an analytical balance.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the 8-hydroxyquinoline benzoate is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If the solution is to be used in cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Antimicrobial Susceptibility Testing (MIC Assay)
This protocol outlines the preparation of serial dilutions of the 8-hydroxyquinoline benzoate stock solution for determining the Minimum Inhibitory Concentration (MIC) against microorganisms.
Materials:
-
10 mg/mL 8-hydroxyquinoline benzoate stock solution in DMSO
-
Sterile microbial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes
Procedure:
-
Initial Dilution: Prepare an intermediate dilution of the 10 mg/mL stock solution in the appropriate sterile growth medium. For example, to achieve a starting concentration of 100 µg/mL in the first well of a 96-well plate, dilute the stock solution 1:100 in the medium.
-
Serial Dilutions: In a 96-well plate, add a defined volume (e.g., 100 µL) of the sterile growth medium to wells 2 through 12.
-
Add a corresponding volume (e.g., 200 µL) of the 100 µg/mL working solution to the first well.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down the plate. Discard 100 µL from the last well of the dilution series.
-
Inoculation: Add the microbial inoculum to each well at the appropriate concentration.
-
Controls: Include a positive control (microbes in medium without the compound) and a negative control (medium only) on each plate.
Application Notes
-
Solvent Selection: For biological assays, DMSO is a common and effective solvent. However, it is crucial to include a vehicle control (medium with the same concentration of DMSO used in the experiment) to account for any potential effects of the solvent on the cells or microorganisms. For other applications, the choice of solvent should be based on the specific experimental requirements and the solubility of 8-hydroxyquinoline benzoate.
-
Stability: 8-hydroxyquinoline and its derivatives can be sensitive to light.[5] It is recommended to store stock solutions in amber vials or wrapped in aluminum foil and kept at -20°C for long-term storage. For short-term use, solutions may be stored at 4°C.
-
Safety Precautions: 8-Hydroxyquinoline benzoate should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. The federal registration for the use of 8-hydroxyquinoline benzoate in food production was withdrawn due to findings of carcinogenicity in laboratory animals.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.
Visualizations
Experimental Workflow for Solution Preparation
References
- 1. pschemicals.com [pschemicals.com]
- 2. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. labproservices.com [labproservices.com]
- 5. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application of 8-Hydroxyquinoline Derivatives in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 8-hydroxyquinoline derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). It is intended to serve as a practical guide for researchers and scientists in the fields of materials science, organic electronics, and drug development who are interested in the synthesis, characterization, and application of these versatile compounds.
Introduction
8-Hydroxyquinoline and its derivatives are a class of organic compounds that have garnered significant attention for their applications in various fields, including as electron carriers in OLEDs and as fluorescent chemosensors for metal ions.[1][2] The metal complexes of 8-hydroxyquinoline, particularly the aluminum complex tris(8-hydroxyquinolinato)aluminum (Alq3), are foundational materials in OLED technology. These compounds serve as excellent electron-transporting and light-emitting layers due to their high thermal stability, good film-forming properties, and high fluorescence quantum yields.[3][4]
The versatility of the 8-hydroxyquinoline scaffold allows for the tuning of its electronic and optical properties through the introduction of various substituents. This enables the development of a wide range of materials with tailored emission colors, improved charge carrier mobilities, and enhanced device efficiencies. This document will cover the synthesis of key 8-hydroxyquinoline derivatives, the fabrication of OLED devices, and a summary of their performance characteristics.
Quantitative Performance Data
The performance of OLEDs is characterized by several key metrics, including external quantum efficiency (EQE), turn-on voltage, maximum luminance, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color. The following table summarizes the performance of various 8-hydroxyquinoline derivatives as reported in the literature.
| Compound/Device Structure | Emission Color | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | CIE (x, y) | Reference(s) |
| ITO/TPD/Alq3/Yb | Green | ~1.1 | ~3.0 | >1000 | (0.32, 0.52) | [5] |
| ITO/NPB/Scq3/Yb | Green-Blue | 4.6 | ~3.0 | ~8300 | Not specified | [1] |
| ITO/TPD/Yq3/Yb | Green | ~1.1 | ~3.0 | >1000 | Not specified | [5] |
| ITO/PEDOT:PSS/ZnStq_OCH3:PVK/Al | Yellow | 1.24 | 6.94 | 2244 | Not specified | [6] |
| ITO/NPB/Alq3 derivative (4,6-subst.)/LiF/Al | Blue-Green | 4.6 | Not specified | Not specified | Not specified | [7] |
| ITO/PEDOT:PSS/NPD/Alq3/CsF/Al | Green | Not specified | 5.5 | 52300 | Not specified | [3] |
Note: The performance of OLEDs is highly dependent on the device architecture, layer thicknesses, and fabrication conditions. The data presented here is for comparative purposes and is extracted from various sources with different device structures.
Experimental Protocols
Synthesis of 8-Hydroxyquinoline Derivatives
This protocol describes a common and straightforward method for synthesizing Alq3.
Materials:
-
8-Hydroxyquinoline
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)
-
Ammonium hydroxide (NH₄OH) or Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Acetic acid (optional)
Procedure:
-
Solution A: Dissolve 8-hydroxyquinoline (e.g., 5 g) in a mixture of 25 mL of double distilled water and 25 mL of acetic acid. Stir until a clear orange solution is obtained.[8]
-
Solution B: Dissolve an equimolar amount of the aluminum salt (e.g., 4.3 g of Al(NO₃)₃·9H₂O) in deionized water to form a clear solution.[8]
-
Reaction: Slowly add Solution B to Solution A with continuous stirring.
-
Precipitation: Add ammonium hydroxide solution dropwise to the reaction mixture with vigorous stirring until a yellow-green precipitate forms. The pH should be adjusted to be neutral.[4]
-
Reflux (Optional but recommended): The resulting mixture can be refluxed at around 70°C for several hours (e.g., 5 hours) with stirring to improve the crystallinity and purity of the product.[4]
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration or centrifugation.
-
Washing: Wash the collected solid sequentially with deionized water and ethanol to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified Alq3 powder in a vacuum oven.
This protocol outlines the chlorination of 8-hydroxyquinoline.[1]
Materials:
-
8-Hydroxyquinoline
-
N-chlorosuccinimide (NCS) or Chlorine gas
-
Chloroform or other suitable solvent
-
Iodine (catalyst, if using chlorine gas)
Procedure using NCS:
-
Dissolve 2-alkyl-8-hydroxyquinoline in an appropriate solvent.
-
Add N-chlorosuccinimide (NCS) under acidic conditions.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the product, which may involve extraction and purification by chromatography or recrystallization.
Procedure using Chlorine Gas:
-
Dissolve 8-hydroxyquinoline in chloroform.
-
Add a catalytic amount of iodine (0.5 to 5% by weight of the starting material).
-
Bubble an excess of chlorine gas through the solution.
-
After the reaction is complete, remove the solvent by distillation with the addition of water to precipitate the product.
-
Filter the precipitate and wash it to obtain the final product.[1]
Fabrication of OLED Devices
VTE is the most common technique for producing high-quality, reproducible OLEDs.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL) (e.g., TPD, Alq3, LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate holder with masks
-
Crucibles for organic materials and metals
-
Thickness monitor (e.g., quartz crystal microbalance)
-
Cleaning solvents (acetone, isopropyl alcohol)
-
Ultrasonic bath
-
Oxygen plasma cleaner
Procedure:
-
Substrate Cleaning: a. Clean the patterned ITO substrates by sonicating them sequentially in acetone and isopropyl alcohol for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with oxygen plasma for several minutes (e.g., 6 minutes) to remove organic residues and increase the work function of the ITO.
-
Substrate Loading: a. Mount the cleaned substrates onto the substrate holder in the vacuum chamber, with the ITO-coated side facing the evaporation sources. b. Use a shadow mask to define the active area of the devices.
-
Vacuum Deposition: a. Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr). b. Sequentially deposit the organic and metal layers by heating the respective materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a thickness monitor. A typical device structure could be:
- Hole Transport Layer (HTL), e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD), at a rate of 1-2 Å/s to a thickness of 40-60 nm.
- Emissive and Electron Transport Layer (EML/ETL), e.g., Alq3, at a rate of 1-2 Å/s to a thickness of 50-70 nm.
- Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF), at a rate of 0.1-0.2 Å/s to a thickness of 0.5-1 nm.
- Cathode, e.g., Aluminum (Al), at a rate of 2-5 Å/s to a thickness of 100-150 nm.
-
Encapsulation: a. After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers and the reactive cathode from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy resin.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes and relationships in the application of 8-hydroxyquinoline derivatives in OLEDs.
Caption: Workflow for the synthesis of 8-hydroxyquinoline metal complexes.
Caption: Step-by-step workflow for OLED fabrication via vacuum thermal evaporation.
Caption: Simplified charge injection, transport, and recombination process in an OLED.
Caption: A generic energy level diagram for a bilayer OLED device.
References
- 1. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. mdpi.com [mdpi.com]
- 5. 5,7-Dichloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Studying the Anti-fungal Activity of Oxine Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxine benzoate, the salt of 8-hydroxyquinoline and benzoic acid, is a compound with potential antifungal properties. 8-hydroxyquinoline (oxine) and its derivatives have been investigated for their antimicrobial effects, which are often linked to their ability to chelate metal ions crucial for enzymatic functions in pathogens.[1][2] Benzoic acid and its salts are also known for their antimicrobial activity, primarily by disrupting intracellular pH and metabolic processes.[3][4] This document provides detailed protocols for evaluating the in vitro antifungal activity of this compound against specific fungal pathogens. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[5][6]
Proposed Mechanism of Action
The antifungal activity of this compound is likely multifaceted, leveraging the properties of both oxine and benzoate. It is hypothesized that this compound acts by:
-
Metal Ion Chelation: The oxine moiety can chelate essential metal ions (e.g., iron, zinc) that are vital cofactors for many fungal enzymes. This sequestration disrupts critical metabolic pathways.[2][7][8]
-
Intracellular pH Disruption: The benzoate component, being lipophilic in its undissociated form, can penetrate the fungal cell membrane.[3][4] Inside the cell, it dissociates, releasing protons and lowering the intracellular pH.
-
Enzyme Inhibition: The lowered intracellular pH can lead to the inhibition of key enzymes sensitive to acidic conditions, such as phosphofructokinase in the glycolytic pathway, ultimately leading to a depletion of ATP and inhibiting growth.[3][4]
-
Membrane Disruption: The accumulation of toxic precursors and altered membrane composition due to enzyme inhibition can compromise the integrity of the fungal cell membrane.[9][10][11]
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Pathogen | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) [Control] | Amphotericin B MIC (µg/mL) [Control] |
| Candida albicans | ATCC 90028 | 8 | 1 | 0.5 |
| Candida glabrata | ATCC 90030 | 16 | 16 | 1 |
| Aspergillus fumigatus | ATCC 204305 | 4 | 8 | 1 |
| Cryptococcus neoformans | ATCC 52817 | 8 | 4 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Time-Kill Kinetics of this compound against Candida albicans (ATCC 90028)
| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | 16x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 2 | 5.3 | 4.8 | 4.5 | 4.0 |
| 4 | 5.8 | 4.5 | 3.8 | 2.5 |
| 8 | 6.5 | 4.2 | 2.9 | <2.0 |
| 12 | 7.2 | 4.0 | <2.0 | <2.0 |
| 24 | 8.0 | 3.8 | <2.0 | <2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum is typically considered fungicidal activity.[12]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27/M38 documents.[5]
1. Materials:
-
This compound
-
Sterile 96-well, U-bottom microtiter plates[5]
-
Fungal isolates (e.g., Candida spp., Aspergillus spp.)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)[9]
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
2. Inoculum Preparation:
-
For Yeasts (Candida spp.):
-
Subculture the isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[5]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.[5]
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 1-5 x 10^6 conidia/mL using a hemocytometer.
-
Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
3. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate.[13] The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.[5]
-
Include a drug-free well as a growth control and a well with medium only as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).[13]
4. Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.[5] This can be determined visually or by reading the optical density at 600 nm (OD600).[13]
Caption: Workflow for MIC determination.
Protocol 2: Time-Kill Assay
This assay determines the rate and extent of antifungal activity (fungistatic vs. fungicidal).[12]
1. Materials:
-
Materials from Protocol 1
-
Sterile glass tubes or flasks
-
Sabouraud Dextrose Agar (SDA) plates
-
Shaking incubator
2. Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dilute this suspension in RPMI 1640 medium to achieve a starting inoculum of approximately 1-5 x 10^5 CFU/mL.[9]
3. Assay Procedure:
-
Prepare sterile tubes with RPMI 1640 medium containing this compound at desired concentrations (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).[9]
-
Inoculate each tube with the prepared fungal suspension.
-
Incubate all tubes at 35°C with agitation.[14]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[12]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.[9]
4. Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves.
-
Determine if the activity is fungistatic (<3-log10 reduction in CFU/mL) or fungicidal (≥3-log10 reduction in CFU/mL) from the initial inoculum.[12]
Caption: Workflow for Time-Kill Assay.
References
- 1. In vitro studies of the antibacterial and antifungal activity of oxine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Manual & Automated | MI [microbiology.mlsascp.com]
- 7. A chemical screen identifies structurally diverse metal chelators with activity against the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [open.bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 14. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Solving Solubility Issues with Oxine Benzoate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Oxine benzoate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water limited?
This compound is a salt formed from the weak base 8-hydroxyquinoline (oxine) and the weak acid benzoic acid. Its limited aqueous solubility is due to the hydrophobic nature of both parent molecules.[1][2][3][4] The aromatic ring structures in both 8-hydroxyquinoline and benzoic acid contribute to their low affinity for water.
Q2: What are the key physicochemical properties of this compound and its components that influence its solubility?
Understanding the properties of the individual components is crucial for manipulating the solubility of the salt.
| Property | 8-Hydroxyquinoline (Oxine) | Benzoic Acid | This compound |
| Molecular Formula | C₉H₇NO | C₇H₆O₂ | C₁₆H₁₃NO₃ |
| Molecular Weight | 145.16 g/mol [5] | 122.12 g/mol | 267.28 g/mol [6][7] |
| pKa | ~9.9 (for the protonated amine)[5] | ~4.2 (for the carboxylic acid) | Not directly available, but influenced by the pKa of its components. |
| Aqueous Solubility | Sparingly soluble[3][4] | Sparingly soluble[2] | Poorly soluble |
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH. As a salt of a weak acid and a weak base, its solubility is lowest near its isoelectric point and increases in acidic or basic conditions.
-
In acidic solutions (pH < 4.2): The benzoate ion will be protonated to form benzoic acid, and the quinoline nitrogen will be protonated. The protonated 8-hydroxyquinoline is more water-soluble.
-
In basic solutions (pH > 9.9): The hydroxyl group of 8-hydroxyquinoline will be deprotonated, forming the more soluble phenolate, while benzoic acid will be in its soluble benzoate form.
Therefore, adjusting the pH away from the neutral range is a primary strategy to increase its solubility.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
1. pH Adjustment:
-
Problem: The pH of your aqueous solution may be in a range where this compound has its minimum solubility.
-
Solution: Adjust the pH of your solution.
-
For acidic conditions, add a small amount of a suitable acid (e.g., HCl) to lower the pH below 4.2.
-
For basic conditions, add a small amount of a suitable base (e.g., NaOH) to raise the pH above 9.9.
-
-
Protocol: See Experimental Protocol 1: pH-Dependent Solubility Determination.
2. Use of Co-solvents:
-
Problem: The polarity of the aqueous solvent may not be optimal for dissolving the hydrophobic this compound.
-
Solution: Introduce a water-miscible organic co-solvent to reduce the overall polarity of the solvent system. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Protocol: See Experimental Protocol 2: Solubility Enhancement using Co-solvents.
3. Particle Size Reduction:
-
Problem: The surface area of the this compound powder may be too low, limiting the dissolution rate.
-
Solution: Increase the surface area by reducing the particle size.
-
Micronization: Grinding the powder to the micrometer scale.
-
Nanosuspension: Creating a suspension of nanoparticles.
-
-
Note: While this increases the rate of dissolution, it may not significantly increase the equilibrium solubility.
4. Complexation with Cyclodextrins:
-
Problem: The hydrophobic nature of the molecule prevents its interaction with water.
-
Solution: Use cyclodextrins to form inclusion complexes. The hydrophobic interior of the cyclodextrin can encapsulate the nonpolar parts of this compound, while the hydrophilic exterior enhances aqueous solubility.[8][9][10][11][12]
-
Protocol: See Experimental Protocol 3: Solubilization using Beta-Cyclodextrin.
Quantitative Data
The following tables summarize the solubility of the individual components of this compound. While direct quantitative data for this compound is limited in the literature, this information can guide formulation development.
Table 1: Solubility of Benzoic Acid in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | ~0.3 |
| 25 | ~0.34 |
| 100 | ~1.5 |
Source:[2]
Table 2: Solubility of Benzoic Acid in Ethanol-Water Mixtures at 298.15 K (25 °C)
| Mass Fraction of Ethanol | Mole Fraction Solubility of Benzoic Acid (x10³) |
| 0.00 | 0.28 |
| 0.10 | 1.15 |
| 0.20 | 4.01 |
| 0.30 | 11.2 |
| 0.40 | 27.8 |
| 0.50 | 59.8 |
| 0.60 | 113 |
| 0.70 | 187 |
| 0.80 | 283 |
| 0.90 | 391 |
| 1.00 | 499 |
Source:[1]
Table 3: Solubility of 8-Hydroxyquinoline in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 g of water) |
| 20 | 0.0555 |
| 25.2 | 0.0649 |
| 30.3 | 0.0781 |
Source:[13]
Experimental Protocols
Experimental Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Plotting: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Experimental Protocol 2: Solubility Enhancement using Co-solvents
-
Co-solvent Selection: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent-water mixtures at different volume/volume ratios (e.g., 10%, 20%, 30%, 40%, 50% co-solvent in water).
-
Solubility Determination: Add an excess amount of this compound to each co-solvent mixture.
-
Equilibration and Analysis: Follow steps 3-5 from Experimental Protocol 1.
-
Data Plotting: Plot the solubility of this compound as a function of the co-solvent concentration.
Experimental Protocol 3: Solubilization using Beta-Cyclodextrin
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of beta-cyclodextrin (β-CD) at a known concentration (e.g., 10 mM).
-
Complex Formation (Kneading Method):
-
Place a known amount of this compound in a mortar.
-
Add a small amount of the β-CD solution to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid to obtain the inclusion complex.
-
-
Solubility Measurement: Determine the aqueous solubility of the prepared inclusion complex following the steps in Experimental Protocol 1 (using water or a specific buffer).
-
Characterization (Optional): Characterize the formation of the inclusion complex using techniques like DSC, FTIR, or NMR.[10]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Effect of pH on the solubility of this compound.
Caption: Cyclodextrin inclusion complex formation with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 8-Quinolinol, benzoate (1:1) | C16H13NO3 | CID 62626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of beta-cyclodextrin inclusion complex containing di(8-hydroxyquinoline) magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. 8-hydroxyquinoline [chemister.ru]
Technical Support Center: Optimizing 8-Hydroxyquinoline Benzoate Fluorescence Assays
Welcome to the technical support center for optimizing fluorescence assays using 8-hydroxyquinoline benzoate and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve reliable and optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the use of 8-hydroxyquinoline benzoate in fluorescence assays?
8-hydroxyquinoline (8-HQ) and its derivatives, including 8-hydroxyquinoline benzoate, are widely used as fluorescent chemosensors.[1] The core principle lies in their ability to exhibit a significant change in fluorescence upon binding to metal ions.[1] In its unbound state, 8-hydroxyquinoline benzoate is typically weakly fluorescent. This is often due to processes like excited-state intramolecular proton transfer (ESPT) or radiationless transitions that quench fluorescence.[1][2] Upon chelation with a metal ion, the molecule's structure becomes more rigid, which can inhibit these quenching processes and lead to a substantial enhancement of the fluorescence signal.[1][3] This "turn-on" fluorescence response allows for the sensitive detection of various metal ions.[1]
Q2: What are the key factors that influence the fluorescence intensity in my assay?
Several factors can significantly impact the fluorescence signal in your 8-hydroxyquinoline benzoate-based assay:
-
Presence and Concentration of the Target Analyte: The fluorescence enhancement is dependent on the formation of a complex with the target metal ion. Ensure your analyte is present at a detectable concentration.[3]
-
pH of the Assay Buffer: The fluorescence of 8-HQ complexes is highly pH-dependent. The optimal pH can vary depending on the specific metal ion and the derivative being used. It is crucial to perform a pH titration to determine the ideal range for your assay.[3]
-
Concentration of 8-Hydroxyquinoline Benzoate: Both insufficient and excessive concentrations can be problematic. Too little can lead to incomplete complex formation, while too much can cause self-quenching or inner filter effects.[3]
-
Solvent Polarity: The choice of solvent can affect the fluorescence quantum yield.[3] Aprotic solvents may lead to higher fluorescence in some cases.
-
Excitation and Emission Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your specific 8-hydroxyquinoline benzoate-metal complex, as these can shift depending on the metal ion.[3]
-
Temperature: Temperature fluctuations can alter reaction kinetics and fluorescence intensity. Maintaining a constant temperature is recommended.[3]
-
Incubation Time: Allow sufficient time for the complex formation to reach equilibrium before taking measurements.[3]
Troubleshooting Guide
Problem 1: Low or No Fluorescence Signal
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Absence or low concentration of the target analyte. | Confirm the presence and concentration of your target analyte in the sample.[3] |
| Suboptimal pH. | Perform a pH titration to identify the optimal pH for complex formation and fluorescence.[3] |
| Incorrect reagent concentrations. | Titrate the concentration of 8-hydroxyquinoline benzoate to find the optimal working range.[3] |
| Incorrect excitation/emission wavelengths. | Verify and optimize the excitation and emission wavelengths for your specific complex.[3] |
| Insufficient incubation time. | Monitor the fluorescence signal over time to determine the optimal incubation period for equilibrium.[3] |
| Photobleaching. | Reduce the intensity of the excitation light or decrease the exposure time. Consider using an anti-fade reagent if compatible.[3] |
Problem 2: High Background Fluorescence
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Autofluorescence of 8-hydroxyquinoline benzoate. | Use the lowest effective concentration of the probe. Always subtract the signal from a blank sample (containing all components except the analyte).[3] |
| Fluorescent impurities. | Use high-purity reagents and solvents.[3] |
| Scattered light. | Ensure proper instrument settings and consider using cutoff filters. |
Problem 3: Inconsistent or Non-Reproducible Results
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations. | Maintain a constant and optimal temperature throughout the experiment.[3] |
| Pipetting errors. | Ensure accurate and consistent pipetting of all reagents. |
| Photobleaching. | Minimize exposure of samples to the excitation light.[3] |
| Assay kinetics not at equilibrium. | Ensure that the reaction has reached a stable endpoint before reading the fluorescence.[3] |
Experimental Protocols & Data
General Protocol for Metal Ion Detection
This protocol provides a general framework. Optimal conditions, particularly concentrations and incubation times, should be determined empirically for each specific assay.
Materials:
-
8-hydroxyquinoline benzoate stock solution (e.g., 1.0 mM in DMSO or methanol).
-
Stock solutions of target metal ions (e.g., 10 mM in deionized water).[4]
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4).[4]
-
Solvent for the final mixture (e.g., THF/H₂O, 3:7, v/v).[4]
Procedure:
-
Prepare a working solution of the 8-hydroxyquinoline benzoate probe. A final concentration of 10-20 µM is a common starting point.[4]
-
Sample Preparation: In a microplate or cuvette, add the assay buffer and the probe working solution.
-
Addition of Metal Ions: Add varying concentrations of the target metal ion. For selectivity studies, add a fixed concentration of different metal ions to separate wells.
-
Incubation: Mix the solutions thoroughly and incubate for a predetermined time to allow for complex formation.
-
Fluorescence Measurement: Measure the fluorescence intensity at the optimal excitation and emission wavelengths for the specific probe-metal complex.
Quantitative Data for 8-Hydroxyquinoline Benzoate Derivatives
The following table summarizes the photophysical properties of several 8-hydroxyquinoline benzoate derivatives in the presence of different metal ions in acetonitrile.
| Derivative | Metal Ion | Excitation (λex, nm) | Emission (λem, nm) | Fluorescence Enhancement Factor |
| 3b | Hg²⁺ | 238/313 | 462 | 647 |
| Cu²⁺ | 228/313 | 462 | 243 | |
| 3c | Hg²⁺ | 237/312 | 460 | 1204 |
| Cu²⁺ | 226/312 | 460 | 312 | |
| 3d | Hg²⁺ | 238/313 | 457 | 855 |
| Cu²⁺ | 228/276 | 457 | 341 | |
| 3e | Hg²⁺ | 238/259 | 450 | 53 |
| Cu²⁺ | 225/262 | 450 | 8.0 |
Data extracted from a study on 8-Hydroxyquinoline Benzoates as Fluorescent Chemosensors.[1] The fluorescence enhancement factor is the ratio of the fluorescence intensity in the presence of 50 equivalents of the metal ion to that in its absence.[1]
Visual Guides
Caption: General experimental workflow for fluorescence assays.
Caption: "On-Off" fluorescence signaling mechanism.
Caption: Troubleshooting decision tree for common assay issues.
References
Technical Support Center: Addressing Stability and Solubility of Oxine Benzoate in Experimental Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and solubility of Oxine benzoate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research? A1: this compound is an organic salt formed from 8-hydroxyquinoline (also known as Oxine) and benzoic acid. The 8-hydroxyquinoline component is a versatile chelating agent, meaning it can bind to metal ions. This property is central to its broad-spectrum activity as an antiseptic, disinfectant, and fungicide.[1][2] In a research context, this compound and its derivatives are utilized in diverse fields, including the development of antimicrobial agents, studies on neurodegenerative diseases, as potential anticancer therapeutics, and as fluorescent probes for detecting metal ions.
Q2: I'm observing precipitation when dissolving this compound in my aqueous buffer. What are the likely causes? A2: Precipitation of this compound in aqueous buffers is a frequent challenge and can stem from several factors:
-
pH of the Solution: The solubility of 8-hydroxyquinoline is highly dependent on pH. It is only sparingly soluble in neutral water, but its solubility increases significantly in acidic environments (pH < 5) due to the protonation of its quinoline nitrogen.[1][3]
-
Buffer Composition: As a potent metal chelator, the 8-hydroxyquinoline moiety can interact with metal ions present in the buffer.[1] This can lead to the formation of insoluble metal-oxine complexes, causing precipitation.
-
Concentration: Attempting to dissolve this compound beyond its solubility limit in a given buffer system will inevitably lead to precipitation.
-
Temperature: Solubility is often temperature-dependent. Preparing the solution at a low temperature may reduce its solubility.[4][5]
-
Method of Preparation: The order and method of adding reagents can influence the final solubility. For instance, adding a concentrated stock solution too quickly to a buffer can cause localized supersaturation and precipitation.
Q3: How does pH affect the stability and solubility of this compound? A3: The pH of the buffer is a critical determinant of both the solubility and stability of this compound. The 8-hydroxyquinoline component has two key pKa values: approximately 5.13 for the protonation of the ring nitrogen and 9.89 for the deprotonation of the hydroxyl group.[1] Consequently, its solubility is lowest near neutral pH and increases in both acidic and alkaline conditions. However, extreme pH values can promote the hydrolysis of the ester-like bond in this compound, breaking it down into 8-hydroxyquinoline and benzoic acid.
Q4: Can I use organic solvents to help dissolve this compound? A4: Yes, using a water-miscible organic co-solvent is a standard and effective strategy. 8-hydroxyquinoline is freely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3] A common practice is to first prepare a concentrated stock solution in a minimal amount of an organic solvent and then carefully dilute this stock into the aqueous experimental buffer. It is essential to perform this dilution gradually while vigorously stirring the buffer to prevent the compound from precipitating. The final concentration of the organic solvent should be kept to a minimum (typically <1%, often <0.1%) to avoid interfering with the biological assay.[6]
Troubleshooting Guide
Problem 1: The this compound solution, which was initially clear, became cloudy or formed a precipitate over time.
| Possible Cause | Explanation | Suggested Solution |
| Supersaturation | The initial concentration exceeded the thermodynamic solubility limit, and the compound is slowly precipitating out of the solution. | Reduce the final working concentration of this compound. |
| Temperature Fluctuations | If the solution was prepared with gentle warming and subsequently stored at a lower temperature (e.g., 4°C), the solubility may have decreased, leading to precipitation. | Store the solution at a constant temperature. If refrigeration is necessary, allow the solution to fully return to room temperature and check for precipitate before use. Gentle warming and vortexing can be used to redissolve the precipitate, but ensure the compound is stable at the temperature used. |
| Hydrolysis | In an aqueous environment, this compound can slowly hydrolyze back to 8-hydroxyquinoline and benzoic acid. If these individual components are less soluble than the parent salt under the current buffer conditions, they may precipitate. | Prepare solutions fresh whenever possible and use them promptly. If storage is unavoidable, conduct preliminary stability tests for your specific buffer and storage conditions. |
| Interaction with Buffer Components | Over time, 8-hydroxyquinoline may chelate trace metal ions present in the buffer, forming insoluble complexes. | Use high-purity water and reagents to prepare buffers. Consider using a buffer with low metal-binding capacity (e.g., HEPES, PIPES).[6][7] |
Problem 2: The this compound solution has changed color.
| Possible Cause | Explanation | Suggested Solution |
| Light Exposure | 8-hydroxyquinoline is known to be light-sensitive and can darken upon exposure to light.[1][3] | Always prepare and store this compound solutions in amber vials or containers wrapped in aluminum foil to protect them from light. |
| Degradation/Oxidation | The color change may be a sign of chemical degradation or oxidation of the compound. | Discard the solution and prepare a fresh one. Ensure proper storage conditions (cool, dark) to minimize degradation. |
| Metal Complexation | The formation of complexes with metal ions can often result in a colored solution. | This is expected if your experiment involves the addition of metals. If not, it may indicate metal contamination in your buffer. Prepare fresh buffer with high-purity reagents. |
Data Presentation: Stability and Solubility
Table 1: Qualitative Solubility of this compound Components in Common Solvents
| Solvent | 8-Hydroxyquinoline Solubility | Benzoic Acid Solubility | This compound (Inferred) |
| Water (neutral pH) | Insoluble / Sparingly soluble[1][3] | Slightly soluble | Low solubility expected |
| Acidic Aqueous Buffer (pH < 5) | Freely soluble[3] | Slightly soluble | Increased solubility expected |
| Alkaline Aqueous Buffer (pH > 10) | Soluble[8] | More soluble (as benzoate) | Increased solubility expected |
| Ethanol | Freely soluble[3] | Soluble | Soluble |
| DMSO | Soluble | Soluble | Soluble |
| Acetone | Freely soluble[3] | Soluble | Soluble |
| Chloroform | Freely soluble[3] | Soluble | Soluble |
Table 2: Key Factors Influencing the Stability of this compound in Experimental Buffers
| Factor | Effect on Stability & Solubility | Recommendations |
| pH | Highly influential. Solubility is lowest near neutral pH.[1][3] Extreme pH values can accelerate hydrolysis.[4][5] | Optimize pH based on experimental requirements and solubility. Slightly acidic conditions (pH 5-6.5) may offer a good balance for short-term experiments. |
| Temperature | Higher temperatures increase solubility but also significantly increase the rate of degradation/hydrolysis.[4][5][9] | Prepare solutions at room temperature. Use gentle warming only if necessary to dissolve the compound. For storage, refrigeration (2-8°C) is generally advised, but be vigilant for precipitation. |
| Light | 8-hydroxyquinoline is light-sensitive.[1][3] | Protect solutions from light at all times using amber vials or foil. |
| Buffer Type | Buffers with metal-binding capacity can form insoluble complexes with the 8-hydroxyquinoline moiety.[1] | Use buffers with low metal-binding constants (e.g., HEPES, PIPES, MES), especially for metal-sensitive assays.[6][7] |
| Co-solvents | Small amounts of organic co-solvents (e.g., DMSO, ethanol) can dramatically improve solubility.[3][6] | Use the minimum volume of co-solvent required. Ensure the final concentration is compatible with your experimental model (typically <0.1-0.5%). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (MW: 267.28 g/mol ), anhydrous high-purity DMSO, sterile microcentrifuge tubes, vortex mixer, 0.22 µm PTFE syringe filter (for sterile applications).
-
Procedure:
-
Accurately weigh the required mass of this compound powder (e.g., 2.67 mg for 1 mL of 10 mM stock).
-
Transfer the powder into a sterile vial.
-
Add the calculated volume of DMSO.
-
Vortex vigorously until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be used to facilitate dissolution.
-
For sterile applications, filter the solution through a 0.22 µm PTFE syringe filter into a new sterile vial.
-
Store the stock solution at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7] Protect from light.
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired sterile aqueous buffer (e.g., HEPES, pH 7.4), sterile tubes, magnetic stirrer or vortex mixer.
-
Procedure:
-
Allow the stock solution and buffer to come to room temperature.
-
Place the required volume of the aqueous buffer in a sterile tube.
-
While vigorously stirring or vortexing the buffer, slowly add the required volume of the 10 mM stock solution drop-by-drop. For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of buffer.
-
Continue mixing for several minutes to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visual Guides
Logical and Experimental Workflows
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Signaling Pathways
8-Hydroxyquinoline and its derivatives have been shown to impact various cellular signaling pathways. Below are diagrams illustrating their potential mechanisms of action based on published research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 3. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]
- 4. Degradation kinetics of fisetin and quercetin in solutions as effected by pH, temperature and coexisted proteins | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftb.com.hr [ftb.com.hr]
Common experimental errors when using 8-hydroxyquinoline-based fluorescent sensors.
Welcome to the technical support center for 8-hydroxyquinoline (8-HQ) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of these fluorescent sensors in experimental settings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Fluorescence Signal
Q1: I am not observing any significant fluorescence signal from my sample after adding the 8-hydroxyquinoline sensor. What could be the cause?
A1: Low or no fluorescence is a common issue and can arise from several factors. 8-hydroxyquinoline and its derivatives are often weakly fluorescent on their own and typically require chelation with a metal ion to produce a strong signal.[1][2] The primary reasons for a weak signal include issues with the analyte, pH, sensor concentration, or instrument settings.
Troubleshooting Steps:
-
Confirm Analyte Presence: Ensure the target analyte (e.g., metal ion) is present in your sample at a concentration within the detection range of the sensor.[1]
-
Optimize pH: The fluorescence of 8-HQ complexes is highly dependent on pH.[1][3] The optimal range is typically between 5 and 8.[3] In acidic conditions, the protonated form of 8-HQ may not bind the target ion effectively, while in highly basic conditions, metal hydroxides may precipitate. It is recommended to perform a pH titration to find the optimal pH for your specific analyte and sensor.[1]
-
Check Sensor Concentration: An inadequate concentration of the 8-HQ sensor can lead to incomplete complex formation. Conversely, excessively high concentrations can cause self-quenching or inner filter effects.[1] Titrate the sensor concentration to determine the optimal working range for your assay.
-
Verify Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific 8-HQ-analyte complex. These wavelengths can shift depending on the metal ion and the solvent environment.[1]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[1] Protic solvents can sometimes quench fluorescence through hydrogen bonding, while aprotic solvents may enhance it. If your experimental design allows, consider testing different solvent systems.
Issue 2: High Background Fluorescence
Q2: My control samples (without the analyte) are showing high background fluorescence, masking the signal from my target. How can I reduce this?
A2: High background fluorescence can significantly reduce the sensitivity of your assay. This issue often stems from impure reagents, intrinsic fluorescence of the sample matrix, or a high concentration of the unbound sensor.[1]
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all reagents, including the 8-HQ sensor and solvents, are of high purity (spectroscopic grade is recommended). Impurities can be inherently fluorescent and contribute to the background signal.[1][3]
-
Perform Blank Subtraction: Always measure a blank sample containing all assay components except the analyte. Subtracting the fluorescence intensity of the blank from your experimental samples is a crucial step to correct for background fluorescence.[1]
-
Optimize Sensor Concentration: Use the lowest possible concentration of the 8-HQ sensor that provides a robust and reproducible signal upon binding to the analyte.[1] This minimizes the contribution of the unbound, weakly fluorescent sensor to the background.
-
Check for Sample Matrix Interference: Components of your sample matrix (e.g., cell culture media, buffers) might be autofluorescent at the excitation/emission wavelengths you are using. If possible, analyze a sample matrix blank to quantify this interference.
Issue 3: Signal Instability or Photobleaching
Q3: The fluorescence signal is decreasing over time during measurement. What can I do to improve signal stability?
A3: Signal instability, often due to photobleaching (the photochemical destruction of the fluorophore), can compromise the accuracy and reproducibility of your results.[1]
Troubleshooting Steps:
-
Minimize Light Exposure: Reduce the intensity of the excitation light and decrease the exposure time during measurements.[1] Keep samples in the dark whenever possible.
-
Use Anti-Fade Reagents: If compatible with your assay, consider adding a commercially available anti-fade reagent to your buffer system to reduce photobleaching.[1]
-
Ensure Reaction Equilibrium: Allow sufficient incubation time for the complex formation between the 8-HQ sensor and the analyte to reach equilibrium before measurement. Monitor the signal over time to determine the optimal incubation period where the signal is stable.[1]
-
Check for Interfering Quenchers: The presence of quenching species in your sample can also lead to a decrease in signal. For example, iron (Fe³⁺) is a known potent quencher of 8-HQ-metal complexes.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind 8-hydroxyquinoline-based sensors?
A1: The signaling mechanism for most 8-hydroxyquinoline sensors is based on Chelation-Enhanced Fluorescence (CHEF).[4] In its free, unbound state, 8-HQ typically exhibits weak fluorescence. This is due to non-radiative decay processes such as Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET).[4][5][6][7][8] During ESIPT, a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state, which is a pathway for non-radiative energy loss.[6][8] Upon chelation with a metal ion, the sensor's structure becomes more rigid, and the proton transfer is inhibited. This blockage of the non-radiative decay pathway leads to a significant increase in fluorescence intensity.[4][7][8]
Q2: Why is pH so critical for experiments using 8-hydroxyquinoline sensors?
A2: The pH of the experimental medium is crucial because it affects both the sensor and the target analyte. The 8-hydroxyquinoline molecule has two ionizable sites: the phenolic hydroxyl group and the pyridine nitrogen atom. The protonation state of these groups, which is dictated by the pH, determines the sensor's ability to chelate metal ions.[1][3] The optimal pH for the fluorescence of many 8-HQ metal complexes is between 5 and 8.[3] At low pH, the nitrogen atom is protonated, which can inhibit complex formation. At high pH, metal ions may precipitate as hydroxides, reducing their availability to bind with the sensor.
Q3: Can other metal ions interfere with my measurements?
A3: Yes, ion interference is a significant consideration. While many 8-HQ sensors are designed for a specific target, they can exhibit affinity for other metal ions, leading to false-positive signals or quenching. For example, some sensors designed for Mg²⁺ are not significantly affected by Ca²⁺ within physiological ranges, which is a key advantage.[9][10] However, ions like Fe³⁺ and Cu²⁺ are known to be effective quenchers for the fluorescence of other metal-8-HQ complexes.[3][5] It is essential to perform selectivity experiments by testing the sensor's response in the presence of a range of potentially interfering ions to validate its specificity for your target analyte.
Q4: What is Aggregation-Induced Emission (AIE) and how does it relate to some 8-HQ sensors?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a fluorophore is non-emissive when dissolved as single molecules but becomes highly fluorescent upon forming aggregates.[6][11] Some advanced 8-HQ sensors are designed to leverage AIE. In these systems, the sensor molecule might be designed with rotatable parts (like tetraphenylethylene, TPE) that dissipate energy through intramolecular rotations in solution, quenching fluorescence.[6] Upon binding to an analyte like Zn²⁺, the formation of a complex can induce aggregation.[6][11] In the aggregated state, these intramolecular rotations are restricted, blocking the non-radiative decay pathway and causing a significant "turn-on" of fluorescence.[6][11]
Quantitative Data Summary
The performance of 8-hydroxyquinoline-based sensors can be influenced by several factors. The tables below summarize key quantitative data for select sensors.
Table 1: Performance of Select 8-Hydroxyquinoline-Based Sensors for Metal Ions
| Sensor Description | Target Analyte | Detection Method | Limit of Detection (LoD) | Solvent/Medium | Reference |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Al³⁺ | Fluorescence | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99, v/v) | [5] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe²⁺ | Colorimetric | 4.24 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [5] |
| Schiff base of 8-hydroxyquinoline and isatin derivative | Fe³⁺ | Colorimetric | 5.60 x 10⁻⁷ M | EtOH/THF (99:1, v/v) | [5] |
| Diaza-18-crown-6 hydroxyquinoline (DCHQ 1) | Mg²⁺ | Fluorescence | Kd = 44 µM | Aqueous Buffer | [9][10] |
| Diaza-18-crown-6 hydroxyquinoline (DCHQ 2) | Mg²⁺ | Fluorescence | Kd = 73 µM | Aqueous Buffer | [9][10] |
| Rhodamine-based probe with 8-HQ (RHOQ) | Hg²⁺ | Fluorescence | 9.67 x 10⁻⁸ M | MeOH–Tris (1:9, v/v) | [12][13] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | Fluorescence (AIE) | - | THF/H₂O (3:7, v/v) | [6][14] |
Table 2: Optimal pH Ranges for 8-HQ Sensor Applications
| Sensor/Complex | Target Analyte | Optimal pH Range | Key Observation | Reference |
| 8-Hydroxyquinoline-5-sulfonic acid (HQS) Complexes | Various Metals | 5 - 8 | Optimum determined by ligand ionization vs. hydroxo complex formation. | [3] |
| Rhodamine-based probe with 8-HQ (RHOQ) | Hg²⁺ | < 8.0 | Significant fluorescence enhancement; dramatic decrease above pH 8.2. | [12] |
| Diaza-18-crown-6 hydroxyquinoline (DCHQ) | Mg²⁺ | Physiological Range | Fluorescence output not significantly affected. | [9][10] |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | 6 - 12 | Large fluorescence enhancement upon addition of Zn²⁺. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection in Solution
This protocol provides a general workflow for using an 8-HQ-based sensor to detect a metal ion in an aqueous buffer system.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the 8-HQ sensor in an appropriate solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of the target analyte (e.g., a specific metal salt) in high-purity water or buffer.
-
Prepare the assay buffer at the predetermined optimal pH.
-
-
Assay Setup (for a 96-well microplate):
-
To the wells of the microplate, add the assay buffer.
-
Add the standard solutions (for calibration curve) or unknown samples to their respective wells.
-
Add the 8-HQ sensor solution to all wells to achieve the final desired concentration. Ensure rapid and thorough mixing.
-
Include control wells: a "blank" (buffer and sensor, no analyte) and a "sample blank" (buffer and sample, no sensor) if sample autofluorescence is suspected.
-
-
Incubation:
-
Mix the plate gently (e.g., on an orbital shaker).
-
Incubate the plate in the dark for the predetermined optimal time to allow for complex formation and signal stabilization.[1]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader set to the optimal excitation and emission wavelengths for the specific 8-HQ-analyte complex.[1]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank from all readings.
-
Plot the fluorescence intensity of the standards against their concentrations to generate a calibration curve.
-
Determine the concentration of the unknown samples using the calibration curve.
-
Protocol 2: Determination of the Limit of Detection (LoD)
The LoD is a critical parameter for evaluating sensor sensitivity. The 3σ/k method is commonly used.[15]
Methodology:
-
Blank Measurement:
-
Prepare at least 10-20 replicate "blank" samples containing the 8-HQ sensor in the assay buffer without any analyte.
-
Measure the fluorescence intensity of each blank replicate.
-
Calculate the standard deviation of the blank measurements (σ).[15]
-
-
Calibration Curve Slope:
-
Prepare a series of standard solutions with varying, low concentrations of the analyte and a constant concentration of the sensor.
-
Measure the fluorescence intensity for each concentration.
-
Plot the signal intensity as a function of analyte concentration.
-
Determine the slope (k) of the linear portion of the calibration curve in this low concentration range.[15]
-
-
LoD Calculation:
-
Calculate the Limit of Detection using the formula: LoD = 3σ / k .[15] This provides the lowest analyte concentration that can be reliably distinguished from the blank.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ours.ou.ac.lk [ours.ou.ac.lk]
- 9. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practical application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
How to improve the signal-to-noise ratio in Oxine benzoate fluorescence microscopy.
Welcome to the technical support center for Oxine benzoate fluorescence microscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio (SNR).
Understanding Oxine Fluorescence
It is important to clarify that "this compound" serves as a source for Oxine , also known as 8-hydroxyquinoline (8-HQ). 8-HQ itself is weakly fluorescent in aqueous solutions. Its potent fluorescence is typically observed upon chelation with metal ions.[1][2] Therefore, the fluorescence signal in your experiments is dependent on the presence and concentration of specific metal ions in the sample, such as aluminum (Al³⁺), zinc (Zn²⁺), or magnesium (Mg²⁺).[3][4][5] The complex of 8-HQ with metal ions results in a more rigid structure, which enhances its fluorescence emission.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for Oxine (8-hydroxyquinoline) complexes?
The spectral properties of Oxine are highly dependent on the metal ion it chelates and the local microenvironment. However, a general starting point for excitation is in the near-UV range, with emission typically in the green to yellow range. Upon excitation around 365 nm, different 8-hydroxyquinoline derivatives have shown maximum emission wavelengths at 488 nm and 525 nm.[6]
Q2: Why am I not seeing any signal from my this compound-stained sample?
A lack of signal is often due to the absence of a suitable metal ion for chelation. 8-hydroxyquinoline requires metal ions to become strongly fluorescent.[1][2] Consider if your sample preparation or buffer composition includes metal ions that can be chelated by Oxine. In some applications, the goal is to detect the presence of specific metal ions.
Q3: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon exposure to excitation light.[1] To minimize photobleaching with Oxine-metal complexes, you can:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides a detectable signal.[1][3]
-
Decrease Exposure Time: Use the shortest camera exposure time necessary for image capture.[1][3]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[1][3]
-
Image Quickly: Plan your imaging session to minimize the time the sample is exposed to light.[7]
Troubleshooting Guides
Issue 1: Weak or No Signal
If you are experiencing a weak signal or no signal at all, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Metal Ions | 8-Hydroxyquinoline's fluorescence is dependent on metal ion chelation.[1][2][3] Ensure your sample or buffer contains appropriate metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺). You may need to add a controlled amount of a suitable metal salt solution. |
| Incorrect Filter Set | Verify that your microscope's excitation and emission filters are appropriate for the expected spectral range of the Oxine-metal complex. A mismatch will lead to poor signal detection.[8] |
| Low Probe Concentration | The concentration of this compound may be too low. Perform a concentration titration to find the optimal staining concentration for your sample.[9] |
| Suboptimal pH | The optimal pH for the fluorescence of 8-hydroxyquinoline-metal complexes is typically between 5 and 8.[3] Check the pH of your buffer and adjust if necessary. |
Issue 2: High Background Noise
High background can obscure your signal of interest. Here are common causes and solutions:
| Potential Cause | Recommended Solution |
| Autofluorescence | Biological samples often contain endogenous molecules that fluoresce, creating background noise. This is often more pronounced in the blue and green channels.[8] Consider using a fluorophore that emits in the far-red or near-infrared spectrum if possible.[10] |
| Excessive Probe Concentration | Too much unbound this compound can contribute to background fluorescence. Optimize your staining concentration and include thorough washing steps after staining.[9][11] |
| Non-optimal Fixation | Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence.[10] If possible, use an organic solvent fixative like ice-cold methanol or treat with a quenching agent like sodium borohydride.[10] |
| Contaminated Reagents or Media | Phenol red in cell culture media can be a source of background fluorescence. When imaging live cells, switch to a phenol red-free medium or buffered saline solution before imaging. |
Experimental Protocols
Protocol 1: General Staining of Cells with this compound
This protocol provides a general workflow for staining cells. Optimization of concentrations and incubation times will be necessary for specific cell types and experimental conditions.
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Washing: Gently wash the cells twice with a buffered saline solution (e.g., PBS).
-
Staining Solution Preparation: Prepare a working solution of this compound in your desired buffer. The final concentration should be determined by titration, but a starting point could be in the low micromolar range. If your sample lacks sufficient metal ions, consider adding a metal salt (e.g., ZnCl₂) to the staining solution at an optimized concentration.
-
Incubation: Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the buffered saline solution to remove any unbound probe.
-
Imaging: Image the cells immediately using appropriate filter sets for the expected excitation and emission wavelengths.
Protocol 2: Reduction of Aldehyde-Induced Autofluorescence
This protocol can be used to quench autofluorescence caused by aldehyde-based fixatives.
-
Fixation and Permeabilization: Fix and permeabilize your cells as required by your experimental protocol.
-
Washing: Wash the cells thoroughly with PBS.
-
Quenching Solution Preparation: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS. Caution: Sodium borohydride will bubble upon dissolution.
-
Incubation: Incubate the cells with the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells extensively (3-5 times) with PBS to remove all traces of sodium borohydride.
-
Staining: Proceed with your regular staining protocol.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Activation pathway of Oxine fluorescence upon metal chelation.
References
- 1. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorescence of metal complexes of 8-hydroxyquinoline derivatives in aqueous micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Imaging of oxygen and hypoxia in cell and tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting high background fluorescence in 8-hydroxyquinoline assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in 8-hydroxyquinoline (8-HQ) assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my 8-hydroxyquinoline assay?
High background fluorescence can originate from several sources, masking the specific signal from your analyte and reducing assay sensitivity. The main contributors can be categorized as follows:
-
Assay Components and Reagents:
-
8-Hydroxyquinoline (8-HQ) Probe: Unbound 8-HQ can be weakly fluorescent, and using it at an excessively high concentration can lead to elevated background signals.[1] Impurities within the 8-HQ reagent itself can also be a significant source of unwanted fluorescence.
-
Reagent and Solvent Purity: The use of non-spectroscopic grade solvents or reagents containing fluorescent impurities can substantially increase background noise.[1]
-
Assay Buffer and Media: Components in cell culture media, such as phenol red and riboflavin, are inherently fluorescent.[2] Biological fluids or other complex sample matrices can also contain autofluorescent molecules.[1]
-
-
Autofluorescence from Biological Samples:
-
Instrumental and Consumable-Related Issues:
-
Microplates: The type of microplate used is critical. Clear or white-walled plates can lead to higher background and well-to-well crosstalk compared to black, opaque plates.[3][4][5]
-
Instrument Settings: Improperly configured instrument settings, such as excessively high gain or long integration times, can amplify background noise.
-
Q2: My blank wells (containing all components except the analyte) show high fluorescence. What should I investigate first?
High fluorescence in blank wells strongly suggests that the issue lies with your reagents, consumables, or instrument setup rather than the sample itself. A systematic approach is crucial to identify the source of the interference.
Here is a logical workflow to diagnose the problem:
Solutions:
-
Re-evaluate 8-HQ and Buffer: If the 'Reagent Only' control is high, test the buffer alone. If the buffer is the source, prepare fresh solutions using high-purity, spectroscopic-grade reagents. If the buffer is clean, the 8-HQ is likely the problem. Consider purchasing a new, high-purity lot or purifying the existing stock. Also, try lowering the 8-HQ concentration.
-
Switch to Appropriate Microplates: For fluorescence assays, always use black-walled, opaque microplates to minimize background and prevent crosstalk between wells.[3][4][5][6]
-
Optimize Instrument Settings: Review your plate reader's gain and exposure time settings. Use a positive control to set the gain to a level that provides a robust signal without saturating the detector (typically 50-80% of the maximum linear range).
Q3: How does pH affect my 8-hydroxyquinoline assay, and what is the optimal range?
The fluorescence of 8-HQ and its metal complexes is highly dependent on pH. The formation of the fluorescent complex is often favored within a specific pH range, which can vary significantly depending on the metal ion being detected.[7] Operating outside this optimal range can lead to either reduced signal or increased background. For instance, in acidic conditions, the protonated form of 8-HQ may be present, which has different fluorescent properties.
| Metal Ion | Optimal pH Range for Fluorescence |
| Al³⁺, Ga³⁺, In³⁺ | ~5 |
| Be²⁺ | ~7 |
| Cd²⁺ | ~9 |
| Mg²⁺ | ~8 |
| Zn²⁺ | 8-10 |
| Sc³⁺, Y³⁺, La³⁺ | 5-6 |
This data is compiled from studies on 8-hydroxyquinoline-5-sulfonic acid (HQS), a derivative with similar chelation properties to 8-HQ, and serves as a general guide.[7] The optimal pH should be empirically determined for your specific assay conditions.
Q4: Can the solvent I use contribute to high background fluorescence?
Yes, the choice of solvent can significantly impact the fluorescence quantum yield of 8-HQ. While 8-HQ is weakly fluorescent in many solvents, its fluorescence can be enhanced in certain environments.[8]
-
Protic vs. Aprotic Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been reported to increase the fluorescence quantum yield of 8-HQ. In contrast, hydroxylic solvents (protic) can quench fluorescence through hydrogen bonding.
-
Solvent Purity: Always use high-purity, spectroscopic-grade solvents to avoid fluorescent contaminants.[1]
| Solvent Property | Effect on 8-HQ Fluorescence | Recommendation |
| Polar Aprotic (e.g., DMF, DMSO) | May increase quantum yield of unbound 8-HQ | Use with caution; may increase background. |
| Protic (e.g., water, ethanol) | Tends to quench fluorescence of unbound 8-HQ | Generally preferred to minimize background from unbound probe. |
| Impure Solvents | Can contain fluorescent contaminants | Always use high-purity, spectroscopic-grade solvents. |
Experimental Protocols
Protocol 1: Background Subtraction for Autofluorescence Correction
Objective: To correct for background fluorescence originating from the sample matrix, reagents, and consumables.
Materials:
-
96-well black, clear-bottom microplate (if imaging) or solid black microplate (for top-reading).
-
Your complete assay buffer.
-
8-Hydroxyquinoline stock solution.
-
Your samples (e.g., cell lysates, purified protein).
-
Multichannel pipette.
-
Fluorescence microplate reader.
Procedure:
-
Prepare Control Wells: On your assay plate, designate wells for the following controls:
-
Buffer Blank: Wells containing only the assay buffer.
-
Reagent Blank: Wells containing the assay buffer and 8-HQ at the final assay concentration.
-
Sample Blank (Autofluorescence Control): Wells containing your sample (e.g., cells, lysate) in assay buffer, but without the 8-HQ probe.
-
-
Prepare Experimental Wells: Prepare your experimental wells containing the sample, buffer, and 8-HQ probe.
-
Incubation: Incubate the plate according to your standard assay protocol to allow for complex formation.
-
Fluorescence Measurement: Read the fluorescence intensity of the entire plate using the appropriate excitation and emission wavelengths for your 8-HQ-analyte complex.
-
Data Analysis:
-
Calculate the average fluorescence intensity of the "Reagent Blank" wells.
-
Subtract this average blank value from the readings of all your experimental wells.
-
The "Sample Blank" reading will inform you of the level of autofluorescence from your biological sample. If this value is very high, further optimization of the assay may be required (e.g., using a red-shifted fluorophore if available).
-
Protocol 2: Optimizing 8-Hydroxyquinoline Concentration
Objective: To determine the lowest concentration of 8-HQ that provides a robust signal-to-noise ratio, thereby minimizing background fluorescence from the probe itself.
Materials:
-
96-well black microplate.
-
Assay buffer.
-
8-Hydroxyquinoline stock solution.
-
A sample containing a known, saturating concentration of the target analyte (Positive Control).
-
A sample containing no analyte (Negative Control).
-
Fluorescence microplate reader.
Procedure:
-
Prepare 8-HQ Dilutions: Perform a serial dilution of your 8-HQ stock solution in assay buffer to create a range of concentrations. The range should span from well below to well above the concentration recommended in the literature or your initial protocol (e.g., from 0.1 µM to 100 µM).
-
Set up the Assay Plate:
-
In one set of wells, add the Negative Control sample to each well.
-
In a second set of wells, add the Positive Control sample to each well.
-
-
Add 8-HQ Dilutions: Add the different concentrations of your diluted 8-HQ to both the Negative and Positive Control wells. Ensure you have at least triplicate wells for each concentration.
-
Incubation: Incubate the plate as required by your assay protocol.
-
Measure Fluorescence: Read the plate at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
For each 8-HQ concentration, calculate the average fluorescence for both the Positive and Negative Controls.
-
Calculate the Signal-to-Background ratio (S/B) for each concentration: S/B = (Average Signal of Positive Control) / (Average Signal of Negative Control)
-
Plot the S/B ratio as a function of 8-HQ concentration. The optimal concentration is the lowest one that gives the maximal or near-maximal S/B ratio.
-
| 8-HQ Concentration | Avg. Positive Control (RFU) | Avg. Negative Control (RFU) | Signal-to-Background (S/B) Ratio |
| 0.1 µM | 1500 | 500 | 3.0 |
| 1 µM | 8000 | 650 | 12.3 |
| 10 µM | 25000 | 1200 | 20.8 |
| 50 µM | 28000 | 4500 | 6.2 |
| 100 µM | 29000 | 8000 | 3.6 |
Note: The data presented are for illustrative purposes only and will vary based on the specific assay and instrument.
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Which Plates Should I Choose for Fluorescence and Luminescence Measurements? [ireland.promega.com]
- 4. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Which microplates are best suited for fluorescence, luminescence and absorbance assays? | AAT Bioquest [aatbio.com]
- 6. en.novabio.ee [en.novabio.ee]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: pH Optimization for Metal Chelation with 8-Hydroxyquinoline Benzoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the pH for metal chelation using 8-hydroxyquinoline benzoate.
Frequently Asked Questions (FAQs)
Q1: What is 8-hydroxyquinoline benzoate and how does it chelate metal ions?
A1: 8-Hydroxyquinoline benzoate is a salt composed of the active chelating agent, 8-hydroxyquinoline (8-HQ), and benzoic acid. In solution, it dissociates to provide 8-hydroxyquinoline, which is a bidentate chelating agent. Chelation occurs through the formation of coordinate bonds between a metal ion and the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group of 8-HQ.[1] This process results in the formation of a stable, five-membered ring structure with the metal ion.
Q2: Why is pH a critical parameter for metal chelation with 8-hydroxyquinoline?
A2: The pH of the solution is a critical parameter because it dictates the protonation state of the 8-hydroxyquinoline molecule. For chelation to occur, the hydroxyl group at the 8-position must be deprotonated to form a negatively charged oxygen atom that can coordinate with the metal ion. The nitrogen atom on the quinoline ring also needs to be available for coordination. The pKa values for the protonation of the nitrogen and the deprotonation of the hydroxyl group are approximately 5.0 and 9.8, respectively.[2] Therefore, the concentration of the active chelating species is highly dependent on the pH of the solution.
Q3: What is the optimal pH for chelating different metal ions with 8-hydroxyquinoline?
A3: The optimal pH for chelation varies depending on the specific metal ion due to differences in their coordination chemistry and the stability of the resulting metal complex. While specific data for 8-hydroxyquinoline benzoate is limited, studies with 8-hydroxyquinoline provide valuable guidance. For instance, the optimal pH for the formation of nickel(II) and cobalt(II) complexes is around 7.3, while for copper(II), it is approximately 5.6. The metal binding affinity for a modified 8-hydroxyquinoline at pH 7.4 was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III).[3] It is crucial to experimentally determine the optimal pH for your specific metal ion of interest.
Q4: Does the benzoate counter-ion affect the chelation process?
A4: In an aqueous solution, 8-hydroxyquinoline benzoate will dissociate into 8-hydroxyquinoline (or its protonated form, depending on the pH) and benzoate ions. The primary chelating agent is 8-hydroxyquinoline. The benzoate ion, being the conjugate base of a weak acid (benzoic acid), may have a minor buffering effect on the solution, but the fundamental pH-dependent chelation mechanism of 8-hydroxyquinoline remains the primary determinant of the reaction.
Q5: How can I monitor the success of the chelation reaction?
A5: The formation of a metal-8-hydroxyquinoline complex can often be monitored by a change in the solution's color or by spectrophotometric methods, as the complex will have a different absorption spectrum compared to the free ligand. Additionally, techniques like conductometric titration can be employed, especially in cases where precipitation occurs.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low yield of metal chelate | Suboptimal pH: The pH of the solution is not in the optimal range for the deprotonation of the hydroxyl group of 8-hydroxyquinoline and the formation of the metal complex. | Perform a pH optimization experiment by setting up the reaction at various pH values to determine the optimal condition for your specific metal ion. |
| Incorrect solvent: The solubility of the 8-hydroxyquinoline benzoate or the resulting metal complex may be poor in the chosen solvent. | 8-hydroxyquinoline is soluble in alcohol, acetone, and chloroform.[2] Consider using a different solvent or a co-solvent system to improve solubility. | |
| Metal ion hydrolysis: At higher pH values, some metal ions may hydrolyze and precipitate as metal hydroxides, reducing the concentration of free metal ions available for chelation. | Carefully control the pH and consider the hydrolysis constants of your metal ion when designing the experiment. Adding the metal salt solution slowly to a solution of the chelating agent can sometimes mitigate this issue. | |
| Precipitation of the ligand | Low pH: At a pH below its pKa, the nitrogen on the quinoline ring of 8-hydroxyquinoline will be protonated, which can decrease its solubility in aqueous solutions. | Ensure the pH of the solution is appropriate to maintain the solubility of the 8-hydroxyquinoline. |
| Inconsistent results | Inaccurate pH measurement: The pH meter may not be calibrated correctly, leading to variability in the experimental conditions. | Calibrate the pH meter before each experiment using standard buffer solutions. |
| Buffer interference: The chosen buffer system may interact with the metal ions or the chelating agent. | Select a non-coordinating buffer system that does not interfere with the chelation reaction. |
Quantitative Data
Table 1: Optimal pH for Metal Chelation with 8-Hydroxyquinoline
| Metal Ion | Optimal pH | Reference |
| Ni(II) | 7.3 | |
| Co(II) | 7.3 | |
| Cu(II) | 5.6 |
Table 2: pKa Values of 8-Hydroxyquinoline
| Group | pKa | Reference |
| Protonated Nitrogen | ~5.0 | [2] |
| Hydroxyl Group | ~9.8 | [2] |
Experimental Protocols
Protocol 1: General Procedure for pH Optimization of Metal Chelation
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 8-hydroxyquinoline benzoate in a suitable solvent (e.g., ethanol or a water/ethanol mixture).
-
Prepare a stock solution of the metal salt (e.g., chloride or sulfate salt) in deionized water.
-
-
pH Adjustment and Chelation Reaction:
-
In a series of reaction vessels, add a fixed amount of the 8-hydroxyquinoline benzoate stock solution.
-
Add a suitable buffer to each vessel to maintain a specific pH. A range of pH values should be tested (e.g., from pH 4 to 10).
-
Slowly add a stoichiometric amount of the metal salt stock solution to each vessel while stirring.
-
Allow the reaction to proceed for a defined period at a constant temperature.
-
-
Analysis:
-
Visually inspect the solutions for color change or precipitation, which can indicate complex formation.
-
Measure the absorbance of each solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the expected metal complex.
-
The pH that results in the highest absorbance or the most significant color change is considered the optimal pH for the chelation reaction under those conditions.
-
Visualizations
Caption: Dissociation and pH-dependent chelation of metal ions by 8-hydroxyquinoline benzoate.
Caption: Experimental workflow for pH optimization of metal chelation.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Photobleaching of 8-Hydroxyquinoline Fluorescent Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching when using 8-hydroxyquinoline (8-HQ) and its derivatives as fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why are my 8-hydroxyquinoline probe signals fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light, which prevents it from fluorescing.[1][2][3] This leads to a progressive fading of your fluorescent signal during imaging experiments. The primary causes of photobleaching are prolonged exposure to high-intensity excitation light and the subsequent generation of reactive oxygen species (ROS), such as singlet oxygen, which chemically damage the probe.[4] 8-hydroxyquinoline itself is known to be weakly fluorescent in many environments due to internal proton transfer mechanisms; its fluorescence is often enhanced upon chelation with metal ions.[5][6] However, like all fluorophores, the 8-HQ scaffold is susceptible to photodamage under illumination.
Q2: How can I distinguish between signal loss from photobleaching versus a genuine biological event?
A2: To determine if signal loss is due to photobleaching, you can image a fixed control sample under identical illumination conditions. If the fluorescence intensity in the control sample diminishes over time, photobleaching is the likely cause.[1] A key characteristic of photobleaching is that the signal fades specifically in the illuminated area, while adjacent, unexposed areas remain bright.[3]
Q3: Can the local environment affect the photostability of my 8-HQ probe?
A3: Yes, environmental factors significantly influence fluorophore stability. For 8-hydroxyquinoline probes, factors such as pH, the presence of metal ions, and the polarity of the solvent can alter their electronic structure and, consequently, their photostability.[4] The fluorescence of 8-HQ is often quenched in the presence of water and enhanced in more hydrophobic environments or when complexed with metal ions.[7][8] This complex formation can increase rigidity and reduce non-radiative decay pathways, which may also enhance photostability.[6]
Q4: Are there specific antifade reagents recommended for 8-hydroxyquinoline probes?
A4: While specific data on antifade reagents for 8-HQ probes is limited, general-purpose antifade reagents are effective at scavenging the reactive oxygen species that cause photobleaching.[9] Commonly used reagents include n-propyl gallate (NPG), p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and commercial formulations like ProLong™ Gold, VECTASHIELD®, and Trolox.[4][10] It is advisable to test a few different reagents to determine which is most effective for your specific 8-HQ derivative and sample type.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss in the first few seconds of imaging. | 1. Excitation light intensity is too high.2. Exposure time is too long. | 1. Reduce laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[4][11]2. Use neutral density filters to attenuate the excitation light without changing its color.[2][4]3. Decrease the camera exposure time.[11] |
| Fluorescence fades during Z-stack or time-lapse acquisition. | 1. Cumulative light exposure is excessive.2. The probe is highly susceptible to photobleaching.3. Oxygen is readily available. | 1. Minimize the number of Z-slices and time points to what is essential for your research question.[11]2. Use an antifade mounting medium.[12]3. For fixed cells, consider using an oxygen scavenging system.[13]4. If possible, choose a more photostable 8-HQ derivative or an alternative fluorophore.[2] |
| High background or autofluorescence obscures the signal. | 1. Unbound probe is present.2. The sample itself is autofluorescent. | 1. Ensure thorough washing steps after staining to remove excess probe.[14]2. Image a control sample that has not been labeled to assess the level of autofluorescence.3. Use spectral imaging and linear unmixing if your microscope supports it. |
| No signal or very weak signal from the start. | 1. The 8-HQ probe requires a specific metal ion for fluorescence activation.2. Incorrect filter set is being used.3. Probe degradation. | 1. Verify the mechanism of your specific 8-HQ probe. Many are "turn-on" sensors that fluoresce upon binding to a target analyte (e.g., Zn²⁺, Al³⁺).[6][7]2. Ensure your microscope's excitation and emission filters are matched to the spectral properties of your probe.[14]3. Store the probe as recommended by the manufacturer, protected from light. |
Data Presentation: Antifade Reagent Comparison
The following table summarizes common antifade reagents and their general mechanisms. Efficacy can be probe- and sample-dependent, and empirical testing is recommended.
| Antifade Reagent | Primary Mechanism | Common Fluorophores | Notes |
| p-Phenylenediamine (PPD) | Free radical scavenger | Broad spectrum | Highly effective but can be toxic and may reduce initial intensity. Can react with cyanine dyes.[10] |
| n-Propyl gallate (NPG) | Free radical scavenger | Broad spectrum | Less toxic than PPD but can be difficult to dissolve.[10] |
| DABCO | Singlet oxygen quencher | Broad spectrum | Less effective than PPD but also less toxic.[10] |
| Trolox | Antioxidant (Vitamin E analog) | Live and fixed cells | Cell-permeable, reduces blinking and photobleaching.[9] |
| Commercial Mountants | Proprietary formulations | Optimized for specific dye families | Examples: ProLong™, VECTASHIELD®, SlowFade™. Check manufacturer compatibility data.[15][16][17] |
Key Experimental Protocols
Protocol 1: Preparing a Sample with Antifade Mounting Medium
This protocol describes the basic steps for mounting a fixed-cell sample on a slide using an antifade reagent.
-
Final Wash: After completing the final wash step of your immunofluorescence or chemical staining protocol, gently aspirate the washing buffer, leaving a small amount to prevent the sample from drying out.
-
Prepare Antifade Medium: Dispense a small drop (typically 10-20 µL) of your chosen antifade mounting medium onto the area of the slide containing your sample.
-
Mount Coverslip: Carefully lower a coverslip onto the drop of mounting medium, avoiding air bubbles. This is best done by holding the coverslip at an angle and allowing it to slowly flatten onto the slide.
-
Remove Excess Medium: Use the edge of a laboratory wipe to gently blot away any excess mounting medium that has squeezed out from the sides of the coverslip.
-
Seal (Optional but Recommended): To prevent the medium from evaporating and to secure the coverslip for long-term storage, seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Cure/Dry: Allow the mounting medium to cure or set according to the manufacturer's instructions. Some require overnight incubation at room temperature in the dark.
-
Imaging: The sample is now ready for fluorescence microscopy. Store slides flat at 4°C in the dark.
Protocol 2: Basic Image Acquisition Settings to Minimize Photobleaching
This protocol provides a workflow for setting up a fluorescence microscope to reduce photodamage.
-
Find the Region of Interest (ROI): Use a low magnification objective (e.g., 10x or 20x) and transmitted light (e.g., DIC or phase contrast) to locate the general area of interest on your slide. This avoids unnecessary fluorescence excitation.[2]
-
Switch to Fluorescence (Low Power): Switch to your desired objective. Use the lowest possible illumination intensity and a fast scan speed or short exposure time to bring your sample into focus. It is often helpful to focus on a region adjacent to your target area to preserve the ROI for final imaging.[15]
-
Optimize Camera/Detector Settings:
-
Gain/Sensitivity: Increase the detector gain or camera sensitivity rather than increasing the excitation light intensity.
-
Binning: Use pixel binning (e.g., 2x2 or 3x3) to increase the signal-to-noise ratio, which may allow you to use a lower excitation power.[15]
-
-
Set Final Acquisition Parameters:
-
Light Intensity: Use a neutral density filter or adjust laser power to the minimum level required for a good quality image.[4]
-
Exposure Time: Set the shortest exposure time that provides sufficient signal.
-
Scan Speed: For confocal microscopes, use the fastest scan speed possible while maintaining image quality. Signal averaging can be used to improve noisy images from fast scans.
-
-
Acquire Image: Capture the final image or image stack. The light path should be shuttered or blocked whenever an image is not being actively acquired.[14]
Visualizations
Caption: A troubleshooting workflow for diagnosing and mitigating rapid signal fading.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. biocompare.com [biocompare.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 17. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
Overcoming interference from other ions in selective metal detection.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ionic interference in selective metal detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of ionic interference in selective metal detection?
A1: Ionic interference in selective metal detection arises from the presence of non-target ions in the sample matrix that can interact with the sensing probe or analyte, leading to inaccurate measurements. Common sources of these interfering ions include:
-
Biological Samples: Biological fluids and tissues contain a high concentration of various metal ions essential for physiological processes, such as Na+, K+, Ca2+, Mg2+, Zn2+, and Fe3+.[1]
-
Environmental Samples: Water and soil samples can contain a wide range of metal ions depending on the geological location and pollution levels, including Al3+, Fe3+, Cu2+, Pb2+, and Cd2+.[2]
-
Reagents and Buffers: The reagents and buffers used in sample preparation and analysis can introduce contaminating ions. It is crucial to use high-purity reagents to minimize this source of interference.
Q2: How do interfering ions affect the accuracy of metal detection?
A2: Interfering ions can compromise the accuracy of metal detection through several mechanisms:
-
Competition for Binding Sites: Interfering ions can compete with the target metal ion for the binding sites on the selective probe (e.g., fluorescent dye, ligand, or electrode surface), leading to a diminished signal for the target analyte.[3]
-
Signal Quenching or Enhancement: Some interfering ions can directly interact with the signaling component of the probe, causing fluorescence quenching or enhancement that is not related to the concentration of the target metal ion.[4]
-
Formation of Intermetallic Compounds: In electrochemical methods like anodic stripping voltammetry (ASV), interfering metals can form intermetallic compounds with the target metal on the electrode surface, altering the stripping signal.[3]
-
Precipitation: Interfering ions can react with the analyte or components of the assay to form precipitates, effectively removing the target metal from the solution and leading to underestimation.[5]
Q3: What are the primary strategies to overcome ionic interference?
A3: Several strategies can be employed to mitigate or eliminate the effects of interfering ions:
-
Use of Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from reacting with the analytical reagent or indicator.[1][6]
-
Design of Highly Selective Ligands/Probes: Synthesizing ligands or probes with a high affinity and specificity for the target metal ion is a fundamental approach to minimize interference.[4][7]
-
pH Adjustment: The binding affinity of many probes for metal ions is pH-dependent. Adjusting the pH of the sample can often selectively enhance the binding of the target ion while minimizing the binding of interfering ions.[8]
-
Advanced Materials and Sensor Design: The use of nanomaterials, modified electrodes, and specific recognition elements like aptamers can significantly improve the selectivity of detection methods.[9][10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during selective metal detection experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal for Target Metal Ion | 1. Presence of strong interfering ions competing for the probe.2. Incorrect pH of the sample solution.3. Degradation of the probe or sensor. | 1. Add a suitable masking agent to complex with the interfering ions (see Table 1).2. Optimize the pH of the sample to favor complexation with the target ion.3. Check the stability and storage conditions of your probe. Prepare a fresh probe solution. |
| High Background Signal or False Positives | 1. The probe is not sufficiently selective and responds to other ions in the matrix.2. Contamination from glassware, reagents, or water. | 1. Redesign the probe for higher selectivity or use a different detection method.2. Use metal-free labware and high-purity reagents. Run a blank sample to check for contamination. |
| Inconsistent or Non-Reproducible Results | 1. Fluctuations in temperature or pH during measurement.2. Matrix effects from complex samples.3. Instability of the probe-metal complex. | 1. Ensure consistent experimental conditions (temperature, pH, incubation time).2. Perform a standard addition experiment to assess matrix effects.3. Allow sufficient incubation time for the complex to reach equilibrium. |
| Endpoint Fades or Reverts in Titrations | The masking of an interfering ion is not sufficiently stable, and the ion is slowly being released and reacting. | Select a masking agent that forms a more stable complex with the interfering ion.[6] |
Strategies to Enhance Selectivity
Masking Agents
Masking agents are a crucial tool for eliminating interference. The selection of an appropriate masking agent depends on the specific interfering ions present and the target analyte.[6]
Table 1: Common Masking Agents and Their Target Interfering Ions
| Masking Agent | Target Interfering Ions | Application Notes |
| Cyanide (CN⁻) | Cd²⁺, Co²⁺, Cu²⁺, Ni²⁺, Zn²⁺ | Highly effective but extremely toxic. Use with caution in a well-ventilated fume hood. Forms very stable cyanide complexes.[5] |
| Triethanolamine (TEA) | Al³⁺, Fe³⁺, Mn²⁺ | Often used in complexometric titrations to mask these common interfering ions.[6] |
| Fluoride (F⁻) | Al³⁺, Fe³⁺, Ti⁴⁺, Ca²⁺, Mg²⁺ | Effective for masking trivalent and some divalent cations by forming stable fluoro-complexes. |
| Iodide (I⁻) | Hg²⁺ | Masks mercury by forming the stable tetraiodomercurate(II) complex. |
| EDTA | Ca²⁺, Mg²⁺, and other divalent metals | Can be used to mask certain metals while titrating others by carefully controlling the pH.[1] |
| HEEDTA | Al³⁺, Fe³⁺ | Particularly effective in masking trivalent metal ions in the determination of divalent ions like Ca²⁺ and Mg²⁺.[8] |
Selective Ligand/Probe Design
The rational design of ligands and probes that exhibit high selectivity for a specific metal ion is a proactive approach to avoiding interference. Key design principles include:
-
Hard and Soft Acids and Bases (HSAB) Principle: Matching the hardness or softness of the ligand's donor atoms to that of the target metal ion can enhance selectivity.
-
Preorganization of Ligands: Rigid ligands that are pre-organized for binding a specific metal ion will show higher selectivity than flexible ligands.[4][7]
-
Steric Effects: Introducing bulky groups into the ligand structure can sterically hinder the binding of interfering ions that have different coordination geometries or ionic radii.[4][7]
Experimental Protocols
Protocol 1: General Procedure for Using a Masking Agent in a Spectrophotometric Assay
This protocol provides a general workflow for using a masking agent to eliminate interference in a colorimetric or fluorometric metal ion assay.
-
Sample Preparation: Accurately measure a known volume of the sample solution containing the analyte and the interfering ion(s) into a clean cuvette or microplate well.[6]
-
pH Adjustment: Adjust the pH of the solution to the optimal range for the complexation of the target metal ion with the probe. This is a critical step as the stability of both the analyte-probe and interferent-masking agent complexes are pH-dependent.[6][8]
-
Addition of Masking Agent: Add the selected masking agent in a predetermined quantity. The concentration of the masking agent should be optimized to ensure complete masking of the interfering ion without affecting the target analyte. Swirl the solution to ensure thorough mixing.[6]
-
Addition of Probe: Add the colorimetric or fluorescent probe to the solution.
-
Incubation: Allow the reaction to proceed for the specified incubation time, protected from light if the probe is photolabile.
-
Measurement: Measure the absorbance or fluorescence intensity at the appropriate wavelength.
-
Data Analysis: Determine the concentration of the target metal ion using a calibration curve prepared under the same conditions.
Protocol 2: Evaluating the Selectivity of a New Fluorescent Probe
This protocol outlines the steps to assess the selectivity of a newly synthesized fluorescent probe for a target metal ion against a panel of potentially interfering ions.
-
Prepare Stock Solutions: Prepare stock solutions of the fluorescent probe, the target metal ion, and a variety of other metal ions that are likely to be present as interferents.
-
Determine Optimal Conditions: Titrate the probe with the target metal ion to determine the optimal probe concentration, pH, and response time that give a stable and robust signal.
-
Selectivity Study: a. In separate cuvettes or wells, add the probe at its optimal concentration and buffer to the optimal pH. b. To each cuvette/well, add a different metal ion from the panel at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target ion concentration. c. To a positive control cuvette/well, add the target metal ion at its optimal concentration. d. To a negative control (blank), add only the probe and buffer.
-
Fluorescence Measurement: After the optimal response time, measure the fluorescence intensity of all samples.
-
Data Analysis: Compare the fluorescence response in the presence of the interfering ions to the response of the target ion. A highly selective probe will show a significant signal change only in the presence of the target ion.
Visualizing Workflows and Concepts
Logical Relationship for Overcoming Interference
Caption: Decision workflow for addressing ionic interference.
Experimental Workflow for Metal Ion Quantification
Caption: Workflow for quantifying metal ions using a fluorescent sensor.
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
Caption: Mechanism of Chelation-Enhanced Fluorescence (CHEF).
References
- 1. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pyridyl group in ligand design for selective metal ion complexation and sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Quantum Yield of 8-Hydroxyquinoline-Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the quantum yield of 8-hydroxyquinoline (8-HQ) and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence quantum yield of the uncomplexed 8-hydroxyquinoline (8-HQ) ligand often low? A1: Uncomplexed 8-hydroxyquinoline is typically weakly fluorescent in many solvents.[1] This is primarily due to a non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[2][3] In the excited state, a proton can transfer from the hydroxyl group (-OH) to the nitrogen atom of the pyridine ring.[1][3] This process competes with fluorescence, thereby reducing the quantum yield. Chelation with metal ions inhibits the ESIPT process, leading to a significant increase in fluorescence emission, which is largely a result of the increased rigidity of the molecule.[1][2]
Q2: How does the choice of solvent impact the quantum yield of 8-HQ complexes? A2: The solvent environment is a critical factor. The polarity and hydrogen-bonding capability of the solvent can significantly modulate the fluorescence properties.[4]
-
Polar Aprotic Solvents: A high quantum yield is often observed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). This may be attributed to the overlapping of electronic transitions.
-
Protic Solvents: Protic solvents, like water and alcohols, can form hydrogen bonds that may quench fluorescence. The fluorescence intensity of 8-HQ is known to be very weak in aqueous solutions.
-
Solvent Polarity: A marked shift of fluorescence emission with increasing solvent polarity indicates a π-π* type transition and an increase in the dipole moment upon excitation.
Q3: What is the effect of ligand modification and substituents on quantum yield? A3: Chemical modification of the 8-HQ ligand is a powerful strategy for tuning the photophysical properties of its metal complexes.[1] The electronic nature of substituent groups on the 8-hydroxyquinoline ring has a significant impact on the emission energy and quantum efficiency.[5]
-
Electron-donating groups at the C-5 or C-7 position of the quinoline skeleton are predicted to cause a red-shift of the complex's emission.
-
Electron-withdrawing groups in the same positions are expected to cause a blue-shift.
-
The photophysical properties of metallocomplexes, including emission color and quantum yield, often correlate with the electron-withdrawing or -donating character of the substituents.[5]
Q4: How does the choice of metal ion affect the properties of the complex? A4: The chelated metal ion plays a crucial role in the final properties of the complex. Efforts to improve the efficiency of these complexes often focus on altering the central metal ion.[1] Metal ions such as Al(III), Zn(II), Be(II), and Mg(II) have been extensively investigated for their use in applications like Organic Light-Emitting Diodes (OLEDs).[1] Heavy metal ions like Pt(II), Pb(II), and Bi(III) can form complexes that exhibit long-lived phosphorescence.
Q5: What is Aggregation-Caused Quenching (ACQ) and how can it be addressed? A5: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of molecules decreases at high concentrations or in the aggregated state due to intermolecular interactions like π–π stacking.[6] This can be a limiting factor in practical applications. One advanced strategy to overcome ACQ is to design ligands that lead to complexes exhibiting Aggregation-Induced Emission (AIE).[6] AIE-active molecules are weakly emissive in dilute solutions but become highly fluorescent in the aggregated state, often due to the restriction of intramolecular motions.[6][7]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
A common issue is observing a weak or absent fluorescence signal after synthesizing an 8-HQ metal complex.[4]
Troubleshooting Steps:
-
Confirm Complex Formation: Verify that the metal complex has formed successfully. Use characterization techniques like FTIR, NMR, or UV-Vis spectroscopy. In FTIR, the coordination of the ligand to the metal ion is indicated by shifts in the vibrational frequencies of the C=N and C-O groups.[8]
-
Optimize pH: The fluorescence of 8-HQ complexes is highly pH-dependent.[4] The optimal pH for fluorescence of many 8-hydroxyquinoline-5-sulfonic acid complexes lies between 5 and 8.[9] Prepare a pH titration curve to identify the optimal pH for your specific complex.
-
Check Reagent Concentration: Excessively high concentrations can lead to self-quenching.[4][10] Perform a concentration-dependent study by diluting the sample to ensure the absorbance is within the linear range (typically below 0.1) to avoid inner filter effects.[3]
-
Evaluate Solvent System: As discussed in the FAQ, the solvent has a profound effect. If possible, test different solvents, particularly polar aprotic solvents like DMSO or DMF, which have been shown to enhance quantum yield for the 8-HQ ligand.
-
Verify Excitation/Emission Wavelengths: Ensure you are using the correct wavelengths for your specific metal complex. These can shift depending on the metal ion, substituents, and solvent environment.[4]
Issue 2: Inconsistent or Unstable Fluorescence Readings
Fluorescence intensity can sometimes decrease over time or vary between measurements.
Troubleshooting Steps:
-
Minimize Photobleaching: Photobleaching is the photochemical destruction of a fluorophore. To minimize this, reduce the intensity of the excitation light, decrease the exposure time during measurement, and if compatible, use an anti-fade reagent.[4]
-
Ensure Reaction Equilibrium: Allow sufficient time for the complex formation to reach equilibrium before taking measurements. Monitor the fluorescence signal over time after mixing the ligand and metal ion to determine the optimal incubation period.[4]
-
Control Temperature: Maintain a constant temperature throughout the experiment. Temperature fluctuations can affect both the reaction kinetics and the fluorescence intensity.[4][11]
-
Check for Precipitates: 8-HQ forms insoluble chelate complexes with many metal ions.[1] Visually inspect the solution for any signs of precipitation, which would reduce the concentration of the fluorescent species in the solution and cause inconsistent readings.
Data Presentation
Table 1: Synthesis Yields of Various 8-Hydroxyquinoline Metal Complexes
| Metal Ion | Ligand Type | Complex | Yield (%) | Reference |
| Copper(II) | Schiff Base (L1) | Cu₂(L1)₄ | 35 | [12][13] |
| Copper(II) | Schiff Base (L2) | Cu₂(L2)₄ | 56 | [12][13] |
| Copper(II) | Schiff Base (L3) | Cu(L3)₂ | 57 | [12][14] |
| Zinc(II) | Schiff Base (L1) | Zn(L1)₂ | 89 | [12][13] |
| Zinc(II) | Schiff Base (L3) | Zn(L3)₂ | 51 | [14] |
| Cobalt(II) | 8-Hydroxyquinoline | Co(8-HQ)₂ | 51.4 | [15] |
| Nickel(II) | 8-Hydroxyquinoline | Ni(8-HQ)₂ | 63.5 | [15] |
Experimental Protocols
Protocol 1: General Synthesis of a Divalent Metal (M(II)) Complex with an 8-Hydroxyquinoline Schiff Base
This protocol describes a general method for synthesizing M(II) complexes, adapted from procedures for Cu(II) and Zn(II) complexes.[12][14]
Materials:
-
8-hydroxyquinoline-2-carbaldehyde
-
Appropriate amine (e.g., containing morpholine or piperidine moieties)
-
Potassium Hydroxide (KOH)
-
Metal(II) chloride salt (e.g., CuCl₂ or ZnCl₂)
-
Ethanol or Methanol
-
Dichloromethane
-
Diethyl ether or n-hexane
Procedure:
-
Ligand Solution Preparation: In a flask, dissolve the appropriate amine (2 mmol) and KOH (2 mmol) in ethanol or methanol.
-
Add 8-hydroxyquinoline-2-carbaldehyde (2 mmol) to the solution.
-
Stir the resulting orange solution for 1 hour at room temperature to form the Schiff base ligand in situ.
-
Complexation: Add the Metal(II) chloride salt (1 mmol) to the ligand solution.
-
Stir the reaction mixture at room temperature for another hour.
-
Isolation: Evaporate the solvent. Dissolve the resulting precipitate in dichloromethane and filter to remove any insoluble impurities.
-
Purification: Recrystallize the complex from the dichloromethane solution by adding a non-polar solvent like diethyl ether or n-hexane.
-
Collection and Drying: Collect the precipitated metal complex by filtration, wash it with the non-polar solvent, and dry it in a desiccator or vacuum oven.[12]
Protocol 2: Measurement of Absolute Fluorescence Quantum Yield
This protocol outlines the measurement of absolute quantum yield using a fluorometer equipped with a calibrated integrating sphere.[3]
Materials:
-
Fluorometer with an integrating sphere accessory
-
Cuvette
-
Sample of the 8-HQ metal complex dissolved in a spectroscopic grade solvent
-
Pure spectroscopic grade solvent (for blank)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample. The absorbance at the excitation wavelength should be low (ideally < 0.1) to minimize re-absorption effects.
-
Measurement 1 (Blank): Place the cuvette containing only the pure solvent into the integrating sphere. Record the spectrum of the scattered excitation light. The integrated area of this peak is proportional to the initial number of photons from the light source.
-
Measurement 2 (Sample): Replace the blank with the cuvette containing the sample solution. Record the full spectrum, which will include both the scattered excitation light and the fluorescence emission from the sample.
-
Calculation:
-
The number of absorbed photons is proportional to the difference between the integrated area of the excitation peak in the blank measurement and the integrated area of the excitation peak in the sample measurement.
-
The number of emitted photons is proportional to the integrated area of the fluorescence emission peak in the sample measurement.
-
The absolute quantum yield (Φ) is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Visualizations
Caption: Troubleshooting workflow for low fluorescence quantum yield.
Caption: Experimental workflow for synthesis and purification.
Caption: Logical pathways for enhancing quantum yield.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.uci.edu [chem.uci.edu]
- 10. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
Validation & Comparative
A Comparative Analysis of Oxyquinoline Benzoate and Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal efficacy of Oxyquinoline benzoate against other established antifungal agents. Due to a lack of direct comparative studies on Oxyquinoline benzoate in the public domain, this analysis leverages data from studies on its constituent components, 8-hydroxyquinoline (oxyquinoline) and benzoate, as well as structurally related 8-hydroxyquinoline derivatives. The information is intended to provide a valuable reference for research and drug development professionals.
Data Presentation: In Vitro Antifungal Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various antifungal agents against common fungal pathogens. The data has been compiled from multiple research articles. It is important to note that direct, head-to-head comparisons of Oxyquinoline benzoate with these agents in a single study are not currently available. The data for 8-hydroxyquinoline derivatives are presented as a proxy for the oxyquinoline component.
Table 1: Comparative MIC Values (µg/mL) Against Candida Species
| Antifungal Agent | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Candida tropicalis |
| 8-Hydroxyquinoline Derivatives (Clioquinol) | 0.031 - 2[1][2] | 0.031 - 2 | 0.031 - 2 | 0.031 - 2 | 0.031 - 2 |
| 8-Hydroxyquinoline Derivative (PH276) | 8 - 0.5[3] | 8 - 0.5 | 8 - 0.5 | 8 - 0.5 | 8 - 0.5 |
| Sodium Benzoate * | >1000 | >1000 | >1000 | >1000 | >1000 |
| Amphotericin B | 0.25 - 1[4] | 0.25 - 1 | 1[4] | 0.25 - 1 | 0.5 |
| Fluconazole | 0.25 - 1 | 1 - 64 | 8 - 64 | 0.5 - 4 | 0.5 - 4 |
| Nystatin | 4 - 8[5] | 4 - 8 | 4 - 8 | 4 - 8 | 4 - 8 |
| Clotrimazole | 0.008 - 8[6] | 0.008 - 8 | - | - | 0.008 - 8 |
*Typical concentrations of sodium benzoate used as a preservative are in the range of 0.05-0.1%, which corresponds to 500-1000 µg/mL. Its antifungal activity is highly pH-dependent.
Table 2: Comparative MIC Values (µg/mL) Against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger | Aspergillus terreus |
| 8-Hydroxyquinoline Derivatives (Clioquinol) | - | - | - | - |
| Amphotericin B | 0.5 - 2 | 0.5 - 2 | 0.5 - 2 | 1 - 2 |
| Itraconazole | 0.25 - 1 | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
| Voriconazole | 0.25 - 1 | 0.5 - 1 | 0.5 - 1 | 0.5 - 2 |
| Nystatin | 22.5 - 23.6[7] | - | 12.5[7] | - |
Note on Table Data: The MIC values can vary depending on the specific strain, testing methodology (e.g., CLSI vs. EUCAST guidelines), and laboratory conditions. The data presented here are for illustrative purposes and are derived from various published studies.
Experimental Protocols
The following is a detailed methodology for a standard broth microdilution antifungal susceptibility test, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are commonly adapted in research.[8][9][10][11]
Broth Microdilution Method for Yeasts (e.g., Candida spp.)
-
Preparation of Antifungal Stock Solutions:
-
Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or water) to create a high-concentration stock solution.
-
Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well is typically 100 µL.
-
-
Inoculum Preparation:
-
Yeast colonies are picked from a 24-hour-old culture on Sabouraud Dextrose Agar.
-
The colonies are suspended in sterile saline or phosphate-buffered saline (PBS) and the turbidity is adjusted to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Incubation:
-
100 µL of the standardized inoculum is added to each well of the microtiter plate, bringing the final volume to 200 µL.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and ≥90% for polyenes) compared to the growth in the control well (which contains no antifungal agent).
-
The results can be read visually or with a spectrophotometer.
-
Broth Microdilution Method for Molds (e.g., Aspergillus spp.)
The protocol for molds is similar to that for yeasts, with some key differences:
-
Inoculum Preparation:
-
Conidia are harvested from a mature culture on a suitable agar medium (e.g., Potato Dextrose Agar).
-
The conidia are suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80) to break up clumps.
-
The conidial suspension is counted using a hemocytometer and diluted to the desired final concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
-
-
Incubation:
-
Incubation times are generally longer for molds, typically 48 to 72 hours at 35°C.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of growth.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The antifungal activity of Oxyquinoline benzoate is attributed to the combined effects of its two components: the 8-hydroxyquinoline (oxyquinoline) moiety and the benzoate moiety.
Proposed Mechanism of Action of the 8-Hydroxyquinoline Moiety
8-hydroxyquinolines are known to chelate metal ions, which can disrupt essential enzymatic functions in fungal cells. Additionally, they are believed to interfere with the integrity of the fungal cell wall and cell membrane, leading to leakage of intracellular components and ultimately cell death.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-Soluble Nystatin and Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to a New Fluorescent Assay: 8-Hydroxyquinoline Benzoate for Metal Ion Detection
For researchers, scientists, and drug development professionals, the accurate detection of metal ions is crucial in various applications, from monitoring biological systems to identifying potential therapeutic agents. This guide provides a comprehensive validation of a new fluorescent assay utilizing 8-hydroxyquinoline benzoate and compares its performance against established alternatives.
Introduction to 8-Hydroxyquinoline Benzoate
8-Hydroxyquinoline benzoate is a fluorescent chemosensor designed for the sensitive and selective detection of transition metal ions. Its mechanism of action is primarily based on the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT). In its free form, the molecule exhibits low fluorescence due to the ESIPT pathway. However, upon chelation with a metal ion, this pathway is blocked, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the quantification of specific metal ions. This guide focuses on its application for detecting mercury (Hg²⁺) and copper (Cu²⁺) ions.
Performance Comparison
The efficacy of a fluorescent probe is determined by several key parameters, including its fluorescence quantum yield (Φ), limit of detection (LOD), and binding affinity (Ka). The following table provides a quantitative comparison of 8-hydroxyquinoline benzoate with two common classes of alternative probes: Rhodamine B-based sensors for mercury and Fluorescein-based sensors for copper.
| Feature | 8-Hydroxyquinoline Benzoate Derivative | Rhodamine B-based Sensor (for Hg²⁺) | Fluorescein-based Sensor (for Cu²⁺) |
| Target Ion | Hg²⁺, Cu²⁺ | Hg²⁺ | Cu²⁺ |
| Fluorescence Quantum Yield (Φ) | ~0.1-0.3 (upon metal binding) | High (e.g., >0.5 in the "on" state) | Not specified |
| Limit of Detection (LOD) | Varies by derivative and metal ion | 16 nM - 0.17 µM[1][2] | 0.10 µM - 1.20 µM[3] |
| Binding Constant (Ka) | 0.32 × 10⁵ M⁻¹ (for a derivative with Hg²⁺)[1] | 4.72 × 10⁴ M⁻¹[4] | Not specified |
| Response Time | Rapid | < 1 minute to several minutes[1][5] | ~100-160 seconds[6] |
| Signaling Mechanism | ESIPT Inhibition, CHEF | Spirolactam ring-opening (CHEF) | Chelation-induced ring-opening (CHEF) |
Experimental Protocols
I. Synthesis of 8-Hydroxyquinoline Benzoate Derivatives
A general method for synthesizing 8-hydroxyquinoline benzoate derivatives involves a one-step reaction of 8-hydroxyquinoline with the corresponding benzoyl chloride in the presence of a base.
Materials:
-
8-hydroxyquinoline (8-HQ)
-
Substituted benzoyl chloride
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve 8-hydroxyquinoline in the anhydrous solvent.
-
Add the base to the solution and stir.
-
Slowly add the substituted benzoyl chloride to the mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and an appropriate aqueous solution (e.g., sodium bicarbonate) to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 8-hydroxyquinoline benzoate derivative.
II. Validation Protocol for the New Fluorescent Assay
This protocol outlines the steps to validate the performance of the 8-hydroxyquinoline benzoate assay for metal ion detection.
1. Preparation of Solutions:
-
Prepare a stock solution of the 8-hydroxyquinoline benzoate probe (e.g., 1 mM in DMSO or acetonitrile).
-
Prepare stock solutions of the target metal ions (e.g., HgCl₂, CuCl₂) and potential interfering metal ions (e.g., 10 mM in deionized water).
-
Prepare a buffer solution to maintain a constant pH (e.g., HEPES or Tris-HCl).
2. Determination of Optimal Conditions:
-
pH: Investigate the fluorescence response of the probe to the target metal ion across a range of pH values to determine the optimal working pH.
-
Probe Concentration: Determine the optimal concentration of the probe that provides a stable baseline and a significant fluorescence enhancement upon addition of the target ion.
-
Response Time: Measure the time-dependent fluorescence intensity after adding the target metal ion to determine the incubation time required to reach a stable signal.
3. Calibration Curve and Limit of Detection (LOD):
-
Prepare a series of standard solutions of the target metal ion with decreasing concentrations in the chosen buffer.
-
Add the optimized concentration of the 8-hydroxyquinoline benzoate probe to each standard solution.
-
After the determined response time, measure the fluorescence intensity at the emission maximum.
-
Plot the fluorescence intensity versus the metal ion concentration to generate a calibration curve.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank (probe solution without the metal ion) and S is the slope of the linear portion of the calibration curve.[5][7]
4. Selectivity and Interference Study:
-
Prepare solutions of the probe with the target metal ion and with a range of other potentially interfering metal ions at the same concentration.
-
Measure the fluorescence response for each solution.
-
To assess interference, prepare solutions containing the probe, the target metal ion, and an excess of each interfering ion.
-
Compare the fluorescence intensity in the presence and absence of interfering ions to evaluate the selectivity of the assay.
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and the practical steps of the assay, the following diagrams are provided.
Caption: Signaling pathway of the 8-hydroxyquinoline benzoate fluorescent probe.
References
- 1. Rapid detection of mercury (II) ions and water content by a new rhodamine B-based fluorescent chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of A Hg2+-Selective Fluorescent Probe Based on Rhodamine B Derivative [internationaljournalssrg.org]
- 3. Development of a Fluorescein-Based Probe with an "Off-On" Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous monitoring of toxic mercury through a rhodamine-based fluorescent sensor [aimspress.com]
- 5. Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
Cross-validation of metal ion detection with Oxine benzoate and atomic absorption spectroscopy.
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of experimental work. This guide provides a detailed comparison of two common analytical techniques: spectrophotometric analysis using 8-hydroxyquinoline (Oxine), a method closely related to the user's interest in "Oxine benzoate," and the well-established method of Atomic Absorption Spectroscopy (AAS). This comparison is based on experimental data and established analytical principles to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Key Performance Characteristics
The choice between spectrophotometric analysis with a chelating agent like Oxine and Atomic Absorption Spectroscopy often depends on the specific requirements of the analysis, including sensitivity, selectivity, cost, and the nature of the sample matrix. Below is a summary of the key performance characteristics of each method.
| Feature | 8-Hydroxyquinoline (Oxine) Spectrophotometry | Atomic Absorption Spectroscopy (AAS) |
| Principle | Complexation of metal ions with Oxine to form a colored compound, followed by measurement of light absorbance. | Measurement of the absorption of light by free, ground-state atoms in a flame or graphite furnace.[1] |
| Selectivity | Moderate. Depends on pH control and the use of masking agents to differentiate between metal ions that form colored complexes with Oxine.[2][3] | High. The use of specific light sources (hollow cathode lamps) for each element makes the technique highly selective.[1] |
| Sensitivity (LOD) | Generally in the µg/mL (ppm) to high ng/mL range. | Generally in the µg/L (ppb) to ng/L (ppt) range, especially with graphite furnace AAS. |
| Working Range | Typically in the µg/mL (ppm) range.[4] | Wide dynamic range, from µg/L to mg/L.[5] |
| Instrumentation | UV-Vis Spectrophotometer. | Atomic Absorption Spectrophotometer (with flame or graphite furnace atomizer). |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and operational expenses (gases, lamps). |
| Throughput | Can be adapted for high-throughput screening in microplates. | Generally lower throughput, especially for multi-element analysis which requires lamp changes. |
| Interferences | Spectral overlap from other colored species, and interference from other metal ions that react with Oxine.[6] | Spectral, chemical, and matrix interferences can occur, but can often be mitigated with background correction and optimization of parameters.[7][8][9] |
Quantitative Performance Data
The following tables provide a comparison of the Limit of Detection (LOD) for various metal ions using both 8-hydroxyquinoline spectrophotometry and Flame Atomic Absorption Spectroscopy (FAAS). It is important to note that the LOD for 8-hydroxyquinoline methods can vary depending on the specific experimental conditions, such as the solvent and the presence of surfactants.
Table 1: Limit of Detection (LOD) for Selected Metal Ions
| Metal Ion | 8-Hydroxyquinoline Spectrophotometry LOD | Flame AAS LOD |
| Cadmium (Cd) | 149 ng/mL[10] | 1.5 µg/L (1.5 ng/mL) |
| Copper (Cu) | 2.82 µM (approx. 179 ng/mL)[11] | - |
| Iron (Fe) | Linear range: 1-14 µg/mL[4] | - |
| Nickel (Ni) | 0.012–0.038 µM (approx. 0.7-2.2 ng/mL)[12] | - |
| Lead (Pb) | - | - |
| Zinc (Zn) | 0.381 µg/mL[6] | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative protocols for the determination of a metal ion using both 8-hydroxyquinoline spectrophotometry and flame atomic absorption spectroscopy.
8-Hydroxyquinoline Spectrophotometric Method for Metal Ion Determination
This protocol provides a general procedure for the determination of a metal ion that forms a colored complex with 8-hydroxyquinoline.
1. Reagent Preparation:
- Standard Metal Ion Stock Solution (e.g., 1000 ppm): Prepare by dissolving a precise weight of a high-purity salt of the metal of interest in an appropriate solvent (typically deionized water with a small amount of acid to prevent hydrolysis).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-10 ppm).
- 8-Hydroxyquinoline Solution (e.g., 0.1% w/v): Dissolve 0.1 g of 8-hydroxyquinoline in 100 mL of a suitable solvent (e.g., ethanol or a chloroform-water mixture).[4]
- Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation. The specific pH will depend on the metal ion being analyzed.
2. Calibration Curve Construction:
- To a series of volumetric flasks, add a known volume of each working standard solution.
- Add the 8-hydroxyquinoline solution and the buffer solution to each flask.
- Dilute to the mark with the appropriate solvent and mix well.
- Allow time for the color to develop fully.
- Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-oxine complex using a UV-Vis spectrophotometer.
- Plot a graph of absorbance versus concentration to create a calibration curve.
3. Sample Analysis:
- Prepare the unknown sample by dissolving it in a suitable solvent. If necessary, perform an acid digestion to bring solid samples into solution.
- Treat the sample solution in the same manner as the standard solutions (addition of 8-hydroxyquinoline and buffer).
- Measure the absorbance of the sample solution at the same λmax.
- Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.
Flame Atomic Absorption Spectroscopy (AAS) Method for Metal Ion Determination
This protocol outlines the general steps for analyzing a metal ion in a liquid sample using a flame atomic absorption spectrophotometer.
1. Instrument Setup:
- Install the appropriate hollow cathode lamp for the element to be analyzed.
- Set the instrument parameters, including wavelength, slit width, and lamp current, according to the manufacturer's recommendations for the specific element.
- Ignite the flame (typically air-acetylene or nitrous oxide-acetylene) and allow the instrument to warm up and stabilize.
2. Reagent Preparation:
- Standard Metal Ion Stock Solution (e.g., 1000 ppm): Prepare as described for the spectrophotometric method.
- Working Standard Solutions: Prepare a series of dilutions of the stock solution in the same matrix as the samples (e.g., with the same acid concentration).
3. Calibration:
- Aspirate a blank solution (the same matrix as the standards and samples) and set the instrument absorbance to zero.
- Aspirate the working standard solutions in order of increasing concentration.
- The instrument's software will typically generate a calibration curve by plotting absorbance versus concentration.
4. Sample Analysis:
- Prepare the sample for analysis. For aqueous samples, this may involve acidification.[13] For solid samples, an acid digestion is typically required to dissolve the sample and bring the metal ions into solution.[13]
- Aspirate the prepared sample solution into the flame.
- The instrument will measure the absorbance of the sample.
- The concentration of the metal ion in the sample is automatically calculated by the instrument's software based on the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for both analytical methods.
Caption: Workflow for Spectrophotometric Metal Ion Analysis.
Caption: Workflow for Atomic Absorption Spectroscopy Analysis.
Conclusion
Both 8-hydroxyquinoline-based spectrophotometry and Atomic Absorption Spectroscopy are valuable techniques for the quantification of metal ions.
-
8-Hydroxyquinoline spectrophotometry offers a cost-effective and relatively simple method that is well-suited for the determination of metal ions at the ppm level. Its main limitation is the potential for interference from other metal ions, which necessitates careful control of experimental conditions such as pH and the use of masking agents.
-
Atomic Absorption Spectroscopy is a highly sensitive and selective technique that is the method of choice for trace and ultra-trace metal analysis. While the initial investment and running costs are higher, its superior performance in terms of detection limits and selectivity makes it indispensable for many applications in research and quality control.
The selection of the most appropriate technique will ultimately depend on the specific analytical problem, including the target analyte, the required sensitivity, the complexity of the sample matrix, and the available budget.
References
- 1. Atomic absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 6. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Types of interferences in AAS [delloyd.50megs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Alternative fluorescent probes for zinc detection besides 8-hydroxyquinoline derivatives.
A Comparative Guide to Alternative Fluorescent Probes for Zinc Detection
For researchers, scientists, and drug development professionals, the precise detection of zinc (Zn²⁺) is critical for unraveling its multifaceted roles in cellular physiology and disease. While 8-hydroxyquinoline derivatives have been foundational, a diverse array of alternative fluorescent probes now offers a broad spectrum of affinities, spectral properties, and sensing mechanisms. This guide provides an objective comparison of these alternatives, supported by quantitative performance data, detailed experimental protocols, and visualizations of their signaling pathways.
Quantitative Performance Comparison
The selection of a fluorescent zinc sensor is critically dependent on its photophysical properties and affinity for zinc. The following table summarizes the key performance indicators for popular alternatives to 8-hydroxyquinoline-based probes, allowing for a direct comparison.
| Probe Family | Specific Probe Example | Excitation (nm) | Emission (nm) | Dissociation Constant (K\sub d) | Quantum Yield (Φ) | Fold Fluorescence Change |
| Fluorescein-Based | Zinpyr-1 (ZP1) | ~508 | ~527 | ~0.7 nM[1] | 0.38 (free), >0.5 (Zn²⁺-bound)[2] | >5-fold |
| FluoZin-3 | ~494 | ~516 | ~9.1-15 nM[3][4] | Data not readily available | >50-fold | |
| Coumarin-Based | Coumarin-DPA derivative | ~420 | ~520 | Nanomolar to Micromolar range | Varies | Ratiometric shift or turn-on |
| ASZ | ~380 | ~480 | 9.94 nM[5] | Data not readily available | Turn-on | |
| Rhodamine-Based | ZinRhodaLactam-1 (ZRL1) | ~555 | ~578 | Micromolar range | ~220-fold increase upon Zn²⁺ binding[6] | ~220-fold |
| Rhodol RF3 | ~463 | ~523 / ~540 | 22 µM | 0.62 (free), 0.52 (Zn²⁺-bound) | Ratiometric | |
| Cyanine-Based | CTMPA | ~590 (Zn²⁺-bound) | ~590 (Zn²⁺-bound) | High sensitivity | Low background | Ratiometric (large hypsochromic shift)[7][8] |
| Genetically Encoded | eCALWY | ~433 (CFP) | ~515 (YFP) | pM to nM range[9] | FRET-based | Ratiometric (FRET change) |
| ZapCV2 | ~433 (CFP) | ~525 (YFP) | Varies with construct | FRET-based | Ratiometric (FRET change) |
Signaling Pathways and Detection Mechanisms
The fluorescence of these small-molecule sensors is typically modulated by their interaction with Zn²⁺. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and spirolactam ring-opening.
Experimental Protocols
To objectively compare the performance of different fluorescent zinc sensors, a standardized experimental approach is essential. The following protocols outline key in vitro and in-cell experiments.
In Vitro Spectral Characterization
Objective: To determine and compare the fundamental spectral properties of each zinc sensor.
Materials:
-
Fluorescent zinc sensors
-
Zinc chloride (ZnCl₂) solution (1 M stock)
-
Zinc-free buffer (e.g., 50 mM PIPES, 100 mM KCl, pH 7.2, treated with Chelex-100 resin)
-
Spectrofluorometer
Procedure:
-
Stock Solutions: Prepare 1 mM stock solutions of each sensor in DMSO.
-
Working Solutions: Dilute the stock solutions in the zinc-free buffer to a final concentration of 1-10 µM.
-
Spectral Scans:
-
Record the excitation and emission spectra of the free probe.
-
Titrate with known concentrations of ZnCl₂ and record the spectra at each concentration until saturation is reached.
-
-
Data Analysis:
-
Determine the excitation and emission maxima for the free and zinc-bound forms.
-
Calculate the dissociation constant (K\sub d) by fitting the fluorescence intensity changes to a binding isotherm.
-
Determine the quantum yield (Φ) relative to a standard fluorophore (e.g., quinine sulfate or fluorescein).
-
Live Cell Imaging of Intracellular Zinc
Objective: To compare the ability of different sensors to detect changes in intracellular zinc concentrations in living cells.
Materials:
-
Cell-permeable versions of the fluorescent zinc probes (e.g., AM esters)
-
Cultured cells (e.g., HeLa, PC12)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Zinc ionophore (e.g., Pyrithione)
-
Zinc chelator (e.g., TPEN)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on imaging dishes and allow them to adhere and reach the desired confluency.
-
Probe Loading:
-
Prepare a loading solution of the probe in HBSS (typically 1-5 µM).
-
Incubate the cells with the loading solution for 15-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove excess probe.
-
-
Imaging:
-
Acquire baseline fluorescence images of the loaded cells.
-
To induce an increase in intracellular zinc, treat the cells with a zinc/pyrithione solution.
-
To chelate intracellular zinc, treat the cells with TPEN.
-
Acquire images at various time points after treatment.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Compare the dynamic range (F\sub max / F\sub min) and the signal-to-background ratio for each sensor.
-
Observe and compare the subcellular localization of each probe.
-
Conclusion
The choice of a fluorescent zinc sensor is a critical decision in experimental design. While 8-hydroxyquinoline derivatives have historical significance, newer alternatives based on fluorescein, coumarin, rhodamine, and cyanine, as well as genetically encoded FRET sensors, offer a wide range of affinities, spectral properties, and dynamic ranges. For applications requiring high sensitivity to low nanomolar zinc concentrations, probes like Zinpyr-1 may be more suitable.[10][11] Conversely, for detecting larger zinc fluxes or in environments with higher basal zinc levels, a lower affinity probe might be advantageous. Researchers should carefully consider the specific requirements of their experimental system and, when possible, perform a direct comparison of candidate probes using the protocols outlined in this guide to select the most appropriate tool for their research.
References
- 1. Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revised stability constant, spectroscopic properties and binding mode of Zn(II) to FluoZin-3, the most common zinc probe in life sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A coumarin-based fluorescent probe for sequential recognition of zinc ion and nitric oxide, and its applications in real water sample, fluorescence anti-counterfeiting and bioimaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Highly Selective Turn-On Colorimetric, Red Fluorescent Sensor for Detecting Mobile Zinc in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cyanine-based fluorescent sensor for detecting endogenous zinc ions in live cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different 8-hydroxyquinoline derivatives as chemosensors.
For Researchers, Scientists, and Drug Development Professionals
The quest for rapid, sensitive, and selective detection of analytes is a cornerstone of advancements in environmental monitoring, clinical diagnostics, and pharmaceutical research. Within the arsenal of chemical tools, 8-hydroxyquinoline (8-HQ) and its derivatives have emerged as a versatile and powerful class of chemosensors. Their inherent fluorescence properties, coupled with the ability to chelate a wide array of metal ions and other analytes, make them ideal candidates for the development of sophisticated sensing platforms.
This guide provides a comparative analysis of various 8-hydroxyquinoline derivatives, focusing on their performance as chemosensors. We present a summary of their quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of their sensing mechanisms and experimental workflows.
Performance Comparison of 8-Hydroxyquinoline Derivatives
The efficacy of a chemosensor is defined by several key performance indicators. The following table summarizes the performance of a selection of 8-hydroxyquinoline derivatives, offering a comparative overview of their capabilities. The data presented is extracted from various scientific publications, and it is crucial to consider the specific experimental conditions for a nuanced interpretation.
| Chemosensor Derivative | Analyte | Detection Method | Limit of Detection (LOD) | Solvent/Medium | Key Remarks |
| 8-Hydroxyquinoline-2-carboxaldehyde thiosemicarbazone (HQCT) | Water | Fluorescence | 0.0220 wt% | DMSO | Demonstrates the utility of 8-HQ derivatives for non-metallic analytes. |
| 8-Hydroxyquinoline-2-carboxaldehyde (pyridine-2-carbonyl)-hydrazine (HQPH) | Water | Fluorescence | 0.0274 wt% | DMSO | Another example of a water sensor based on the 8-HQ scaffold. |
| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | Zn²⁺ | Fluorescence (AIE) | - | THF/H₂O | Exhibits Aggregation-Induced Emission (AIE) upon binding to Zn²⁺.[1] |
| 8-hydroxyquinolin-pyrazole based sensor (H₂L3) | Al³⁺ | Fluorescence | 4.29 nM | Aqueous medium | Shows a 157-fold fluorescence enhancement. |
| 5,7-diaryl-8-hydroxyquinolines | Metal Ions | Fluorescence | - | - | Emission color can be tuned across the visible spectrum by modifying aryl substituents. |
| Azo-dyes of 8-hydroxyquinoline (S2, S3, S4, S6) | Ni²⁺ | UV-Visible | 0.012–0.038 µM | Ethanol/Water | Colorimetric detection with a visible color change.[2] |
| Tripodal 8-hydroxyquinoline (HL) | Zn²⁺ | Fluorescence | 2.3 nM | Ethanol | High sensitivity attributed to the tripodal design enhancing coordination.[3] |
Signaling Pathways and Sensing Mechanisms
The sensing capabilities of 8-hydroxyquinoline derivatives are primarily governed by photophysical processes that are modulated by the binding of an analyte. The most common mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).
Chelation-Enhanced Fluorescence (CHEF)
In the CHEF mechanism, the free 8-HQ derivative often has a low fluorescence quantum yield due to non-radiative decay pathways. Upon chelation with a metal ion, a rigid complex is formed, which restricts these non-radiative processes and leads to a significant enhancement of fluorescence.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Excited-State Intramolecular Proton Transfer (ESIPT)
Some 8-HQ derivatives are designed to undergo ESIPT, where a proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. This process provides a non-radiative decay channel, quenching the fluorescence. When the hydroxyl proton is replaced by a metal ion upon chelation, ESIPT is blocked, leading to a "turn-on" fluorescence response.[1]
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) inhibition.
Experimental Protocols
The development and evaluation of 8-hydroxyquinoline-based chemosensors involve a series of well-defined experimental procedures. Below are generalized protocols for the synthesis and characterization of these sensors.
General Synthesis of 8-Hydroxyquinoline Schiff Base Derivatives
Schiff base condensation is a common and straightforward method for synthesizing a wide range of 8-HQ derivatives.
-
Dissolution: Dissolve equimolar amounts of an 8-hydroxyquinoline derivative bearing an aldehyde or ketone group (e.g., 8-hydroxyquinoline-2-carbaldehyde) and a primary amine in a suitable solvent, such as ethanol or methanol.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Reflux the mixture for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash it with a cold solvent, and purify it further by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
General Protocol for Fluorescence Titration Experiments
Fluorescence titration is a standard method to evaluate the sensing performance of a chemosensor.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 8-HQ derivative (chemosensor) in a suitable solvent (e.g., DMSO, acetonitrile, or an aqueous buffer) at a concentration of approximately 1 mM.
-
Prepare stock solutions of the analytes (e.g., metal salts) in the same solvent or deionized water at a concentration of about 10 mM.
-
-
Titration Procedure:
-
Place a fixed volume of the chemosensor stock solution into a quartz cuvette and dilute it with the solvent to a final concentration in the micromolar range (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the chemosensor solution.
-
Incrementally add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
From this plot, you can determine the binding stoichiometry (e.g., using a Job's plot), the binding constant (Ka), and the limit of detection (LOD). The LOD is often calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve at low analyte concentrations.
-
Experimental Workflow
The development and application of an 8-hydroxyquinoline-based chemosensor follow a logical workflow, from initial design and synthesis to final application.
Caption: General experimental workflow for 8-HQ chemosensors.
This guide provides a foundational understanding of the comparative aspects of 8-hydroxyquinoline derivatives as chemosensors. For in-depth information, researchers are encouraged to consult the primary scientific literature. The versatility in the synthesis and the tunability of their photophysical properties ensure that 8-hydroxyquinoline and its derivatives will continue to be a focal point in the development of next-generation chemosensors.
References
A Comparative Guide to the Specificity and Selectivity of Oxine Benzoate for Metal Ions
For researchers, scientists, and drug development professionals, the precise detection and quantification of metal ions are crucial. Oxine benzoate, a derivative of 8-hydroxyquinoline, has emerged as a fluorescent chemosensor for certain metal ions. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data, to aid in the selection of the most appropriate chelating agent for specific research needs.
Performance Comparison of this compound and Alternatives
This compound's utility as a metal ion indicator is primarily based on the phenomenon of chelation-enhanced fluorescence (CHEF). In its unbound state, this compound exhibits weak fluorescence. Upon binding with specific metal ions, a rigid complex is formed, leading to a significant enhancement of its fluorescence intensity. This "turn-on" response allows for the sensitive detection of target ions.
The selectivity of this compound and its derivatives is influenced by the nature of the metal ion. A notable fluorescence enhancement has been observed in the presence of certain transition metal ions, particularly mercury (II) and copper (II).[1]
Quantitative Data Summary
The following table summarizes the fluorescence enhancement and binding constants of an 8-hydroxyquinoline benzoate derivative (a specific variant of this compound) with various transition metal ions. This data is crucial for evaluating its specificity and selectivity. For comparison, qualitative performance characteristics of other common metal ion chelators are also included.
| Chelator/Indicator | Metal Ion | Fluorescence Enhancement Factor | Binding Constant (K) (M⁻¹) | Principle of Detection | Notes |
| This compound Derivative | Hg²⁺ | ~1200-fold | 1.8 x 10⁵ | Chelation-Enhanced Fluorescence | Highly sensitive and selective for Hg²⁺.[1] |
| Cu²⁺ | ~100-fold | 2.5 x 10⁴ | Chelation-Enhanced Fluorescence | Moderate enhancement.[1] | |
| Pb²⁺ | ~20-fold | 1.2 x 10⁴ | Chelation-Enhanced Fluorescence | Lower enhancement compared to Hg²⁺ and Cu²⁺.[1] | |
| Zn²⁺ | ~15-fold | 1.0 x 10⁴ | Chelation-Enhanced Fluorescence | Lower enhancement.[1] | |
| Cd²⁺ | ~10-fold | 8.0 x 10³ | Chelation-Enhanced Fluorescence | Lower enhancement.[1] | |
| Ni²⁺ | ~5-fold | 5.0 x 10³ | Chelation-Enhanced Fluorescence | Lowest enhancement among tested ions.[1] | |
| EDTA | Various (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺) | N/A | Varies with metal ion | Complexometric Titration | Broad-spectrum chelator, often used as a titrant. |
| Fura-2 | Ca²⁺, Pb²⁺, Cd²⁺ | Ratiometric shift | High affinity for Ca²⁺ | Fluorescence | Primarily a calcium indicator, but binds other divalent cations.[2] |
| Phen Green FL | Cu²⁺, Fe²⁺, Hg²⁺, Pb²⁺, Cd²⁺, Ni²⁺ | Fluorescence Quenching | Varies with metal ion | Fluorescence | General-purpose heavy metal sensor.[2] |
| DMSA (Dimercaptosuccinic acid) | Pb²⁺, Hg²⁺, As³⁺ | N/A | High affinity for heavy metals | Chelation Therapy | Used medically for heavy metal poisoning. |
Experimental Protocols
Detailed and consistent experimental procedures are essential for obtaining accurate and reproducible results when evaluating the specificity and selectivity of a metal ion indicator like this compound.
Protocol 1: Determination of Metal Ion Selectivity by Fluorescence Spectroscopy
Principle: This method relies on measuring the enhancement of fluorescence intensity of this compound upon the addition of different metal ions. The magnitude of the fluorescence enhancement is indicative of the binding affinity and selectivity.
Materials:
-
This compound solution (e.g., 10 µM in a suitable solvent like acetonitrile or a buffer)
-
Stock solutions of various metal ion salts (e.g., 1 mM solutions of HgCl₂, CuCl₂, Pb(NO₃)₂, ZnCl₂, CdCl₂, NiCl₂)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Place a known volume and concentration of the this compound solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the this compound solution.
-
Add a small, precise volume of a metal ion stock solution to the cuvette to achieve a desired final concentration (e.g., 1 equivalent).
-
Gently mix the solution and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum of the this compound-metal ion solution.
-
Repeat steps 3-5 for each metal ion to be tested.
-
Compare the fluorescence enhancement at the emission maximum for each metal ion. A significantly larger enhancement for a particular metal ion indicates higher selectivity.
Protocol 2: Determination of Binding Constant by Fluorescence Titration
Principle: By incrementally adding a metal ion solution to the this compound solution and measuring the corresponding increase in fluorescence, a binding curve can be generated. This curve can then be used to calculate the binding constant (K), which is a quantitative measure of the binding affinity.
Materials:
-
Same as Protocol 1
Procedure:
-
Place a known volume and concentration of the this compound solution into a quartz cuvette.
-
Record the initial fluorescence intensity at the emission maximum.
-
Make successive additions of small, precise volumes of a concentrated stock solution of the metal ion of interest.
-
After each addition, gently mix, allow for equilibration, and record the fluorescence intensity at the emission maximum.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., a 1:1 binding stoichiometry).[1]
Visualizing the Evaluation Process and Chelation Mechanism
To better understand the experimental workflow and the underlying principle of detection, the following diagrams are provided.
The interaction between this compound and a metal ion can be visualized as a chelation process that leads to enhanced fluorescence.
References
Side-by-side comparison of Oxine benzoate and other quinoline-based fungicides.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Mechanisms of Quinoline-Based Fungicides
The quinoline scaffold has long been a cornerstone in the development of antifungal agents, offering a versatile chemical framework for targeting a broad spectrum of pathogenic fungi. This guide provides a detailed side-by-side comparison of Oxine benzoate, a derivative of 8-hydroxyquinoline, with other notable quinoline-based fungicides: quinoxyfen, tebuconazole (a triazole with a quinoline moiety), and quinofumelin. The comparison focuses on their mechanisms of action, fungicidal efficacy supported by experimental data, and the methodologies employed in these assessments.
Executive Summary
This guide reveals the diverse antifungal profiles within the quinoline class. This compound, leveraging the chelating power of 8-hydroxyquinoline, exhibits a multi-site mode of action, disrupting cell wall and membrane integrity. In contrast, quinoxyfen targets early signaling pathways, specifically G-proteins, crucial for fungal development. Tebuconazole, a demethylation inhibitor (DMI), interferes with sterol biosynthesis, a vital component of fungal cell membranes. The newest of the group, quinofumelin, inhibits the de novo pyrimidine biosynthesis pathway, a fundamental process for fungal growth. This diversity in mechanisms translates to varied efficacy against different fungal pathogens, highlighting the importance of selecting the appropriate quinoline-based fungicide for specific applications.
Overview of Mechanisms of Action
The fungicidal activity of quinoline derivatives stems from their ability to interfere with essential cellular processes in fungi. The specific mechanism, however, varies significantly among different subclasses.
-
This compound (8-Hydroxyquinoline): The active component, 8-hydroxyquinoline, functions primarily as a chelating agent. By binding to essential metal ions, it disrupts the function of metalloenzymes crucial for fungal cell wall synthesis and integrity. This chelation activity also contributes to the disruption of the cytoplasmic membrane, leading to leakage of cellular contents. This multi-site action is a key feature of 8-hydroxyquinoline.
-
Quinoxyfen: This fungicide acts on the early stages of fungal development by disrupting G-protein signaling pathways. This interference prevents proper appressorium formation, a critical step for host penetration by many pathogenic fungi. Quinoxyfen is classified by the Fungicide Resistance Action Committee (FRAC) in Group 13.
-
Tebuconazole: While technically a triazole, tebuconazole's chemical structure incorporates a quinoline moiety. As a demethylation inhibitor (DMI), it targets the C14-demethylase enzyme involved in sterol biosynthesis. This disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death. Tebuconazole belongs to FRAC Group 3.
-
Quinofumelin: This newer quinoline fungicide has a distinct mode of action, targeting the dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is essential for the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of DNA, RNA, and other essential cellular components. Quinofumelin is categorized under FRAC Group 52.
Signaling Pathway Diagrams
Comparative Efficacy: In Vitro Studies
The in vitro efficacy of these fungicides is typically evaluated by determining the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. The following tables summarize available EC50 values against key phytopathogenic fungi. It is important to note that direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Comparative EC50 Values (µg/mL) for Mycelial Growth Inhibition
| Fungicide | Botrytis cinerea | Fusarium graminearum | Sclerotinia sclerotiorum |
| This compound (8-hydroxyquinoline) | 5.28 | - | 2.12 |
| Quinoxyfen | - | - | - |
| Tebuconazole | - | 0.33 | - |
| Quinofumelin | - | 0.019 | 0.0017 |
Note: "-" indicates that no directly comparable data was found in the searched literature.
Table 2: Comparative EC50 Values (µg/mL) for Spore Germination Inhibition
| Fungicide | Fusarium graminearum |
| This compound (8-hydroxyquinoline) | - |
| Quinoxyfen | - |
| Tebuconazole | - |
| Quinofumelin | 0.087 |
Note: "-" indicates that no directly comparable data was found in the searched literature.
Experimental Protocols
The determination of antifungal efficacy relies on standardized in vitro assays. The following are generalized protocols for the mycelial growth inhibition and spore germination inhibition assays.
Mycelial Growth Inhibition Assay
This assay determines the effect of a fungicide on the vegetative growth of a fungus.
Workflow Diagram
The Ascendancy of 8-Hydroxyquinoline Benzoate: A Comparative Guide for Researchers
In the dynamic landscape of scientific research, the pursuit of more sensitive, stable, and specific molecular tools is relentless. For professionals in drug development and cellular biology, the choice of organic dyes for imaging, sensing, and therapeutic applications is a critical determinant of experimental success. While traditional organic dyes have long been the workhorses of the laboratory, a new generation of compounds is emerging with superior performance characteristics. Among these, 8-hydroxyquinoline benzoate stands out, offering a compelling suite of advantages over its conventional counterparts.
This guide provides an in-depth comparison of 8-hydroxyquinoline benzoate against traditional organic dyes, supported by experimental data and detailed protocols. We will explore its unique properties, including its remarkable chelation-enhanced fluorescence, and provide a clear rationale for its adoption in cutting-edge research.
Key Advantages of 8-Hydroxyquinoline Benzoate
8-Hydroxyquinoline benzoate, a derivative of 8-hydroxyquinoline (8-HQ), distinguishes itself from traditional organic dyes primarily through its intelligent design as a "turn-on" fluorescent sensor.[1][2] Unlike conventional dyes that are constitutively fluorescent, 8-hydroxyquinoline benzoate is weakly fluorescent on its own but exhibits a dramatic increase in fluorescence intensity upon chelating with specific metal ions.[1][2] This property, known as chelation-enhanced fluorescence (CHEF), is a significant advantage in biological and pharmaceutical research.
The primary advantages of 8-hydroxyquinoline benzoate include:
-
High Signal-to-Noise Ratio: The "turn-on" fluorescence mechanism minimizes background signal, leading to significantly improved sensitivity and clarity in imaging and sensing applications.[3][4]
-
Specificity and Selectivity: The quinoline scaffold can be chemically modified to create derivatives with high selectivity for specific metal ions, which are crucial for various biological processes and are implicated in several diseases.[5]
-
Versatility in Application: Its ability to sense metal ions makes it invaluable for studying metalloproteins, enzymatic activity, and ion fluxes in cellular signaling pathways.[6][7] Beyond sensing, 8-hydroxyquinoline derivatives have shown promise as anticancer, antimicrobial, and neuroprotective agents.[6][7][8]
-
Potential for Lower Toxicity: While all exogenous compounds require careful toxicological assessment, the targeted "turn-on" mechanism of chemosensors like 8-hydroxyquinoline benzoate may allow for lower effective concentrations compared to constitutively "on" traditional dyes, potentially reducing off-target effects. However, it's important to note that some 8-hydroxyquinoline derivatives have been investigated for their cytotoxic properties in cancer research.[9]
Performance Comparison: 8-Hydroxyquinoline Benzoate vs. Traditional Organic Dyes
To provide a clear and objective comparison, the following tables summarize the performance characteristics of 8-hydroxyquinoline benzoate against common classes of traditional organic dyes, such as rhodamines, fluoresceins, and azo dyes. It is important to note that direct, side-by-side comparative studies are limited in the literature, and the properties of 8-hydroxyquinoline benzoate are often dependent on the specific metal ion it is complexed with.
Table 1: Comparison of Photophysical and Functional Properties
| Property | 8-Hydroxyquinoline Benzoate | Traditional Fluorescent Dyes (e.g., Rhodamine B, Fluorescein) | Traditional Azo Dyes (e.g., Methyl Red) |
| Fluorescence Mechanism | Chelation-Enhanced Fluorescence ("Turn-On")[1][10] | Constitutive Fluorescence | Primarily used as colorimetric indicators, not fluorescent probes[11] |
| Signal-to-Noise Ratio | High | Moderate to Low (due to background fluorescence) | Not Applicable |
| Specificity | High (tunable for specific metal ions)[5] | Low (generally non-specific labeling) | pH-dependent color change[11] |
| Primary Application | Fluorescent chemosensor for metal ions, bioimaging[3][4] | General-purpose labeling of biomolecules, microscopy[12] | Staining, textile dyeing, pH indicators[9][11] |
| Photostability | Moderate to High (complex dependent) | Variable (Fluorescein is prone to photobleaching, Rhodamines are more stable)[13] | Generally high |
| Quantum Yield (ΦF) | Low (free ligand), High (metal complex)[2] | Moderate to High[13] | Not Applicable |
Table 2: Toxicological and Practical Considerations
| Consideration | 8-Hydroxyquinoline Benzoate | Traditional Fluorescent Dyes (e.g., Rhodamine B, Fluorescein) | Traditional Azo Dyes (e.g., Methyl Red) |
| Reported Toxicity | Can exhibit cytotoxicity, some derivatives investigated as anticancer agents.[9] | Generally low for common imaging applications, but some derivatives can be toxic at high concentrations. | Some azo dyes and their metabolic byproducts are known to be carcinogenic and mutagenic.[14][15][16] |
| Environmental Impact | Biodegradability is compound-specific. | Some are persistent in the environment. | Can be significant environmental pollutants, with toxic degradation products.[14][16] |
| Cost | Generally higher due to more complex synthesis. | Varies widely, with common dyes being relatively inexpensive. | Generally inexpensive. |
| Synthesis Complexity | Multi-step synthesis required.[17] | Varies, but many are commercially available in activated forms for easy conjugation. | Relatively straightforward synthesis. |
Experimental Protocols
To facilitate the independent verification and application of 8-hydroxyquinoline benzoate, we provide detailed methodologies for its synthesis and for key comparative experiments.
Synthesis of 8-Hydroxyquinoline Benzoate
This protocol describes a common method for the synthesis of 8-hydroxyquinoline benzoate from 8-hydroxyquinoline and benzoyl chloride.
Materials:
-
8-Hydroxyquinoline
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 8-hydroxyquinoline in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 8-hydroxyquinoline benzoate.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.[18][19]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Fluorescence cuvettes (1 cm path length)
-
Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Solution of 8-hydroxyquinoline benzoate and the metal ion of interest
-
Solvent (e.g., ethanol or buffer)
Procedure:
-
Prepare a series of dilute solutions of the standard and the 8-hydroxyquinoline benzoate-metal complex in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the linear plots for the sample and standard, respectively.
-
ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).
-
Photostability Assay
This protocol outlines a method to compare the photostability of 8-hydroxyquinoline benzoate with a traditional dye.[13][20]
Materials:
-
Fluorescence microscope with a stable light source (e.g., xenon arc lamp or laser) and a sensitive detector.
-
Solutions of 8-hydroxyquinoline benzoate-metal complex and the traditional dye at similar concentrations.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample of each fluorescent solution on a microscope slide.
-
Focus on a region of the sample and acquire an initial fluorescence image (t=0).
-
Continuously illuminate the same region with a constant light intensity.
-
Acquire fluorescence images at regular time intervals.
-
Measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity (Intensity(t) / Intensity(t=0)) against time. The rate of fluorescence decay is an indicator of photostability.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][21][22]
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
8-hydroxyquinoline benzoate and traditional dye solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 8-hydroxyquinoline benzoate or the traditional dye and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
Conclusion
8-Hydroxyquinoline benzoate represents a significant advancement over traditional organic dyes for a range of applications in research and drug development. Its key advantage lies in its function as a "turn-on" fluorescent chemosensor, which provides a high signal-to-noise ratio and specificity that are often unattainable with conventional dyes. While traditional dyes will continue to have their place in the laboratory, the superior performance characteristics of 8-hydroxyquinoline benzoate and its derivatives make them a compelling choice for researchers seeking to push the boundaries of sensitivity and specificity in their experimental systems. The detailed protocols provided in this guide offer a starting point for the practical implementation and comparative evaluation of this promising class of molecules. As research continues to unravel the intricate roles of metal ions in biological systems, the importance of sophisticated tools like 8-hydroxyquinoline benzoate is set to grow, paving the way for new discoveries and therapeutic innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent chemosensors facilitate the visualization of plant health and their living environment in sustainable agriculture - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00504F [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. rsc.org [rsc.org]
- 8. turkjps.org [turkjps.org]
- 9. bartleby.com [bartleby.com]
- 10. researchgate.net [researchgate.net]
- 11. jasco-global.com [jasco-global.com]
- 12. The best of both worlds: Chemigenetic fluorescent sensors for biological imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 18. static.horiba.com [static.horiba.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. rdlaboratories.com [rdlaboratories.com]
- 21. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A critical review of 8-hydroxyquinoline-based fluorescent sensors for intracellular magnesium.
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of intracellular magnesium (Mg²⁺) is crucial for understanding its multifaceted roles in cellular physiology and disease. Fluorescent sensors have emerged as indispensable tools for visualizing and quantifying intracellular Mg²⁺ dynamics with high spatiotemporal resolution. Among the various classes of Mg²⁺ sensors, those based on the 8-hydroxyquinoline scaffold have garnered significant attention due to their favorable photophysical properties and amenability to chemical modification. This guide provides a critical comparison of key 8-hydroxyquinoline-based fluorescent sensors, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal probe for their specific applications.
Performance Comparison of 8-Hydroxyquinoline-Based Mg²⁺ Sensors
The performance of a fluorescent sensor is dictated by several key photophysical and chemical parameters. The following table summarizes these properties for prominent 8-hydroxyquinoline derivatives, offering a clear comparison of their capabilities.
| Sensor | λ_abs_ (nm) | λ_em_ (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Dissociation Constant (K_d_ for Mg²⁺) (µM) | Selectivity (over Ca²⁺) | Key Features |
| DCHQ1 | ~360[1] | ~500[2][3] | N/A | N/A | 44[4][5][6] | High[4][5][6] | Parent compound of the DCHQ series. |
| DCHQ2 | N/A | N/A | N/A | N/A | 73[4][5] | High[4][5] | Early derivative with slightly lower Mg²⁺ affinity than DCHQ1. |
| DCHQ5 | 344 (free), 390 (Mg²⁺-bound)[7] | 460 (free), 517 (Mg²⁺-bound)[7] | 15,000 (at 344 nm)[7] | <0.01 (free), 0.035 (Mg²⁺-bound)[7] | 25.1[7] | High (log K for Ca²⁺ is 3.1)[7] | Improved intracellular retention and photostability; excitable in the visible range.[7][8] |
Signaling Mechanism and Experimental Workflow
The fluorescence signaling of 8-hydroxyquinoline-based sensors relies on a process known as Chelation-Enhanced Fluorescence (CHEF). In the absence of Mg²⁺, the excited state energy of the 8-hydroxyquinoline moiety is quenched through an efficient intramolecular proton transfer from the hydroxyl group to the quinoline nitrogen. Upon chelation of Mg²⁺, this proton is displaced, and the resulting rigid metal-ligand complex inhibits this non-radiative decay pathway, leading to a significant enhancement in fluorescence intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oxine Benzoate
For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents like oxine benzoate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, step-by-step guidance for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) requirements. In general, when handling this compound, it is advisable to work in a well-ventilated area and wear protective gloves, safety goggles, and a lab coat.[1] Avoid creating dust if handling a solid form and prevent contact with skin and eyes.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether you are disposing of the unused chemical, empty containers, or material from a spill cleanup.
1. Disposal of Unused or Unwanted this compound:
Unused or unwanted this compound should be treated as hazardous waste.[1]
-
Do not dispose of it with domestic waste or pour it down the drain.[1]
-
For information on the disposal of unused products, it is recommended to contact the manufacturer or the provincial/state regulatory agency.[2]
-
Wastes generated from the use of this product can be disposed of on-site or at an approved waste disposal facility.[3][4][5]
-
For larger quantities, the material should be taken to an authorized chemical disposal site.[3][5][6]
2. Disposal of Empty this compound Containers:
Properly cleaned containers can often be disposed of as non-hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water).[2][3][4]
-
Add the rinsate to the spray mixture in the tank or collect it for proper disposal as chemical waste.[2][4]
-
Follow any provincial or local instructions for additional cleaning of the container before disposal.[2]
-
After cleaning, make the empty container unsuitable for further use, for example, by puncturing it.[2]
-
Dispose of the container in accordance with provincial or local requirements.[2] In some cases, for domestic use, it may be permissible to dispose of the wrapped empty container with household garbage.[7]
3. Management of this compound Spills:
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
For small spills (less than 5-10 gallons): These may be flushed to a designated and permitted sewer system with a large amount of water (approximately 20 times the spill amount).[5] However, always check with your local sewage treatment plant authority before discharging to the sewer, as oxine compounds can be toxic to aquatic organisms.[3][4][5][6]
-
For large spills (more than 10 gallons):
-
Contain the spill to prevent it from spreading.
-
Use a non-combustible absorbent material like sand or vermiculite to absorb the spilled material.[4]
-
Collect the absorbed material into a suitable container for disposal.[1]
-
It is crucial to prevent the spilled material from drying into a crystalline salt.[3][5][6]
-
For larger spills, neutralization with sodium sulfite, sodium bisulfite, or sodium thiosulfate may be recommended before disposal.[5] The neutralized solution can then be flushed to a permitted sewer system with double the amount of water.[3][5]
-
The non-neutralized product should be disposed of as chemical waste at an authorized disposal site.[3][5][6]
-
Quantitative Data Summary
| Scenario | Quantity | Recommended Disposal Action |
| Small Spills | < 5-10 gallons | Flush to a permitted sewer with ~20x volume of water (verify with local authorities).[5] |
| Large Spills | > 10 gallons | Contain, absorb with inert material, and transfer to a suitable container for disposal at an authorized chemical disposal site.[3][5][6] Consider neutralization.[5] |
| Container Rinsing | Empty Container | Triple-rinse, adding rinsate to the spray mixture or collecting for disposal.[2][4] |
Experimental Protocols
While specific experimental protocols involving this compound are beyond the scope of this disposal guide, any such protocol should conclude with a section on waste management. This section should detail the specific procedures for neutralizing and disposing of any this compound-containing waste generated during the experiment, in line with the principles outlined above. For instance, an experimental protocol might specify the collection of all aqueous solutions containing this compound into a designated hazardous waste container for subsequent pickup by a certified waste management company.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound, the following flowchart provides a visual guide.
Caption: this compound Disposal Decision Flowchart.
By following these procedures and adhering to all applicable regulations, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling Oxine benzoate
This guide provides critical safety protocols, handling procedures, and disposal plans for Oxine benzoate, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Operational Plan: Safe Handling and Storage
When working with this compound, it is imperative to handle the chemical in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1] Avoid breathing in dust, mist, or spray.[1][2] Direct contact with skin and eyes should be prevented by wearing appropriate personal protective equipment (PPE).[2] After handling, always wash hands and other exposed skin areas thoroughly with soap and water.[2][3] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Store this compound in a cool, dry, and well-ventilated location.[2][4] Keep containers tightly closed when not in use.[2] It should be stored away from incompatible materials such as acids, chlorine and chlorine compounds, organic solvents, and combustible materials.[2][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Splash-proof goggles are required to protect the eyes from contact.[2] A face shield may be appropriate for tasks with a higher risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6][7] Do not use rubber products that can react with and dissolve from contact with certain pesticides.[6] Always wash the outside of gloves before removal.[8] |
| Body Protection | Protective Clothing | Long-sleeved shirts and long pants are a minimum requirement.[8] For more extensive handling, chemical-resistant coveralls or a lab coat should be worn.[5][9] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an N, R, P, or HE filter is required for hand-wand applications or where dust or mist may be generated.[8] Ensure the respirator fits properly to form a tight seal.[6] |
| Foot Protection | Closed-toe Shoes | Chemical-resistant boots with pant legs worn over the boots are recommended to prevent pesticides from entering the footwear.[9][10] |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for 15-20 minutes, holding the eyelids open.[2] Remove contact lenses, if present, after the first 5 minutes and continue rinsing.[2] Seek prompt medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing immediately.[2][8] Wash the affected skin area thoroughly with soap and water.[3] If skin irritation or a rash occurs, get medical advice.[7] |
| Inhalation | Move the individual to fresh air.[2] If the person is not breathing, call for emergency medical assistance and provide artificial respiration if trained to do so.[2] |
| Ingestion | Do NOT induce vomiting.[3][11] If the person is conscious and able to swallow, have them sip a glass of water.[2] Seek immediate medical attention or contact a poison control center.[2][3] |
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response:
In the event of a spill, the area should be evacuated and ventilated. For small spills (less than 5 gallons), the material can be flushed to a designated sewer system with a large amount of water (approximately 20 times the spill amount).[12] For larger spills, absorb the spillage with a non-combustible material.[2] The spilled material should not be allowed to dry to a crystalline salt.[12] Contact the manufacturer and provincial regulatory agency for clean-up of spills.[3]
Waste Disposal:
Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[12]
Container Disposal:
Empty containers should be triple-rinsed or pressure-rinsed with water.[3] The rinsate should be added to the spray mixture in the tank.[3] After rinsing, make the empty container unsuitable for further use and dispose of it in accordance with provincial or local regulations.[3] Do not reuse empty containers.[11][12] National programs like drumMUSTER may be available for the collection and recycling of empty, triple-rinsed chemical containers.[13]
Caption: Workflow for this compound spill response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. kemin.com [kemin.com]
- 3. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 4. purehydroponics.com [purehydroponics.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. PPE [growsafe.co.nz]
- 7. buchler-gmbh.com [buchler-gmbh.com]
- 8. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. MSU Extension | Montana State University [apps.msuextension.org]
- 11. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 12. goodway.com [goodway.com]
- 13. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
